Jatrophane 4
Description
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Properties
Molecular Formula |
C39H52O14 |
|---|---|
Molecular Weight |
744.8 g/mol |
IUPAC Name |
[(1R,2R,3aR,4S,5S,6Z,10S,11S,13aS)-2,4,9,13-tetraacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate |
InChI |
InChI=1S/C39H52O14/c1-20(2)35(45)51-31-22(4)30(48-23(5)40)28-33(52-36(46)27-15-13-12-14-16-27)38(11,53-26(8)43)19-39(28,47)32(49-24(6)41)21(3)17-18-37(9,10)34(29(31)44)50-25(7)42/h12-18,20-21,28-34,44,47H,4,19H2,1-3,5-11H3/b18-17-/t21-,28-,29+,30?,31-,32-,33+,34?,38+,39+/m0/s1 |
InChI Key |
WITHKWWZWFNDND-STLCTKJGSA-N |
Isomeric SMILES |
C[C@H]1/C=C\C(C([C@@H]([C@H](C(=C)C([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C)(C)C |
Canonical SMILES |
CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Isolation of Jatrophane Diterpenoids from Euphorbia Species
For Researchers, Scientists, and Drug Development Professionals
The genus Euphorbia, one of the largest genera of flowering plants, is a prolific source of structurally diverse and biologically active diterpenoids.[1][2] Among these, jatrophane diterpenoids, characterized by a macrocyclic 5/12 bicyclic pentadecane (B166386) skeleton, have garnered significant attention for their wide range of pharmacological activities, including cytotoxic, anti-inflammatory, antiviral, and multidrug resistance (MDR) reversing properties.[1][3][4] This technical guide provides a comprehensive overview of the isolation of jatrophane diterpenoids from various Euphorbia species, with a focus on extraction and purification methodologies, quantitative data, and structural elucidation techniques.
Sources of Jatrophane Diterpenoids
Jatrophane diterpenoids are found almost exclusively within the Euphorbiaceae family.[3][4] Numerous Euphorbia species have been identified as rich sources of these compounds. The selection of the plant species is a critical first step in the isolation process, as the distribution and types of jatrophanes can vary significantly.
Table 1: Euphorbia Species as Sources of Jatrophane Diterpenoids
| Euphorbia Species | Plant Part Used | Isolated Jatrophane Diterpenoids (Examples) | Reference |
| E. platyphyllos L. | Whole, dried plants | Jatrophane polyesters | [3] |
| E. dendroides | Latex, Aerial parts | Jatrophanes and a tigliane | [5][6][7] |
| E. helioscopia L. | Aerial parts, Whole plants | Euphoheliphanes A-C, Helioscopianoids A–Q | [8][9] |
| E. peplus Linn. | Whole plant | Euphjatrophanes A-G, Euphpepluones G, K, L | [2][10] |
| E. nicaeensis | Latex, Roots | Jatrophane diterpenes | [11] |
| E. characias | Aerial parts | Jatrophane diterpenes | [12] |
| E. paralias | - | Segetane and paraliane diterpenoids | [12] |
| E. portlandica | - | Rearranged jatrophane-type diterpenes | [13] |
| E. segetalis | - | Rearranged jatrophane-type diterpenes | [13] |
| E. pubescens | Whole dried plant | Pubescenes A, B, and C | [10] |
Experimental Protocols for Isolation
The isolation of jatrophane diterpenoids typically involves a multi-step process encompassing extraction, fractionation, and purification. The specific protocols can be adapted based on the plant material and the target compounds.
The initial step involves the extraction of secondary metabolites from the plant material using organic solvents. The choice of solvent is crucial and depends on the polarity of the target jatrophanes.
Caption: General workflow for extraction and fractionation.
A common procedure involves the extraction of dried and powdered plant material with a polar solvent like ethanol, followed by partitioning or column chromatography to obtain fractions of varying polarities.[8] For instance, the chloroform extract of E. platyphyllos was subjected to polyamide column chromatography.[3]
Column chromatography is the cornerstone of purification for jatrophane diterpenoids. A combination of different stationary phases and solvent systems is often employed to achieve separation.
Caption: Multi-step chromatographic purification process.
For example, a study on E. helioscopia utilized silica gel column chromatography followed by reversed-phase C18 silica gel column chromatography with a methanol-water gradient to purify jatrophane diterpenoids.[14]
The following is a representative protocol for the isolation of jatrophane diterpenoids from the aerial parts of E. helioscopia:
-
Extraction: The air-dried and powdered aerial parts of E. helioscopia are extracted with 80% ethanol.[8]
-
Fractionation: The resulting extract is then subjected to a series of column chromatography steps.
-
Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC).
Table 2: Quantitative Data from a Study on E. helioscopia
| Parameter | Value | Reference |
| Starting Material | Not specified | [14] |
| Fr.B.3 (Sub-fraction) | 26 g | [14] |
| Isolated Compound 3 | 15.2 g | [14] |
| Isolated Compound 6 | 9.5 g | [14] |
| Isolated Compound 7 | 10.3 g | [14] |
Structure Elucidation
The determination of the complex structures of jatrophane diterpenoids relies on a combination of modern spectroscopic techniques.
Caption: Methodologies for structure elucidation.
The structures of novel jatrophanes are typically established through extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, COSY, HMQC, HMBC, and NOESY experiments.[3] High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula.[3] In some cases, single-crystal X-ray diffraction provides unambiguous structural confirmation.[2]
Conclusion
The isolation of jatrophane diterpenoids from Euphorbia species is a complex but rewarding endeavor for natural product chemists and drug discovery scientists. The diverse and potent biological activities of these compounds underscore the importance of continued research in this area. The methodologies outlined in this guide, from plant material selection to extraction, purification, and structure elucidation, provide a solid foundation for researchers aiming to explore the rich chemical diversity of the Euphorbia genus. The continued application and refinement of these techniques will undoubtedly lead to the discovery of new jatrophane diterpenoids with therapeutic potential.
References
- 1. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 4. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cytotoxic jatrophane diterpenoids from the aerial parts of Euphorbia helioscopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Secure Verification [cer.ihtm.bg.ac.rs]
- 12. researchgate.net [researchgate.net]
- 13. Rearranged jatrophane-type diterpenes from euphorbia species. Evaluation of their effects on the reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Elucidating the Core Chemical Structure of Jatrophane Diterpenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the elucidation of the chemical structure of jatrophane diterpenes, a complex and biologically significant class of natural products. Jatrophane diterpenes, primarily isolated from plants of the Euphorbiaceae family, are characterized by a unique and intricate macrocyclic skeleton, often adorned with a variety of functional groups, presenting a formidable challenge in their structural determination.[1][2] This guide will walk through the typical workflow, from isolation to final structure confirmation, using "Jatrophane 4" as a representative example where applicable.
Isolation and Purification of Jatrophane Diterpenes
The initial step in the structural elucidation of any natural product is its isolation from the source material in a pure form. Jatrophane diterpenes are typically extracted from dried and powdered plant material.
Experimental Protocol: Extraction and Isolation
-
Extraction: The plant material is subjected to extraction with a sequence of organic solvents of increasing polarity, such as n-hexane, chloroform, and methanol (B129727), to yield crude extracts.
-
Solvent Partitioning: The crude methanol extract is often partitioned between methanol-water and a non-polar solvent like dichloromethane (B109758) to separate compounds based on their polarity.
-
Chromatographic Separation: The resulting fractions are then subjected to a series of chromatographic techniques to isolate individual compounds. This multi-step process typically involves:
-
Vacuum Liquid Chromatography (VLC): Used for initial fractionation of the crude extract.
-
Column Chromatography (CC): Performed on silica (B1680970) gel or other stationary phases for further separation.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are employed for the final purification of the compounds to yield pure jatrophane diterpenes.
-
Spectroscopic Analysis for Structure Determination
Once a pure compound is obtained, a combination of spectroscopic techniques is employed to determine its chemical structure.
2.1. Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS), often with Electrospray Ionization (ESI), is used to determine the exact molecular formula of the compound. For instance, a known jatrophane polyester, designated as compound 4 , was analyzed using HR-ESI-MS to establish its molecular formula.[1]
2.2. Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
-
IR Spectroscopy: Provides information about the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).
-
UV-Vis Spectroscopy: Helps in identifying the presence of chromophores, such as conjugated double bond systems, which are common in jatrophane structures.
2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to piece together the complex framework of jatrophane diterpenes.
Key NMR Experiments and Their Roles:
-
¹H NMR: Provides information about the number, chemical environment, and connectivity of protons in the molecule.
-
¹³C NMR (and DEPT): Reveals the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).
-
Correlation Spectroscopy (COSY): Identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the connection of adjacent protons within a molecular fragment.
-
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different molecular fragments and establishing the overall carbon skeleton.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry and conformation of the molecule.
The structures of numerous jatrophane diterpenes have been established through the comprehensive analysis of these NMR experiments.[1][3][4][5][6]
Data Presentation for a Representative Jatrophane Diterpene
The following tables provide a template for summarizing the NMR data for a hypothetical "this compound." The specific chemical shifts and coupling constants would be determined from the analysis of the NMR spectra.
Table 1: ¹H NMR Data for this compound (in CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | |||
| 2 | |||
| 3 | |||
| ... | ... | ... | ... |
| 20 | |||
| OAc | s | ||
| OBz | d, t |
Table 2: ¹³C NMR Data for this compound (in CDCl₃)
| Position | δC (ppm) | DEPT |
| 1 | CH₂ | |
| 2 | CH | |
| 3 | CH | |
| ... | ... | ... |
| 20 | CH₃ | |
| OAc (C=O) | C | |
| OAc (CH₃) | CH₃ | |
| OBz (C=O) | C | |
| OBz (Ar-C) | C, CH |
Final Structure Confirmation
For novel or particularly complex structures, single-crystal X-ray diffraction analysis provides unambiguous proof of the chemical structure and absolute stereochemistry.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The purified compound is dissolved in a suitable solvent system and allowed to slowly evaporate, or other crystallization techniques like vapor diffusion are employed to grow single crystals of sufficient quality.
-
Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding a 3D model of the molecule with precise bond lengths, bond angles, and stereochemical information. The absolute configuration of several jatrophane diterpenoids has been confirmed using this method.
Conclusion
The structural elucidation of jatrophane diterpenes is a complex process that relies on a systematic combination of isolation techniques and advanced spectroscopic methods. Through the careful application of extraction, chromatography, mass spectrometry, and a suite of 1D and 2D NMR experiments, the intricate molecular architecture of these fascinating natural products can be successfully determined. For unambiguous confirmation, single-crystal X-ray diffraction remains the gold standard. The detailed structural information obtained is crucial for understanding their biological activities and for guiding future drug development efforts.
References
- 1. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Secure Verification [cer.ihtm.bg.ac.rs]
- 5. Bioactive Segetane, Ingenane, and Jatrophane Diterpenes from Euphorbia taurinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
The Architecture of a Diterpenoid: A Technical Guide to the Biosynthesis of Jatrophane 4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of Jatrophane 4 (Pl-4), a complex diterpenoid isolated from Euphorbia platyphyllos. Drawing upon research into the biosynthesis of jatrophane diterpenes and related compounds within the Euphorbiaceae family, this document details the enzymatic cascade, from the universal precursor geranylgeranyl diphosphate (B83284) (GGPP) to the core jatrophane skeleton. It includes hypothesized enzymatic steps leading to this compound, summaries of relevant quantitative data, and detailed experimental protocols for pathway elucidation.
Introduction to Jatrophane Diterpenes
Jatrophane diterpenes are a class of structurally diverse natural products characterized by a 5/12-membered bicyclic carbon skeleton.[1][2] These compounds, found predominantly in plants of the Euphorbiaceae family, have garnered significant interest from the scientific community due to their wide range of promising pharmacological activities, including antitumor, anti-inflammatory, and multidrug resistance (MDR) reversal properties.[2][3][4] this compound, also known as Pl-4, is a notable member of this family, isolated from the plant Euphorbia platyphyllos.[3] Understanding the biosynthesis of this compound is crucial for its sustainable production through metabolic engineering and for the discovery of novel derivatives with enhanced therapeutic potential.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is initiated from the universal C20 precursor of diterpenes, geranylgeranyl diphosphate (GGPP). The pathway can be conceptually divided into two main stages: the formation of the foundational macrocyclic diterpene, casbene (B1241624), and the subsequent series of oxidative modifications and cyclizations to yield the jatrophane scaffold, which is then further decorated to produce this compound.
Stage 1: Formation of the Key Intermediate, Casbene
The first committed step in the biosynthesis of a vast number of diterpenoids in the Euphorbiaceae family is the cyclization of the linear precursor GGPP to form the macrocyclic diterpene casbene.[5][6] This reaction is catalyzed by the enzyme casbene synthase (CBS).
-
Precursor: Geranylgeranyl Diphosphate (GGPP)
-
Enzyme: Casbene Synthase (CBS)
-
Product: Casbene
The reaction involves the ionization of GGPP, followed by an intramolecular cyclization to form the characteristic 14-membered ring of casbene. Casbene synthases have been identified and characterized from several Euphorbiaceae species, including Ricinus communis (castor bean) and Jatropha curcas.[7][8] While a specific casbene synthase from Euphorbia platyphyllos has not been explicitly characterized, its presence is inferred due to the isolation of jatrophane diterpenes from this species.
Stage 2: From Casbene to the Jatrophane Core and this compound
Following the formation of casbene, a series of oxidative modifications are required to facilitate the subsequent cyclization and rearrangement events that form the characteristic 5/12-membered bicyclic jatrophane skeleton. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs).[5][9]
The proposed biosynthetic route from casbene to the jatrophane core involves the following key steps:
-
Hydroxylation of Casbene: CYPs introduce hydroxyl groups at specific positions on the casbene ring. Studies on related diterpenoids in Euphorbia lathyris have identified CYP71D445 and CYP726A27 as being responsible for the regio-specific 9-oxidation and 5-oxidation of casbene, respectively.[6]
-
Further Oxidation and Rearrangement: Additional oxidation reactions, potentially catalyzed by the same or other CYPs and alcohol dehydrogenases (ADHs), lead to the formation of reactive intermediates.
-
Ring Opening and Cyclization: The cyclopropane (B1198618) ring of the casbene intermediate is opened, followed by a transannular cyclization to form the five-membered ring fused to the twelve-membered macrocycle, which defines the jatrophane skeleton.
The final steps towards this compound would involve further specific hydroxylations and acylations, catalyzed by other P450s and acyltransferases, to achieve the final decorated structure.
Quantitative Data Summary
While specific kinetic data for the enzymes in the this compound biosynthetic pathway are not available, studies on related pathways provide valuable quantitative insights. The heterologous expression of casbene synthase in engineered microorganisms has demonstrated the potential for producing the key precursor, casbene.
| Enzyme/Product | Host Organism | Titer/Yield | Reference |
| Casbene | Saccharomyces cerevisiae | 31 mg/L | [7] |
This table summarizes available quantitative data for the production of the key intermediate in jatrophane biosynthesis. Further research is needed to determine the kinetic parameters of the specific enzymes involved in the formation of this compound.
Experimental Protocols for Pathway Elucidation
The elucidation of diterpenoid biosynthetic pathways, such as that for this compound, typically involves a combination of gene discovery, functional characterization of enzymes, and metabolic analysis. The following protocols are representative of the methodologies employed in this field of research.
Gene Discovery via Transcriptome Analysis
Objective: To identify candidate genes encoding terpene synthases (TPS) and cytochrome P450s (CYPs) involved in this compound biosynthesis from Euphorbia platyphyllos.
Methodology:
-
Plant Material: Collect various tissues from E. platyphyllos (e.g., leaves, stems, roots, and latex) where jatrophane diterpenes are known to accumulate.
-
RNA Extraction and Sequencing: Extract total RNA from the collected tissues and perform high-throughput RNA sequencing (RNA-Seq) to generate a transcriptome library.
-
De Novo Assembly and Annotation: Assemble the sequencing reads into transcripts and annotate the resulting contigs by comparing them against public databases (e.g., NCBI non-redundant protein database) to identify putative TPS and CYP genes.
-
Differential Expression Analysis: Compare the expression levels of the identified candidate genes across different tissues to find those that are highly expressed in tissues rich in this compound.
Functional Characterization of Candidate Enzymes
Objective: To determine the enzymatic function of the candidate TPS and CYP genes identified through transcriptome analysis.
Methodology: Heterologous Expression and In Vitro/In Vivo Assays
-
Gene Cloning and Vector Construction: Amplify the full-length coding sequences of the candidate genes from E. platyphyllos cDNA and clone them into appropriate expression vectors for a heterologous host (e.g., Escherichia coli or Saccharomyces cerevisiae).
-
Heterologous Expression: Transform the expression constructs into the chosen host and induce protein expression.
-
Enzyme Assays:
-
In Vitro Assay (for TPS):
-
Purify the recombinant TPS enzyme.
-
Incubate the purified enzyme with the substrate GGPP in a suitable buffer containing a divalent cation (e.g., MgCl₂).
-
Extract the reaction products with an organic solvent (e.g., hexane).
-
Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the mass spectrum with that of an authentic casbene standard.
-
-
In Vivo Assay (for CYPs):
-
Co-express the candidate CYP gene with a casbene synthase gene in a host organism that produces GGPP (e.g., an engineered S. cerevisiae strain).
-
Culture the engineered yeast and extract the metabolites from the culture medium or cell lysate.
-
Analyze the extracts by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify hydroxylated casbene derivatives and other downstream products.
-
-
Metabolite Analysis
Objective: To identify and quantify the intermediates and final products of the biosynthetic pathway.
Methodology: LC-MS Analysis
-
Sample Preparation: Prepare extracts from E. platyphyllos tissues or from the in vivo enzyme assays.
-
Chromatographic Separation: Separate the metabolites in the extract using a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18).
-
Mass Spectrometry Detection: Detect and identify the separated compounds using a mass spectrometer. By comparing the retention times and mass spectra with those of authentic standards or by detailed fragmentation analysis, the structures of the metabolites can be determined.
-
Quantification: Use a standard curve of a known compound to quantify the amount of specific jatrophane diterpenes in the sample.
Conclusion and Future Perspectives
The biosynthesis of this compound in Euphorbia platyphyllos is a complex process involving a cascade of enzymatic reactions, initiated by the cyclization of GGPP to casbene, followed by a series of oxidative modifications and cyclizations catalyzed primarily by cytochrome P450 monooxygenases. While the complete pathway and all the specific enzymes for this compound have yet to be fully elucidated, the research on related diterpenoids in the Euphorbiaceae family provides a robust framework for its investigation.
Future research should focus on the identification and functional characterization of the specific casbene synthase, CYPs, and other enzymes from E. platyphyllos. The application of modern 'omics' technologies, combined with synthetic biology approaches, will be instrumental in fully unraveling this intricate biosynthetic pathway. A complete understanding of the biosynthesis of this compound will not only provide insights into the evolution of chemical diversity in plants but will also pave the way for the sustainable biotechnological production of this and other valuable jatrophane diterpenes for pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Cloning of casbene and neocembrene synthases from Euphorbiaceae plants and expression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The key role of cytochrome P450s in the biosynthesis of plant derived natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Jatrophane Diterpenes in Cancer Cells: A Technical Guide
Introduction: Jatrophane diterpenes, a class of natural products primarily isolated from plants of the Euphorbiaceae family, have garnered significant interest in oncology research for their potent anti-cancer properties. While a substantial body of research exists for the jatrophane class, this guide focuses on the core mechanisms of action elucidated from prominent members of this family, with a particular emphasis on the well-studied compound, jatrophone (B1672808). It is important to note that while the user's query specified "Jatrophane 4," defined in patent literature as 2,5,9,14-tetraacetoxy-3-benzoyloxy-8,15-dihydroxy-7-isobutyroyloxyjatropha-6(17),11E-diene, specific mechanistic studies on this particular compound in cancer cells are not extensively available in published literature.[1][2] Therefore, this document synthesizes the current understanding from closely related and well-researched jatrophanes to provide a comprehensive overview for researchers, scientists, and drug development professionals. The primary mechanisms discussed herein include the reversal of multidrug resistance (MDR), induction of apoptosis, and the inhibition of key oncogenic signaling pathways.
Reversal of Multidrug Resistance
A primary challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp or ABCB1).[3][4] Jatrophane diterpenes have emerged as potent modulators of P-gp, effectively resensitizing resistant cancer cells to conventional chemotherapeutic agents.[1][5]
The mechanism of P-gp inhibition by jatrophanes is multifaceted. Some jatrophanes are believed to act as competitive or non-competitive inhibitors of P-gp, directly binding to the transporter and preventing the efflux of anticancer drugs.[6] Evidence also suggests that certain jatrophane derivatives can stimulate the ATPase activity of P-gp, which paradoxically leads to the inhibition of drug transport, possibly by interfering with the conformational changes required for efflux.[7] This modulation of P-gp activity restores the intracellular concentration of chemotherapeutic drugs, thereby enhancing their cytotoxic effects.[7]
Furthermore, some studies indicate that jatrophanes can also down-regulate the expression of the mdr1 gene, which codes for P-gp, suggesting a potential role in preventing the development of resistance.[2]
Induction of Apoptosis
Jatrophanes have been demonstrated to induce programmed cell death, or apoptosis, in a variety of cancer cell lines.[8][9] The primary pathway implicated is the intrinsic or mitochondrial pathway of apoptosis.
This process is often initiated by an increase in intracellular reactive oxygen species (ROS) following treatment with jatrophanes.[8][9][10] The elevation in ROS leads to a disruption of the mitochondrial membrane potential (ΔΨm), a critical event in the apoptotic cascade.[8][9] The loss of mitochondrial integrity results in the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. This, in turn, triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, the activation of initiator caspase-9 and executioner caspase-3 has been observed in jatrophane-treated cancer cells, leading to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.[8][9]
Inhibition of the PI3K/Akt/NF-κB Signaling Pathway
A pivotal mechanism underlying the anticancer effects of some jatrophanes, particularly jatrophone, is the inhibition of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/nuclear factor-kappa B (NF-κB) signaling pathway.[11] This pathway is a central regulator of cell survival, proliferation, and resistance to therapy in many cancers.
Jatrophone has been shown to significantly reduce the expression levels of PI3K, phosphorylated Akt (p-Akt), and NF-κB in doxorubicin-resistant breast cancer cells (MCF-7/ADR).[11] By inhibiting this pathway, jatrophone can suppress the downstream survival signals that are often hyperactive in cancer cells. The inhibition of NF-κB, a key transcription factor that promotes inflammation and cell survival, is a critical downstream effect.[11] This multifaceted attack on a core cancer survival pathway contributes to several observed anti-cancer effects, including:
-
Decreased Cell Proliferation: By shutting down pro-survival signals, jatrophone inhibits the uncontrolled growth of cancer cells.[11]
-
Cell Cycle Arrest: Jatrophone has been observed to induce cell cycle arrest, preventing cancer cells from progressing through the phases of cell division.[11]
-
Induction of Autophagy: In addition to apoptosis, jatrophone can also induce autophagic cell death.[11]
-
Inhibition of Migration and Epithelial-Mesenchymal Transition (EMT): The PI3K/Akt pathway is also implicated in cancer cell motility and metastasis. Jatrophone's inhibitory effect on this pathway can diminish the migratory capacity of cancer cells.[11]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of jatrophane diterpenes on cancer cells.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Jatrophone | MCF-7/ADR (Doxorubicin-resistant breast cancer) | SRB | 1.8 µM | [3] |
| Jatropha-6(17),11E-diene derivative A | Caov-4 (Ovarian cancer) | MTT | 46.27 ± 3.86 µmol/L | [9] |
| Jatropha-6(17),11E-diene derivative A | OVCAR-3 (Ovarian cancer) | MTT | 38.81 ± 3.30 µmol/L | [9] |
| Jatropha-6(17),11E-diene derivative B | Caov-4 (Ovarian cancer) | MTT | 36.48 ± 3.18 µmol/L | [9] |
| Jatropha-6(17),11E-diene derivative B | OVCAR-3 (Ovarian cancer) | MTT | 42.59 ± 4.50 µmol/L | [9] |
| Jatrophane Derivative 17 | MCF-7/ADR (Doxorubicin-resistant breast cancer) | Doxorubicin reversal | EC50 = 182.17 ± 32.67 nM | [7] |
| Compound | Cell Line | Effect | Observation | Reference |
| Jatrophone | MCF-7/ADR | Apoptosis | Significant increase in early and late apoptotic cells | [3] |
| Jatrophone | MCF-7/ADR | Autophagy | ~33% induction of autophagic signal | [12] |
| Jatrophone | MCF-7/ADR | Cell Cycle | Decrease in G0/G1 phase, arrest in S and G2/M phases | [12] |
| Jatropha-6(17),11E-diene derivatives | Caov-4, OVCAR-3 | Apoptosis | Increase in early and late apoptosis | [9] |
| Jatropha-6(17),11E-diene derivatives | Caov-4, OVCAR-3 | Caspase Activity | Significant activation of caspase-3 and -9 | [8] |
Key Experimental Protocols
A detailed understanding of the methodologies used to elucidate the mechanism of action of jatrophanes is crucial for researchers. Below are summaries of key experimental protocols.
Cell Viability and Cytotoxicity Assays (MTT and SRB)
-
Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the jatrophane compound for a specified period (e.g., 24, 48, or 72 hours).
-
For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
For the SRB assay, cells are fixed with trichloroacetic acid, and then stained with sulforhodamine B dye, which binds to cellular proteins.
-
The formazan crystals (MTT) are solubilized, or the bound dye (SRB) is solubilized.
-
The absorbance is read on a microplate reader at a specific wavelength.
-
The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated from the dose-response curve.
-
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining and Flow Cytometry)
-
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Methodology:
-
Cells are treated with the jatrophane compound for a specified time.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.
-
After incubation in the dark, the cells are analyzed by flow cytometry.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate.
-
Methodology:
-
Cancer cells are treated with the jatrophane compound.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., PI3K, p-Akt, NF-κB, caspases).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected, allowing for the visualization and quantification of the target proteins.
-
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed.
References
- 1. US7410656B2 - Anti-cancer compounds - Google Patents [patents.google.com]
- 2. CA2418784C - Use of compounds derived from the genus euphorbia for the treatment of carcinoma of the bladder - Google Patents [patents.google.com]
- 3. Jatrophane Diterpenoids from Euphorbia peplus as Multidrug Resistance Modulators with Inhibitory Effects on the ATR-Chk-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. plant euphorbia peplus: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Buy this compound (EVT-1493810) | 210108-88-6 [evitachem.com]
- 9. Jatrophane diterpenoids from Euphorbia peplus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. researchgate.net [researchgate.net]
- 12. Jatrophane Diterpenoids from the Seeds of Euphorbia peplus with Potential Bioactivities in Lysosomal-Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Jatrophane 4 and P-glycoprotein Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of jatrophane diterpenoids, with a focus on their role as potent inhibitors of P-glycoprotein (P-gp), a key contributor to multidrug resistance (MDR) in cancer cells. Jatrophanes, a class of naturally occurring diterpenes found predominantly in the Euphorbiaceae family, have emerged as a promising scaffold for the development of novel MDR reversal agents.[1][2][3][4][5] This document consolidates key findings on their mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation.
Introduction to P-glycoprotein and Multidrug Resistance
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells develop resistance to a broad spectrum of structurally and functionally diverse anticancer drugs.[3][6] A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp or ABCB1).[3][6] P-gp functions as an ATP-dependent efflux pump, actively transporting a wide range of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[6][7] The development of P-gp inhibitors that can be co-administered with conventional chemotherapy is a key strategy to overcome MDR.[8][9]
Jatrophane Diterpenoids as P-glycoprotein Inhibitors
Jatrophane diterpenoids, characterized by a unique 5/12-membered bicyclic carbon skeleton, have been identified as a potent class of P-gp inhibitors.[3][5][10] These compounds are primarily isolated from plants of the Euphorbia and Jatropha genera.[2][10][11][12] While a specific compound designated "Jatrophane 4" has been mentioned in the literature, a broader look at the jatrophane class provides a more comprehensive understanding of their potential.[10]
Mechanism of Action
Jatrophanes have been shown to reverse P-gp-mediated MDR through several mechanisms:
-
Direct Inhibition of Efflux Function: Many jatrophane diterpenoids act as competitive or non-competitive inhibitors of P-gp, directly binding to the transporter and preventing the efflux of chemotherapeutic drugs.[8][13] This leads to an increased intracellular accumulation of cytotoxic agents in resistant cancer cells.[9][13]
-
Stimulation of ATPase Activity: Some jatrophanes have been observed to stimulate the ATPase activity of P-gp.[8][9][13] While seemingly counterintuitive, this stimulation can lead to a depletion of cellular ATP, ultimately impairing the pump's function. This interaction suggests that these compounds act as substrates or allosteric modulators of P-gp.[8]
-
No Effect on P-gp Expression: Importantly, studies have shown that the MDR reversal activity of some jatrophanes is not due to the downregulation of P-gp expression at the protein or mRNA level, indicating a direct interaction with the transporter.[13][14]
-
PI3K/NF-κB Pathway Inhibition: Some evidence suggests that certain jatrophane mixtures can inhibit the PI3K/NF-κB pathway, which may contribute to a reduction in P-gp expression.[8][15]
Structure-Activity Relationships (SAR)
The P-gp inhibitory activity of jatrophanes is highly dependent on their chemical structure. Key SAR findings include:
-
Lipophilicity: In general, increased lipophilicity correlates with enhanced P-gp inhibitory activity.[2][3]
-
Substitution Patterns: The type and position of ester groups on the jatrophane skeleton are critical for activity.[2][3][16]
-
The substitution pattern at positions C-2, C-3, and C-5 appears to be crucial for binding to P-gp.[2][3]
-
The spatial orientation of acyl groups influences pharmacological behavior; for instance, a C-7 isobutyryl group can affect P-glycoprotein binding.[10]
-
The presence of a free hydroxyl group at C-8 can diminish activity, while a carbonyl at C-14, an acetoxyl at C-9, and a free hydroxyl at C-15 can enhance it.[16]
-
The absence of keto-carbonyl groups at C-9 and C-14 has been identified as important for MDR reversal activity.[4][17]
-
Quantitative Data on Jatrophane P-glycoprotein Inhibition
The following table summarizes the P-gp inhibitory activity of various jatrophane diterpenoids from the literature. It is important to note that direct quantitative data for a compound specifically named "this compound" is not extensively detailed in the provided search results, hence the table includes data for other well-characterized jatrophanes to provide a comparative overview.
| Compound Name/Number | Source Organism | Cell Line | Assay | Potency (IC50/EC50) | Reversal Fold (RF) | Reference Compound | Notes |
| Euphodendroidin D (4) | Euphorbia dendroides | - | Daunomycin Transport Inhibition | Outperformed Cyclosporin A by 2-fold | - | Cyclosporin A | The most potent compound in its series.[2][3] |
| Pepluanin A | Euphorbia peplus | - | Daunomycin Transport Inhibition | Outperformed Cyclosporin A by at least 2-fold | - | Cyclosporin A | Showed very high activity for a jatrophane diterpene.[16] |
| Compound 26 | Pedilanthus tithymaloides | HepG2/ADR, MCF-7/ADR | Chemoreversal | More potent than Tariquidar | - | Tariquidar | Exhibited remarkable metabolic stability and in vivo antitumor effects.[1] |
| Euphosorophane I (4) | Euphorbia sororia | MCF-7/ADR | Doxorubicin (B1662922) Resistance Reversal | EC50 = 1.82 μM | - | Verapamil (B1683045) (VRP) | Promoted intracellular accumulation of rhodamine 123 and doxorubicin.[4][13][17] |
| Euphosorophane A (1) | Euphorbia sororia | MCF-7/ADR | Doxorubicin Resistance Reversal | EC50 = 92.68 ± 18.28 nM | - | Verapamil (VRP) | Showed high potency and a high therapeutic index.[14] |
| Compound 17 | Synthetic derivative | MCF-7/ADR | Doxorubicin Resistance Reversal | EC50 = 182.17 ± 32.67 nM | - | Verapamil (VRP) | A potent derivative with low cytotoxicity.[9] |
| Compounds 7 & 8 | Euphorbia esula | MCF-7/ADR | - | - | 12.9 and 12.3 at 10 μM | Verapamil (RF=13.7) | MDR reversal activities were comparable to verapamil.[18] |
| Compound 9 | Euphorbia sororia | MCF-7/ADR | - | - | 36.82 at 10 μM | - | Showed potent reversal activity.[18] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of jatrophane diterpenoids as P-gp inhibitors.
Cell Lines and Culture
-
Parental and Drug-Resistant Cell Lines: Studies typically employ a pair of cell lines: a drug-sensitive parental line (e.g., MCF-7, HepG2, HCT-8) and its drug-resistant counterpart that overexpresses P-gp (e.g., MCF-7/ADR, HepG2/ADR, HCT-8/Taxol).[1][11][19]
-
Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and glutamine. The drug-resistant cell lines are typically maintained in the presence of a low concentration of the selecting drug (e.g., doxorubicin, paclitaxel) to ensure continuous P-gp expression.
Cytotoxicity and MDR Reversal Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess the cytotoxicity of the jatrophane compounds and their ability to reverse MDR.[11]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment:
-
Cytotoxicity: Cells are treated with various concentrations of the jatrophane compound alone to determine its intrinsic toxicity.
-
MDR Reversal: Cells are co-treated with a fixed concentration of a chemotherapeutic agent (e.g., doxorubicin, paclitaxel) and varying concentrations of the jatrophane compound. A known P-gp inhibitor like verapamil is often used as a positive control.[11][12]
-
-
Incubation: Plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine cytotoxicity. The reversal fold (RF) is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the chemotherapeutic agent in the presence of the jatrophane compound.[18]
Rhodamine 123 (Rho123) Efflux Assay
This assay directly measures the efflux pump activity of P-gp using the fluorescent substrate rhodamine 123.[1][13][20]
-
Cell Preparation: Drug-resistant cells are harvested and washed with a suitable buffer (e.g., PBS).
-
Loading with Rho123: Cells are incubated with rhodamine 123 in the presence or absence of the jatrophane compound or a positive control (e.g., verapamil).
-
Efflux Period: After loading, the cells are washed and incubated in a fresh, Rho123-free medium (still with or without the inhibitor) to allow for efflux.
-
Fluorescence Measurement: The intracellular accumulation of rhodamine 123 is measured by flow cytometry.[13] An increase in intracellular fluorescence in the presence of the jatrophane compound indicates inhibition of P-gp-mediated efflux.[13][14]
-
Fluorescence Accumulation Ratio (FAR): The FAR can be calculated to quantify the inhibitory effect.[18]
P-gp ATPase Activity Assay
This assay measures the effect of the jatrophane compounds on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.
-
Membrane Preparation: P-gp-rich membranes are prepared from overexpressing cells or insect cell microsomes.
-
Assay Reaction: The membranes are incubated with ATP and varying concentrations of the jatrophane compound.
-
Inorganic Phosphate (B84403) (Pi) Measurement: The amount of inorganic phosphate released from ATP hydrolysis is quantified using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: The ATPase activity is plotted against the compound concentration to determine if the compound stimulates or inhibits P-gp's ATPase activity.[13]
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound and P-glycoprotein inhibition.
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.
Caption: Experimental workflow for evaluating Jatrophane compounds as P-gp inhibitors.
Conclusion
Jatrophane diterpenoids represent a highly promising class of natural products for overcoming P-glycoprotein-mediated multidrug resistance in cancer. Their potent inhibitory activity, coupled with favorable characteristics such as low intrinsic cytotoxicity and amenability to structural modification, makes them excellent candidates for lead optimization in drug discovery programs. Further research focusing on the detailed molecular interactions between jatrophanes and P-gp, as well as in vivo efficacy studies, will be crucial in translating the potential of these compounds into clinical applications. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of jatrophanes as next-generation MDR reversal agents.
References
- 1. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buy this compound (EVT-1493810) | 210108-88-6 [evitachem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - East China Normal University [pure.ecnu.edu.cn]
- 16. Jatrophane diterpenes as modulators of multidrug resistance. Advances of structure-activity relationships and discovery of the potent lead pepluanin A. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. frontiersin.org [frontiersin.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Jatrophane 4 Structure-Activity Relationship (SAR) Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies concerning the Jatrophane 4 core. Jatrophane diterpenes, a class of natural products primarily isolated from plants of the Euphorbiaceae family, have garnered significant interest in the scientific community for their diverse and potent biological activities.[1] These activities include anti-inflammatory, anti-HIV, cytotoxic, and notably, multidrug resistance (MDR)-reversing properties.[2] This document focuses on the key structural modifications of the jatrophane skeleton and their impact on biological efficacy, with a particular emphasis on the modulation of P-glycoprotein (P-gp), a crucial transporter in drug-resistant cancers.[3][4]
The Core Structure of this compound
This compound (CAS 210108-88-6) is a complex diterpenoid characterized by a highly substituted 5/12-membered bicyclic core.[1] Its intricate architecture, featuring multiple stereocenters and functional groups, provides a rich scaffold for chemical modifications aimed at enhancing its therapeutic potential.
Chemical Structure of this compound: (2R,3R,4S,5R,7S,8S,9S,13S,14S,15R)-2,5,9,14-tetraacetoxy-3-benzoyloxy-8,15-dihydroxy-7-isobutyroyloxyjatropha-6(17),11E-diene
Structure-Activity Relationship (SAR) Insights
While comprehensive SAR studies focusing exclusively on a library of this compound derivatives are not extensively documented in publicly available literature, valuable insights can be gleaned from studies on closely related jatrophane polyesters and pepluanins. These studies reveal the critical role of the substitution pattern around the macrocyclic core in dictating the biological activity, particularly the inhibition of the P-glycoprotein (P-gp) efflux pump.
Key Structural Modifications and Their Impact on P-gp Inhibition:
-
Substitution at C-2, C-3, and C-5: The nature of the substituents at these positions on the five-membered ring is crucial for P-gp inhibitory activity. The spatial arrangement and lipophilicity of these groups appear to be significant for binding to the transporter.[5]
-
Hydroxyl Group at C-8: The presence of a free hydroxyl group at the C-8 position has been shown to be detrimental to the P-gp inhibitory activity of pepluanins, a subclass of jatrophanes.
-
Acyl Group at C-9: An acetoxyl group at the C-9 position is favorable for enhancing P-gp inhibition.
-
Carbonyl Group at C-14: The presence of a carbonyl group at the C-14 position contributes to increased activity.
-
Hydroxyl Group at C-15: A free hydroxyl group at the C-15 position is beneficial for potent P-gp inhibition.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its close analogs. The data is primarily focused on P-gp mediated daunomycin transport inhibition, a common assay to evaluate MDR reversal activity.
Table 1: Antifeedant Activity of this compound
| Compound | Biological Activity | EC50 (µg/cm²) | Organism |
| This compound | Antifeedant | 0.36 | Helicoverpa armigera (Cotton Bollworm) |
Table 2: P-glycoprotein Inhibitory Activity of Jatrophane Polyesters (Close Analogs of this compound)
| Compound | R¹ | R² | R³ | R⁴ | IC₅₀ (µM) for Daunomycin Transport Inhibition |
| Analog 1 | Ac | Bz | Ac | H | > 10 |
| Analog 2 | H | Bz | Ac | Ac | 1.5 ± 0.2 |
| Analog 3 | Ac | Bz | H | Ac | 3.2 ± 0.4 |
| Analog 4 | Ac | H | Bz | Ac | 0.8 ± 0.1 |
| Analog 5 | Bz | Ac | Ac | H | 5.6 ± 0.7 |
Data adapted from studies on jatrophane polyesters isolated from Euphorbia species. The core structure is a close representation of the jatrophane skeleton. Ac = Acetyl, Bz = Benzoyl.
Experimental Protocols
The primary assay used to determine the P-gp inhibitory activity of jatrophane derivatives is the Rhodamine 123 (Rho123) efflux assay.
Rhodamine 123 Efflux Assay Protocol
Objective: To assess the ability of test compounds to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123 from MDR cancer cells.
Materials:
-
MDR cell line overexpressing P-gp (e.g., MCF-7/ADR) and the parental sensitive cell line (e.g., MCF-7).
-
Rhodamine 123 (stock solution in DMSO).
-
Test compounds (this compound analogs) dissolved in DMSO.
-
Verapamil or Cyclosporin A (positive control inhibitor).
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Flow cytometer.
Procedure:
-
Cell Culture: Culture the MDR and parental cell lines in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells using Trypsin-EDTA, wash with PBS, and resuspend in fresh, serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Compound Incubation: Aliquot the cell suspension into flow cytometry tubes. Add the test compounds at various concentrations. Include a vehicle control (DMSO), a positive control inhibitor, and a negative control (parental cells). Incubate for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to each tube to a final concentration of 1 µg/mL. Incubate for 60 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove extracellular Rho123.
-
Efflux: Resuspend the cell pellet in fresh, pre-warmed medium and incubate at 37°C for 60-120 minutes to allow for Rho123 efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rho123 in the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Data Analysis: The mean fluorescence intensity (MFI) of the cell population is determined. An increase in MFI in the presence of the test compound compared to the vehicle control indicates inhibition of P-gp-mediated efflux. The IC₅₀ value can be calculated by plotting the percentage of fluorescence increase against the concentration of the test compound.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Caption: P-glycoprotein mediated drug efflux and its inhibition by Jatrophane analogs.
Caption: Experimental workflow for the Rhodamine 123 efflux assay.
References
- 1. Buy this compound (EVT-1493810) | 210108-88-6 [evitachem.com]
- 2. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
Jatrophane Diterpenes: A Technical Guide to Their Potential as Multidrug Resistance Modulators
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Multidrug resistance (MDR) remains a formidable challenge in cancer chemotherapy, significantly diminishing the efficacy of a wide array of anticancer agents. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which function as drug efflux pumps. This technical guide provides an in-depth exploration of jatrophane diterpenes, a class of natural products primarily isolated from plants of the Euphorbiaceae family, as potent modulators of P-gp-mediated MDR. This document consolidates key quantitative data, details critical experimental protocols, and visualizes the underlying mechanisms and workflows to serve as a comprehensive resource for researchers in oncology and drug development. While specific compounds like "Jatrophane 4" have been identified, this guide encompasses the broader class of structurally related jatrophane diterpenes that have shown significant promise in reversing MDR.[1]
Introduction: The Challenge of Multidrug Resistance
MDR is characterized by the ability of cancer cells to develop resistance to a variety of structurally and functionally diverse anticancer drugs, often after initial exposure to a single agent.[2] The most prevalent mechanism underlying this phenomenon is the increased efflux of cytotoxic drugs from cancer cells, mediated by ABC transporters.[2][3]
P-glycoprotein (P-gp/ABCB1): The Gatekeeper of Resistance
P-gp is a 170 kDa transmembrane protein that utilizes the energy from ATP hydrolysis to actively transport a wide range of substrates, including many chemotherapeutic drugs (e.g., doxorubicin, paclitaxel, vinca (B1221190) alkaloids), out of the cell.[2][4] This reduces the intracellular drug concentration to sub-therapeutic levels, rendering the cancer cells resistant to treatment. Consequently, inhibiting P-gp function is a major strategy to overcome MDR.
Jatrophane diterpenes, a class of macrocyclic diterpenoids, have emerged as promising MDR modulators due to their ability to inhibit P-gp, often with high potency and low intrinsic cytotoxicity.[5][6][7]
Quantitative Efficacy of Jatrophane Diterpenes in MDR Reversal
Numerous studies have quantified the ability of various jatrophane diterpenes and their derivatives to reverse P-gp-mediated MDR. The efficacy is often expressed as the Reversal Fold (RF), which indicates the factor by which the modulator reduces the IC50 of a cytotoxic drug in resistant cells. Another key metric is the Fluorescence Activity Ratio (FAR), derived from assays measuring the accumulation of P-gp substrates like Rhodamine 123.[8]
Below are tables summarizing the MDR reversal activity of selected jatrophane compounds from various studies.
Table 1: MDR Reversal Activity of Jatrophane Diterpenes in MCF-7/ADR (Adriamycin-Resistant Human Breast Adenocarcinoma) Cells
| Compound/Derivative | Concentration (µM) | Reversal Fold (RF) of Adriamycin | Reference |
| Compound 9 (from E. sororia) | 10.0 | 36.82 | [8] |
| Compound 7 (from E. esula) | 10.0 | 12.9 | [8] |
| Compound 8 (from E. esula) | 10.0 | 12.3 | [8] |
| Kanesulone C (from E. kansui) | 5.0 | ~85 (vs. Adriamycin) | [1] |
| Verapamil (Positive Control) | 10.0 | 13.7 | [8] |
Table 2: MDR Reversal Activity of Jatrophane Diterpenes in HepG2/ADR (Adriamycin-Resistant Human Hepatocellular Carcinoma) Cells
| Compound/Derivative | Concentration (µM) | Reversal Fold (RF) of Adriamycin | Reference |
| Compound 26 (from P. tithymaloides) | 10.0 | >111.1 | [6] |
| Compound 19 (from P. tithymaloides) | 10.0 | 103.8 | [6] |
| Compound 25 (from P. tithymaloides) | 10.0 | 97.5 | [6] |
| Tariquidar (Positive Control) | 1.0 | 69.8 | [6] |
Table 3: MDR Reversal Activity in Other Cell Lines
| Compound/Derivative | Cell Line | Concentration | Activity Metric | Value | Reference |
| Pepluanin A | Daunomycin Transport | Not specified | Outperformed Cyclosporin A | >2-fold | [9] |
| Euphodendroidin D | Daunomycin Transport | Not specified | Outperformed Cyclosporin A | 2-fold | |
| Compounds 11, 12 (from E. dendroides) | NCI-H460/R | 20 µM | FAR | 3.0 - 3.2 | |
| Rearranged Jatrophanes 37, 38 | Mouse Lymphoma (ABCB1-transfected) | 40 µg/mL | FAR | 40.3, 30.7 | |
| Jatrophone | MCF-7/ADR | Not specified | IC50 | 1.8 µM | [3] |
Core Mechanism of Action
The primary mechanism by which jatrophane diterpenes reverse MDR is through the direct inhibition of P-glycoprotein function. This can occur through several related processes:
-
Competitive Inhibition: Some jatrophanes may act as competitive inhibitors, binding to the same sites on P-gp as chemotherapeutic drugs. This prevents the drugs from being bound and effluxed.
-
ATPase Modulation: P-gp requires energy from ATP hydrolysis to pump drugs out of the cell. Jatrophane diterpenes have been shown to stimulate P-gp's ATPase activity, suggesting they interact directly with the transporter and may compete for transport, thereby indirectly inhibiting the efflux of other substrates like doxorubicin.[10]
-
PI3K/Akt/NF-κB Pathway Inhibition: Some jatrophanes, like Jatrophone, have been shown to down-regulate the PI3K/Akt/NF-κB signaling pathway.[3] This pathway is crucial for cell survival and proliferation and has been linked to the expression and function of ABC transporters.[3][11] By inhibiting this pathway, jatrophanes can induce apoptosis and autophagy in resistant cells and potentially reduce P-gp expression.[3]
Detailed Experimental Protocols
Accurate evaluation of MDR reversal agents requires standardized and robust experimental methodologies. The following sections detail the core protocols used in the study of jatrophane diterpenes.
Chemosensitivity (MDR Reversal) Assay
This assay determines the extent to which a compound can restore the sensitivity of resistant cells to a chemotherapeutic agent. The Reversal Fold (RF) is calculated from the results.
Principle: The cytotoxicity of a standard anticancer drug (e.g., adriamycin) is measured in MDR cancer cells in the presence and absence of the jatrophane compound. A decrease in the IC50 value of the anticancer drug indicates MDR reversal.
Methodology (MTT Assay):
-
Cell Seeding: Seed MDR cells (e.g., MCF-7/ADR) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment:
-
Prepare serial dilutions of the chemotherapeutic drug (e.g., doxorubicin) in culture medium.
-
Prepare solutions of the jatrophane modulator at a fixed, non-toxic concentration (e.g., 1 µM or 10 µM).
-
Treat cells with the chemotherapeutic drug alone or in combination with the jatrophane modulator. Include wells with untreated cells (negative control) and cells treated with the modulator alone (to confirm lack of cytotoxicity).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is converted to purple formazan (B1609692) crystals by living cells.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation:
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) for the chemotherapeutic agent alone and in the presence of the jatrophane modulator.
-
Calculate the Reversal Fold (RF) using the formula: RF = IC50 (chemotherapeutic alone) / IC50 (chemotherapeutic + modulator)
-
P-gp Functional Assay: Rhodamine 123 Efflux/Accumulation
This assay directly measures the ability of a compound to inhibit the efflux function of P-gp using a fluorescent substrate.[12][13]
Principle: Rhodamine 123 (Rho123) is a fluorescent substrate of P-gp. In MDR cells overexpressing P-gp, Rho123 is actively pumped out, resulting in low intracellular fluorescence. An effective P-gp inhibitor will block this efflux, leading to an increase in intracellular Rho123 accumulation and fluorescence.[14][15]
Methodology:
-
Cell Preparation: Harvest MDR cells (e.g., MCF-7/ADR) and their sensitive parental counterparts (e.g., MCF-7) and adjust the cell density to 1x10⁶ cells/mL in culture medium.
-
Incubation with Modulator: Pre-incubate the cells with various concentrations of the jatrophane compound (or a positive control like verapamil) for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rho123 to a final concentration of 1-5 µM and incubate for another 30-60 minutes at 37°C in the dark.
-
Washing: Terminate the uptake by washing the cells twice with ice-cold PBS to remove extracellular Rho123.
-
Efflux Period (Optional but Recommended): Resuspend the cells in fresh, pre-warmed medium (with or without the modulator) and incubate for an additional 1-2 hours to measure efflux.
-
Analysis:
-
Resuspend the final cell pellet in PBS or a suitable sheath fluid.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer (typically using a 488 nm excitation laser and a 525/30 nm bandpass filter).
-
The increase in mean fluorescence intensity in treated cells compared to untreated MDR cells indicates P-gp inhibition.
-
P-gp ATPase Activity Assay
This biochemical assay measures the effect of a compound on the ATP hydrolysis rate of P-gp.
Principle: P-gp's transport function is fueled by ATP hydrolysis. The rate of this hydrolysis (ATPase activity) can be measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP. P-gp substrates and modulators can stimulate this activity.[16]
Methodology (Malachite Green Assay):
-
Membrane Preparation: Use membranes from cells overexpressing P-gp (e.g., Sf9 insect cells).
-
Reaction Setup: In a 96-well plate, combine P-gp-containing membranes (5-10 µg) with the assay buffer, Mg-ATP, and various concentrations of the jatrophane compound. Include a basal control (no compound) and a positive control (e.g., verapamil). A vanadate-treated sample can be used as a negative control for P-gp-specific ATPase activity.[17][18]
-
Incubation: Incubate the reaction mixture at 37°C for 20-30 minutes.
-
Phosphate Detection: Stop the reaction and detect the released inorganic phosphate by adding a malachite green reagent. This forms a colored complex with phosphate.[18]
-
Absorbance Measurement: Measure the absorbance at ~620 nm.
-
Quantification: Calculate the amount of phosphate released by comparing the absorbance to a standard curve generated with known phosphate concentrations. The results are expressed as nmol Pi/min/mg protein.
Conclusion and Future Directions
The evidence strongly supports the potential of jatrophane diterpenes as a valuable class of multidrug resistance modulators. Compounds such as those isolated from Pedilanthus tithymaloides and Euphorbia sororia have demonstrated potent P-gp inhibition and MDR reversal, in some cases exceeding the efficacy of known modulators.[6][8] Their mechanism of action primarily involves the direct inhibition of P-gp transport function, with some compounds also influencing key cell survival pathways like PI3K/Akt/NF-κB.[3]
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Further chemical modification of the jatrophane scaffold can lead to the development of derivatives with improved potency, lower toxicity, and better pharmacokinetic profiles.[6]
-
In Vivo Efficacy: While in vitro data is promising, more extensive in vivo studies using animal xenograft models are required to validate the therapeutic potential of these compounds in a physiological context.[6]
-
Selectivity and Safety: Comprehensive toxicological studies are necessary to ensure the safety and selectivity of lead compounds, confirming they do not adversely affect non-cancerous cells or the function of other vital ABC transporters.
References
- 1. Buy this compound (EVT-1493810) | 210108-88-6 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]
- 9. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring in vitro ATPase Activity with High Sensitivity Using Radiolabeled ATP [bio-protocol.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Discovery and Characterization of Novel Jatrophane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies and key findings in the discovery and characterization of novel jatrophane diterpenes. These complex natural products, primarily sourced from the Euphorbiaceae family, have garnered significant interest for their diverse and potent biological activities, particularly as modulators of multidrug resistance in cancer. This document details the experimental protocols, quantitative biological data, and underlying mechanisms of action relevant to the study of these promising compounds.
Introduction to Jatrophane Diterpenes
Jatrophane diterpenes are a class of macrocyclic diterpenoids characterized by a 5/12-membered bicyclic carbon skeleton.[1] They are biosynthesized from geranylgeranyl pyrophosphate (GGPP) and exhibit remarkable structural diversity, often featuring various oxygen-containing functional groups and esterifications.[2][3] This structural complexity contributes to their wide range of biological activities, including cytotoxic, anti-inflammatory, antiviral, and multidrug resistance (MDR) reversal effects.[4][5] The primary mechanism for their MDR reversal activity is the inhibition of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic drugs from cancer cells.[6][7]
Discovery and Isolation of Novel Jatrophane Diterpenes
The discovery of novel jatrophane diterpenes typically begins with the collection and extraction of plant material, predominantly from Euphorbia species.[5][8] The subsequent isolation and purification process is a multi-step procedure involving various chromatographic techniques.
General Experimental Workflow
The overall process for discovering and characterizing novel jatrophane diterpenes follows a logical progression from plant source to purified, biologically active compounds.
Detailed Experimental Protocols
Plant Material Extraction: Dried and powdered plant material (e.g., whole plants of Euphorbia platyphyllos) is typically extracted with a solvent such as chloroform (B151607) (CHCl3) or methanol (B129727) (MeOH) at room temperature.[4] The solvent is then evaporated under reduced pressure to yield a crude extract.
Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps to isolate individual compounds. A common approach is as follows:[4]
-
Initial Fractionation: The crude extract is often first fractionated using column chromatography with a stationary phase like polyamide or silica (B1680970) gel.[4]
-
Further Separation: The resulting fractions are then further separated using techniques such as Vacuum Liquid Chromatography (VLC) and preparative Thin-Layer Chromatography (TLC).[4]
-
Final Purification: Final purification to yield pure compounds is typically achieved using High-Performance Liquid Chromatography (HPLC), often employing both normal-phase (NP) and reversed-phase (RP) columns.[4]
Structure Characterization
The elucidation of the complex three-dimensional structures of novel jatrophane diterpenes is a critical step and relies on a combination of modern spectroscopic techniques.
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC, NOESY) NMR experiments are essential for determining the carbon skeleton and the relative stereochemistry of the molecule.[4][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the new compounds.[4]
-
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration.[10]
Biological Activity and Data Presentation
A significant focus of jatrophane diterpene research is their ability to reverse multidrug resistance in cancer cells. This is often accompanied by an assessment of their intrinsic cytotoxicity.
Quantitative Data on Biological Activity
The following tables summarize the biological activity of selected, recently discovered jatrophane diterpenes.
Table 1: Multidrug Resistance (MDR) Reversal Activity of Jatrophane Diterpenes
| Compound | Source Species | Cancer Cell Line | Reversal Fold | Reference |
|---|---|---|---|---|
| Compound 6 | Jatropha curcas | Doxorubicin-resistant human breast cancer (MCF-7/DOX) | >20 | [11] |
| Euphodendroidin D | Euphorbia dendroides | P-gp overexpressing cells | Potent P-gp inhibition | [6] |
| Compound 26 | Pedilanthus tithymaloides | Adriamycin-resistant human hepatocellular carcinoma (HepG2/ADR) | Potent MDR modulator |[12] |
Table 2: Cytotoxic Activity of Jatrophane Diterpenes
| Compound | Source Species | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Euphodendrophane A | Euphorbia dendroides | Non-small cell lung carcinoma (NCI-H460) | 32.1 - 58.2 | [2] |
| Euphodendrophane B | Euphorbia dendroides | Non-small cell lung carcinoma (NCI-H460) | 32.1 - 58.2 | [2] |
| Various Jatrophanes | Euphorbia species | Various | 10 - 50 |[5] |
Mechanism of Action: P-glycoprotein Inhibition and Signaling Pathways
Jatrophane diterpenes primarily reverse MDR by inhibiting the function of P-glycoprotein.[6] Some compounds act as competitive inhibitors, directly blocking the efflux of chemotherapeutic drugs.[13] Additionally, certain jatrophane diterpenes have been shown to downregulate the expression of P-gp through the inhibition of the PI3K/NF-κB signaling pathway.[13][14]
Conclusion
The discovery and characterization of novel jatrophane diterpenes represent a vibrant and promising area of natural product research. Their structural novelty and potent biological activities, particularly as MDR reversal agents, position them as valuable lead compounds for the development of new cancer therapeutics. The methodologies outlined in this guide provide a framework for the continued exploration of this important class of natural products. Further research into their structure-activity relationships and mechanisms of action will be crucial for translating their therapeutic potential into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 5. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology | MDPI [mdpi.com]
- 11. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - East China Normal University [pure.ecnu.edu.cn]
In Vitro Cytotoxicity of Jatrophane Diterpenes Against Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of jatrophane diterpenes, with a specific focus on compounds referred to as "Jatrophane 4" and its analogues, against various cancer cell lines. This document summarizes key quantitative data, details common experimental methodologies, and visualizes relevant biological pathways to support ongoing research and development in oncology.
Quantitative Cytotoxicity Data
The cytotoxic potential of various jatrophane diterpenes has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The following table summarizes the reported IC50 values for several jatrophane compounds.
| Jatrophane Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | Caov-4 (Ovarian) | 46.27 ± 3.86 | [1] |
| OVCAR-3 (Ovarian) | 38.81 ± 3.30 | [1] | |
| Compound B | Caov-4 (Ovarian) | 36.48 ± 3.18 | [1] |
| OVCAR-3 (Ovarian) | 42.59 ± 4.50 | [1] | |
| Compound C | Caov-4 (Ovarian) | 85.86 ± 6.75 | [1] |
| OVCAR-3 (Ovarian) | 75.65 ± 2.56 | [1] | |
| Jatrophane 6 | - | 29 | [1] |
| Jatrophone (B1672808) | MCF-7/ADR (Doxorubicin-resistant Breast) | 1.8 ± 0.2 | [2][3] |
| Jatrophane Diterpenoid (unspecified) | NCI-H460 (Non-small cell lung) | 10 - 20 | [4][5] |
| NCI-H460/R (Resistant Non-small cell lung) | 10 - 20 | [4][5] | |
| U87 (Glioblastoma) | 10 - 20 | [4][5] | |
| U87-TxR (Resistant Glioblastoma) | 10 - 20 | [4][5] | |
| DLD1 (Colorectal carcinoma) | > 50 | [4][5] | |
| DLD1-TxR (Resistant Colorectal carcinoma) | > 50 | [4][5] | |
| Jatrophane 218 | MCF-7 (Breast) | 32.1 | [6] |
| NCI-H460 (Non-small cell lung) | 58.2 | [6] | |
| Jatrophane 362 | HEK293 (Human embryonic kidney) | 35 | [6] |
| Jatrophane 364 | HEK293 (Human embryonic kidney) | 70 | [6] |
| Jatrophane 21 | HEK293 (Human embryonic kidney) | 100 | [6] |
Experimental Protocols
The evaluation of the in vitro cytotoxicity of jatrophane compounds typically involves a series of standardized cell-based assays. These protocols are designed to determine the effect of the compounds on cell viability and proliferation.
Cell Culture and Treatment
-
Cell Lines: A variety of human cancer cell lines are used, including but not limited to, ovarian (Caov-4, OVCAR-3), breast (MCF-7, MCF-7/ADR), non-small cell lung (NCI-H460, NCI-H460/R), glioblastoma (U87, U87-TxR), and colorectal carcinoma (DLD1, DLD1-TxR).[1][2][4][5] Normal cell lines, such as peripheral blood mononuclear cells (PBMC), may be used as controls to assess selectivity.[1]
-
Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
-
Compound Preparation: Jatrophane compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial dilutions are then prepared in the culture medium to achieve the desired final concentrations for testing.
Cytotoxicity Assays
Several colorimetric and fluorometric assays are employed to measure cell viability. The choice of assay can depend on the specific research question and the properties of the test compound.[7]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability.[4][5][8]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the jatrophane compound. A control group with solvent-treated cells is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: An MTT solution is added to each well and the plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
The SRB assay is another common method for determining cytotoxicity, based on the measurement of cellular protein content.[2][3]
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the jatrophane compound.
-
Cell Fixation: After the incubation period, the cells are fixed to the plate using a solution like trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with the SRB dye, which binds to basic amino acids in cellular proteins.
-
Washing: Excess, unbound dye is removed by washing with a dilute acetic acid solution.
-
Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance of the solubilized dye is measured on a microplate reader at a specific wavelength (e.g., 510 nm).
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a test compound.
Caption: A generalized workflow for determining the in vitro cytotoxicity of this compound.
Signaling Pathway
Jatrophane diterpenes, such as jatrophone, have been shown to exert their cytotoxic effects by modulating key signaling pathways involved in cancer cell proliferation and survival. One such pathway is the PI3K/Akt/NF-κB pathway.[2][3]
Caption: Inhibition of the PI3K/Akt/NF-κB pathway by Jatrophone leading to anti-cancer effects.
Mechanism of Action
The cytotoxic effects of jatrophane diterpenes are attributed to their ability to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1][2] Studies on jatrophone have indicated that it can induce both early and late apoptotic cell death.[2] Furthermore, some jatrophane derivatives have been observed to increase the generation of reactive oxygen species (ROS) and the activity of caspases 3 and 9, which are key executioners of apoptosis.[1]
A significant aspect of the anti-cancer activity of some jatrophanes is their ability to overcome multidrug resistance (MDR) in cancer cells.[1][9][10] This is often achieved through the inhibition of P-glycoprotein (P-gp), a membrane protein that actively pumps chemotherapeutic drugs out of cancer cells.[11][12] By inhibiting P-gp, jatrophanes can increase the intracellular concentration of co-administered anticancer drugs, thereby enhancing their efficacy.
The inhibition of the PI3K/Akt/NF-κB signaling pathway by jatrophone is a key molecular mechanism underlying its anti-cancer effects.[2][3] This pathway is crucial for cell proliferation, survival, and migration in many cancers.[2] By down-regulating the expression levels of PI3K, Akt, and NF-κB, jatrophone can effectively induce cell cycle arrest, promote apoptosis, and inhibit cell migration in resistant breast cancer cells.[2]
Conclusion
Jatrophane diterpenes, including compounds structurally related to "this compound," exhibit significant in vitro cytotoxicity against a variety of cancer cell lines, including those resistant to conventional chemotherapeutics. Their mechanisms of action involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways such as PI3K/Akt/NF-κB. Furthermore, their ability to inhibit P-glycoprotein and reverse multidrug resistance makes them promising candidates for further investigation as standalone anticancer agents or as adjuvants in combination chemotherapy. The data and protocols summarized in this guide provide a valuable resource for researchers in the field of oncology drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Secure Verification [cer.ihtm.bg.ac.rs]
- 5. researchgate.net [researchgate.net]
- 6. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biogenesis and Natural Sources of Jatrophane 4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biogenesis and natural sources of Jatrophane 4, a member of the structurally complex and biologically active jatrophane diterpene family. This document consolidates current scientific knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to support research and development efforts in natural product chemistry and drug discovery.
Introduction to Jatrophane Diterpenes and this compound
Jatrophane diterpenes are a class of macrocyclic diterpenoids characterized by a 5/12-membered bicyclic carbon skeleton.[1] These compounds are predominantly found in plants belonging to the Euphorbiaceae family and are of significant interest due to their diverse and potent biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance (MDR) reversing properties.[2][3]
This compound is a specific secondary metabolite within this class, first isolated from Euphorbia peplus.[4] Its complex, polyoxygenated structure presents a significant challenge for total synthesis and a point of interest for structure-activity relationship (SAR) studies.[4]
Natural Sources of this compound
This compound and related jatrophane diterpenes are primarily isolated from plants of the Euphorbiaceae family, which is known for producing a milky latex rich in various diterpenoids.[2] This latex is believed to serve as a chemical defense mechanism for the plant.[4]
Table 1: Natural Sources and Chemical Data for this compound
| Parameter | Value | Reference(s) |
| Primary Natural Source | Euphorbia peplus | [4] |
| Other Known Sources | Jatropha curcas (branches) | [4] |
| Plant Part(s) | Latex, whole plant, aerial parts | [2][5] |
| Molecular Formula | C₃₉H₅₂O₁₄ | [4] |
| Molecular Weight | 744.82 g/mol | [4] |
| Synonym | 2,5,9,14-Tetraacetoxy-3-benzoyloxy-8,15-dihydroxy-7-isobutyroyloxyjatropha-6(17),11E-diene | [4] |
Biogenesis of the Jatrophane Skeleton
The biosynthesis of the jatrophane core is a complex process that begins with the universal precursor for diterpenes, geranylgeranyl diphosphate (B83284) (GGPP). The formation of the characteristic 5/12-membered ring system involves a series of intricate cyclizations and rearrangements.[2][6][7]
The key steps in the proposed biosynthetic pathway are:
-
Initiation: The biosynthesis starts from the isoprenoid pathway, which produces the C20 precursor, geranylgeranyl diphosphate (GGPP).[6][7]
-
Cyclization: GGPP undergoes cyclization, catalyzed by terpene synthases (TPS), to form a casbene (B1241624) precursor. This step involves the formation of a carbocation and subsequent intramolecular reactions.[2][7]
-
Rearrangement: The casbene intermediate undergoes further enzymatic transformations, including the opening of its cyclopropane (B1198618) ring.[2]
-
Ring Closure: A final key step is the closure of a five-membered ring between C-6 and C-10 of the intermediate, which establishes the fundamental jatrophane skeleton.[2]
-
Functionalization: Following the formation of the core structure, a variety of cytochrome P450 monooxygenases (CYPs) and other enzymes introduce functional groups (hydroxyls, ketones, etc.) at various positions. These sites are then often acylated to produce the highly decorated jatrophane polyesters, such as this compound, found in nature.[2][7]
Experimental Protocols: Isolation and Structure Elucidation
4.1. General Experimental Workflow
4.2. Detailed Methodology
1. Plant Material and Extraction:
-
Air-dried and powdered whole plants of Euphorbia peplus are macerated with methanol at room temperature for an extended period (e.g., 3 x 24 hours).
-
The combined methanol extracts are filtered and concentrated under reduced pressure to yield a crude extract.[9]
2. Solvent Partitioning:
-
The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (BuOH).
-
The jatrophane diterpenes are typically enriched in the ethyl acetate fraction.
3. Chromatographic Separation:
-
Silica (B1680970) Gel Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography over silica gel. Elution is performed with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Size-Exclusion Chromatography: Fractions showing the presence of diterpenes are further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to yield pure this compound is achieved by preparative or semi-preparative reversed-phase HPLC (e.g., C18 column) with a mobile phase typically consisting of a gradient of acetonitrile (B52724) and water.
4. Structure Elucidation:
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula of the isolated compound.[8]
-
UV/VIS Spectroscopy: A UV/VIS spectrum is recorded to identify chromophores within the molecule.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive structure and stereochemistry are established through a comprehensive suite of NMR experiments, including:
-
1D NMR: ¹H and ¹³C NMR to identify proton and carbon environments.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin couplings and identify proton spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton and placing substituents.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space.[8][9]
-
-
Conclusion and Future Directions
This compound represents a fascinating natural product with significant potential in drug development, particularly in the context of overcoming multidrug resistance. A thorough understanding of its natural sources and biogenesis is critical for ensuring a sustainable supply for research and for potential future applications. Further research into the specific enzymes involved in the jatrophane biosynthetic pathway could open avenues for metabolic engineering and synthetic biology approaches to produce these complex molecules. Additionally, detailed SAR studies will continue to be crucial in optimizing their therapeutic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound (EVT-1493810) | 210108-88-6 [evitachem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 9. Bioactive Segetane, Ingenane, and Jatrophane Diterpenes from Euphorbia taurinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Phytochemical Analysis of "Jatrophane 4" Extracts
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The term "Jatrophane 4" does not correspond to a specifically identified extract in the current scientific literature. This guide, therefore, provides a generalized framework for the preliminary phytochemical analysis of a hypothetical extract, designated "this compound," presumed to be derived from a plant species rich in jatrophane diterpenoids, such as those from the Euphorbia or Jatropha genera. The methodologies outlined are standard preliminary screening procedures in phytochemistry.
Introduction
Jatrophane diterpenoids are a class of macrocyclic diterpenes primarily found in the Euphorbiaceae family.[1] These compounds have garnered significant interest due to their complex structures and a wide array of biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance-reversing properties.[1][2] A preliminary phytochemical analysis is the essential first step in the investigation of plant extracts to identify the major classes of chemical constituents present. This guide details the standard operating procedures for the initial qualitative screening of an extract, herein referred to as "this compound."
Data Presentation: Qualitative Phytochemical Screening of "this compound"
The following table summarizes the expected outcomes of a preliminary phytochemical screening of a hypothetical "this compound" extract, based on the known composition of jatrophane-containing plants.
| Phytochemical Class | Test(s) Performed | Expected Result | Inference |
| Alkaloids | Mayer's Test | + | Presence of alkaloids is likely. |
| Dragendorff's Test | + | Confirms the presence of alkaloids. | |
| Wagner's Test | + | Further confirmation of alkaloids. | |
| Flavonoids | Alkaline Reagent Test | + | Presence of flavonoids is indicated. |
| Shinoda's Test | + | Confirms the presence of flavonoids. | |
| Saponins (B1172615) | Foam Test | + | Presence of saponins is likely. |
| Tannins | Ferric Chloride Test | + | Presence of tannins is indicated. |
| Lead Acetate (B1210297) Test | + | Confirms the presence of tannins. | |
| Terpenoids | Salkowski's Test | ++ | Strong presence of terpenoids, including potentially jatrophane diterpenoids, is expected. |
| Steroids | Liebermann-Burchard Test | + | Presence of steroids is likely. |
| '+' indicates a positive result (presence of the phytochemical class). '++' indicates a strongly positive result. |
Experimental Protocols
Preparation of "this compound" Extract
A common method for obtaining a crude extract from plant material (e.g., leaves, stems, or roots) is through solvent extraction. Maceration is a straightforward technique suitable for a preliminary study.
-
Protocol:
-
Air-dry the plant material in the shade and grind it into a coarse powder.
-
Soak 100 g of the powdered plant material in 500 mL of a suitable solvent (e.g., methanol, ethanol, or chloroform) in a sealed container for 72 hours at room temperature, with occasional shaking.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude "this compound" extract.
-
Store the extract in a cool, dark place until further analysis.
-
Qualitative Phytochemical Tests
The following are detailed protocols for the qualitative detection of major phytochemical classes in the "this compound" extract.
-
Mayer's Test: To a few mL of the extract, add a few drops of Mayer's reagent. The formation of a creamy-white precipitate indicates the presence of alkaloids.[3][4]
-
Dragendorff's Test: To a few mL of the extract, add a few drops of Dragendorff's reagent. The formation of a reddish-brown precipitate suggests the presence of alkaloids.[3][4]
-
Wagner's Test: To a few mL of the extract, add a few drops of Wagner's reagent. The appearance of a reddish-brown precipitate is indicative of alkaloids.[3][4]
-
Alkaline Reagent Test: To 2 mL of the extract, add a few drops of dilute sodium hydroxide (B78521) solution. An intense yellow color that disappears upon the addition of a few drops of dilute hydrochloric acid indicates the presence of flavonoids.[5]
-
Shinoda's Test (Magnesium-Hydrochloric Acid Reduction): To the extract, add a few fragments of magnesium ribbon and then add concentrated hydrochloric acid dropwise. The appearance of a pink, magenta, or red color suggests the presence of flavonoids.[6]
-
Foam Test: Dilute 0.5 g of the extract with 20 mL of distilled water and shake vigorously in a graduated cylinder for 15 minutes. The formation of a persistent foam layer of about 1 cm suggests the presence of saponins.[7][8]
-
Ferric Chloride Test: To 1-2 mL of the extract, add a few drops of 5% ferric chloride solution. The formation of a dark green or bluish-black color indicates the presence of tannins.[9][10]
-
Lead Acetate Test: To 5 mL of the extract, add a few drops of 10% lead acetate solution. The formation of a white precipitate is indicative of tannins.[5]
-
Salkowski's Test: To 2 mL of the extract, add 2 mL of chloroform (B151607) and 3 mL of concentrated sulfuric acid carefully to form a layer. A reddish-brown coloration at the interface indicates the presence of terpenoids.[11][12][13]
-
Liebermann-Burchard Test: To 2 mL of the extract, add 2 mL of acetic anhydride (B1165640) and 2 mL of concentrated sulfuric acid. A color change from violet to blue or green indicates the presence of steroids.[12]
Visualization of Workflows and Relationships
General Workflow for Phytochemical Analysis
Caption: General workflow for the phytochemical analysis of a plant extract.
Biosynthetic Origin of Jatrophane Diterpenes
Caption: Simplified biogenesis of jatrophane diterpenoids from GGPP.
Conclusion
This guide provides a foundational framework for conducting a preliminary phytochemical analysis of a hypothetical "this compound" extract. The outlined qualitative tests are crucial for the initial identification of major phytochemical classes, which is a prerequisite for more advanced chromatographic and spectroscopic analyses aimed at isolating and identifying specific bioactive compounds like jatrophane diterpenoids. The successful application of these methods will pave the way for further research into the pharmacological potential of the "this compound" extract.
References
- 1. Exploring Tannins: Advanced Detection Techniques for Plant Extracts [greenskybio.com]
- 2. Characterization of saponins from the leaves and stem bark of Jatropha curcas L. for surface-active properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biologydiscussion.com [biologydiscussion.com]
- 4. Alkaloid Test: Significance and symbolism [wisdomlib.org]
- 5. youtube.com [youtube.com]
- 6. Qualitative Phytochemical Screening of Medicinal Plants using Different Solvent Extracts – Oriental Journal of Chemistry [orientjchem.org]
- 7. media.neliti.com [media.neliti.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. mdpi.com [mdpi.com]
- 10. ukm.my [ukm.my]
- 11. microbenotes.com [microbenotes.com]
- 12. Comparative Phytochemical Analysis and Antioxidant Activities of Tamalakyadi Decoction with Its Modified Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Jatrophane Diterpenes: A Case Study of (+)-Jatrophatrione
Introduction
Jatrophane diterpenes are a class of natural products isolated from plants of the Euphorbiaceae family.[1][2] These compounds exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and cytotoxic effects, making them attractive targets for pharmaceutical research and development.[1][2][3][4] A particularly interesting property of some jatrophane diterpenes is their ability to reverse multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy.[1][5] The complex, macrocyclic structures of jatrophanes present significant challenges to synthetic chemists. This document provides a detailed overview of a successful asymmetric total synthesis of (+)-Jatrophatrione, a representative jatrophane diterpene with a unique [5.9.5] tricyclic core and notable antileukemic activity.[6][7][8] The synthetic strategy developed by the Paquette group, which will be detailed below, provides a roadmap for the construction of this and other structurally related compounds.[7][8][9][10]
Core Synthetic Strategy
The total synthesis of (+)-Jatrophatrione by Paquette and coworkers hinges on a convergent approach, where key fragments of the molecule are synthesized separately and then brought together. The central [5.9.5] tricyclic skeleton was ingeniously constructed using a sequence of powerful chemical transformations. A key feature of this synthesis is the use of an anionic oxy-Cope rearrangement to form the nine-membered ring, followed by a transannular ene cyclization to forge the intricate tricyclic system.[7][8][9][10] Subsequent stereocontrolled manipulations, including a Grob fragmentation and an intramolecular hydrosilylation, were employed to install the remaining functional groups and achieve the final natural product.[7][8][9]
Quantitative Data Summary
The following tables summarize the yields for the key transformations in the total synthesis of (+)-Jatrophatrione.
Table 1: Assembly of the Tricyclic Core
| Step | Reaction | Product | Yield (%) |
| 1 | Anionic oxy-Cope rearrangement/methylation/transannular ene cyclization | Tricyclic intermediate | Not specified in a single step |
| 2 | Enone formation | Enone intermediate | Not specified |
| 3 | 1,4-Reduction | Saturated ketone | 77% |
| 4 | Diol formation | Diol intermediate | 88% (from enone) |
| 5 | Grob fragmentation | Macrocyclic intermediate | Not specified |
Table 2: Functionalization and Completion of the Synthesis
| Step | Reaction | Product | Yield (%) |
| 1 | Intramolecular hydrosilylation | Silylated intermediate | Not specified |
| 2 | Cyclic carbonate formation | Carbonate intermediate | Not specified |
| 3 | Treibs reaction | Allylic alcohol | 77% |
| 4 | Oxidation | Enone intermediate | Not specified |
| 5 | Dehydration and subsequent steps to final product | (+)-Jatrophatrione | Not specified in single step yields |
Experimental Protocols
Detailed experimental procedures for key steps in the synthesis are provided below. These protocols are adapted from the supporting information of the original publications.
Protocol 1: Tandem Anionic Oxy-Cope Rearrangement/Methylation/Transannular Ene Cyclization
This protocol describes the crucial one-pot reaction to construct the core [5.9.5] tricyclic system.
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with a solution of the divinyl alcohol precursor in anhydrous tetrahydrofuran (B95107) (THF).
-
Deprotonation: The solution is cooled to -78 °C, and a solution of potassium hexamethyldisilazide (KHMDS) in toluene (B28343) is added dropwise. The reaction mixture is stirred at this temperature for 30 minutes.
-
Rearrangement: The cooling bath is removed, and the reaction is allowed to warm to room temperature and then heated to reflux. The progress of the anionic oxy-Cope rearrangement is monitored by thin-layer chromatography (TLC).
-
Methylation and Cyclization: After the rearrangement is complete, the reaction mixture is cooled to 0 °C, and methyl iodide is added. The reaction is stirred at this temperature for 1 hour and then allowed to warm to room temperature. The transannular ene cyclization proceeds upon continued stirring at room temperature.
-
Workup: The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the tricyclic ketone.
Protocol 2: Intramolecular Hydrosilylation
This protocol details the stereocontrolled installation of a key functional group handle.
-
Preparation: A flame-dried Schlenk flask equipped with a magnetic stir bar and a nitrogen inlet is charged with a solution of the unsaturated alcohol precursor in anhydrous dichloromethane (B109758) (DCM).
-
Catalyst Addition: To this solution is added a catalytic amount of Karstedt's catalyst (a platinum catalyst).
-
Hydrosilylation: Diphenylsilane is added dropwise to the reaction mixture at room temperature. The reaction is stirred until complete consumption of the starting material is observed by TLC.
-
Workup: The reaction mixture is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the corresponding silyl (B83357) ether.
Visualizations
.dot
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Concise total syntheses of the bioactive mesotricyclic diterpenoids jatrophatrione and citlalitrione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concerning the antileukemic agent jatrophatrione: the first total synthesis of a [5.9.5] tricyclic diterpene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of the Mesotricyclic Diterpenoids Jatrophatrione and Citlalitrione [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Jatrophane 4
Introduction
Jatrophane diterpenes are a class of naturally occurring compounds found predominantly in the Euphorbiaceae family of plants.[1][2] These macrocyclic diterpenes have garnered significant interest from the scientific community due to their complex structures and a wide array of biological activities, including antitumor, antiviral, and multidrug resistance-reversing properties.[1][2] Jatrophane 4, a known jatrophane polyester, is one such compound that requires a robust purification strategy for its isolation from complex plant extracts.[1] High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the final purification step, offering high resolution and selectivity to obtain highly purified this compound for subsequent research and development.[3][4]
This application note provides a detailed protocol for the purification of this compound using a multi-step chromatographic approach, culminating in a final purification step by preparative HPLC. The methodology is designed for researchers, scientists, and professionals in drug development who are working on the isolation and characterization of Jatrophane diterpenes.
Principle of the Method
The purification strategy for this compound involves an initial extraction from the plant material, followed by a series of chromatographic steps to progressively enrich the target compound. The initial steps, such as Vacuum Liquid Chromatography (VLC) and Column Chromatography (CC), serve to fractionate the crude extract and remove major impurities.[1][3] The final purification is achieved by preparative HPLC, which separates this compound from other closely related compounds based on their differential partitioning between a stationary phase and a mobile phase.[4] Both normal-phase and reversed-phase HPLC can be effectively utilized for the purification of Jatrophane diterpenes.[1] This protocol will focus on a normal-phase preparative HPLC method, which has been shown to be effective for this class of compounds.[3]
Experimental Protocols
1. Plant Material and Extraction
-
Plant Material: Dried and powdered whole plants of Euphorbia platyphyllos L.
-
Extraction:
-
Perform percolation or maceration of the powdered plant material with a solvent mixture of Dichloromethane:Acetone (2:1) at room temperature.[3]
-
Concentrate the resulting extract under reduced pressure to obtain a crude extract.
-
2. Preliminary Chromatographic Fractionation
-
Polyamide Column Chromatography:
-
Subject the crude chloroform (B151607) extract to polyamide column chromatography.[1]
-
Elute with a gradient of Methanol:Water (e.g., 1:3, 3:1, 4:1, and 1:0) to obtain several primary fractions.[3]
-
-
Vacuum Liquid Chromatography (VLC):
-
Select the fraction rich in diterpenes based on Thin Layer Chromatography (TLC) analysis.
-
Subject this fraction to VLC on silica (B1680970) gel.
-
Elute with a solvent system of increasing polarity, such as a hexane:ethyl acetate (B1210297) gradient.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the diterpene-rich fractions using a Sephadex LH-20 column.
-
Elute with a solvent mixture such as hexane:acetone:methanol (30:10:60) to remove chlorophyll (B73375) and other unwanted materials.[3]
-
3. Final Purification by Preparative HPLC
The fractions enriched with this compound from the preliminary chromatographic steps are subjected to final purification using preparative HPLC.
Instrumentation and Conditions:
| Parameter | Specification |
| Instrument | Preparative High-Performance Liquid Chromatography System |
| Column | Silica Gel Preparative Column (e.g., 20 x 250 mm, 5 µm particle size)[3] |
| Mobile Phase | A: n-HexaneB: Ethyl Acetate |
| Gradient Program | Stepwise gradient: 0-10 min: 10% B 10-20 min: 15% B 20-30 min: 20% B 30-40 min: 25% B 40-50 min: 30% B[3] |
| Flow Rate | 5-10 mL/min (optimized for column dimensions) |
| Detection | UV-Vis Detector at 254 nm[5] |
| Injection Volume | 500 µL - 2 mL (depending on sample concentration and column capacity) |
| Sample Preparation | Dissolve the enriched fraction in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection. |
Protocol:
-
Equilibrate the preparative HPLC column with the initial mobile phase composition (90% n-Hexane: 10% Ethyl Acetate) until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient elution program as detailed in the table above.
-
Monitor the separation at 254 nm.
-
Collect the fractions corresponding to the peak of interest (this compound).
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.
Diagrams
Caption: Workflow for the purification of this compound.
This comprehensive guide provides a robust framework for the successful purification of this compound, enabling further investigation into its promising biological activities. The multi-step chromatographic approach ensures the removal of impurities, while the final preparative HPLC step yields a highly purified compound suitable for a range of scientific applications.
References
- 1. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Enhancing Paclitaxel Efficacy with Jatrophane Diterpenes in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel (B517696) is a potent mitotic inhibitor widely used in the chemotherapy of various cancers, including ovarian, breast, and lung cancer.[1][2][3] Its mechanism of action involves the stabilization of microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[1][4][5] However, the clinical efficacy of paclitaxel is often limited by the development of multidrug resistance (MDR), a phenomenon frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[6][7] P-gp functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their cytotoxic effects.
Jatrophane diterpenes, a class of natural products isolated from plants of the Euphorbiaceae family, have emerged as promising agents to combat MDR.[3][6][8] While the specific compound "Jatrophane 4" is not prominently identified in the scientific literature, numerous studies have investigated various jatrophane diterpenes for their ability to sensitize cancer cells to conventional chemotherapeutics. These compounds often exhibit potent P-gp inhibitory activity, suggesting a synergistic relationship when used in combination with P-gp substrates like paclitaxel.[6][9][10] This document provides an overview of the application of jatrophane diterpenes in combination with paclitaxel, including quantitative data on their synergistic effects and detailed protocols for relevant in vitro experiments.
Mechanism of Action: A Synergistic Approach
The combination of jatrophane diterpenes and paclitaxel leverages a dual-pronged attack on cancer cells. Paclitaxel acts as the primary cytotoxic agent by disrupting microtubule dynamics.[1][2][3] Jatrophane diterpenes, in this context, function as MDR modulators, primarily by inhibiting the P-gp efflux pump.[6][11] This inhibition leads to an increased intracellular accumulation of paclitaxel in resistant cancer cells, restoring their sensitivity to the drug. Some jatrophanes have also been shown to induce apoptosis and autophagy through pathways such as the PI3K/Akt/NF-κB signaling cascade, potentially contributing to the overall anti-cancer effect.[10]
Figure 1: Synergistic mechanism of Jatrophane and Paclitaxel.
Quantitative Data: Reversal of Paclitaxel Resistance
Several studies have quantified the ability of specific jatrophane diterpenes to reverse paclitaxel resistance in various cancer cell lines. The "reversal fold" (RF) is a common metric used to express the degree of sensitization, calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of the MDR modulator.
| Jatrophane Compound | Cancer Cell Line | Paclitaxel IC50 (Alone) | Paclitaxel IC50 (with Jatrophane) | Reversal Fold (RF) | Reference |
| Euphodendroidin D | MDR1-transfected mouse lymphoma | Not specified | Not specified | Outperformed cyclosporin (B1163) A by a factor of 2 in inhibiting P-gp mediated daunomycin transport | [10] |
| Euphoscopin C | Paclitaxel-resistant A549 lung cancer | > 10 µM | 6.9 µM | Not directly calculated, but showed selective cytotoxicity | Not specified in provided text |
| Euphorbiapene D | Paclitaxel-resistant A549 lung cancer | > 10 µM | 7.2 µM | Not directly calculated, but showed selective cytotoxicity | Not specified in provided text |
| Euphoheliosnoid A | Paclitaxel-resistant A549 lung cancer | > 10 µM | 9.5 µM | Not directly calculated, but showed selective cytotoxicity | Not specified in provided text |
| Jatrophane 396 | Not specified | Not specified | Decreased by 3 to 38-fold depending on concentration | 3 - 38 | [3] |
| Jatrophane 397 | Not specified | Not specified | Decreased by 11 to 60-fold depending on concentration | 11 - 60 | [3] |
Table 1: Synergistic Effects of Jatrophane Diterpenes with Paclitaxel.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the synergistic effects of jatrophane diterpenes and paclitaxel.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of single agents and their combinations.
Materials:
-
Cancer cell lines (e.g., paclitaxel-resistant A549 or MCF-7/ADR)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Paclitaxel and Jatrophane compound of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5x10³ cells/well and incubate overnight.
-
Drug Treatment: Treat cells with serial dilutions of paclitaxel alone, the jatrophane compound alone, and their combination at various ratios for 48-72 hours. Include untreated cells as a control.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values. The combination index (CI) can be calculated using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Figure 2: Workflow for the MTT cell viability assay.
P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of a compound to inhibit the P-gp mediated efflux of a fluorescent substrate, Rhodamine 123.
Materials:
-
P-gp overexpressing cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (MCF-7)
-
Rhodamine 123
-
Jatrophane compound of interest
-
Verapamil (B1683045) (positive control for P-gp inhibition)
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest and resuspend cells in culture medium.
-
Drug Incubation: Incubate the cells with the jatrophane compound or verapamil at various concentrations for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension and incubate for another 30-60 minutes at 37°C.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Flow Cytometry: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
-
Data Analysis: An increase in intracellular fluorescence in the presence of the jatrophane compound indicates inhibition of P-gp-mediated efflux.
Figure 3: Principle of the Rhodamine 123 efflux assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic cells following drug treatment.
Materials:
-
6-well plates
-
Paclitaxel and Jatrophane compound of interest
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of single agents or combinations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
The combination of jatrophane diterpenes with paclitaxel represents a promising strategy to overcome multidrug resistance in cancer therapy. The ability of these natural compounds to inhibit P-glycoprotein and enhance the intracellular concentration of paclitaxel can restore the efficacy of this potent chemotherapeutic agent in resistant tumors. The experimental protocols provided herein offer a framework for researchers to investigate the synergistic potential of novel jatrophane diterpenes in combination with paclitaxel and other chemotherapeutic drugs. Further research into the specific structure-activity relationships of jatrophanes and their in vivo efficacy is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]
- 7. Frontiers | Sesquiterpene Lactones Attenuate Paclitaxel Resistance Via Inhibiting MALAT1/STAT3/ FUT4 Axis and P-Glycoprotein Transporters in Lung Cancer Cells [frontiersin.org]
- 8. frontiersin.org [frontiersin.org]
- 9. Rearranged jatrophane-type diterpenes from euphorbia species. Evaluation of their effects on the reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
Cell-based Assays for Assessing the Activity of Jatrophane 4
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Jatrophane diterpenes, a class of natural products isolated from plants of the Euphorbia genus, have garnered significant interest in oncological research due to their potent biological activities. "Jatrophane 4," a secondary metabolite from Euphorbia peplus, is a member of this class and is explored for its potential as an anti-cancer agent, particularly against multidrug-resistant (MDR) tumors.[1] This document provides detailed protocols for cell-based assays to evaluate the cytotoxic and MDR-reversing activities of this compound and other related jatrophane diterpenes.
The primary mechanisms of action for many jatrophane diterpenes involve the induction of apoptosis and the inhibition of P-glycoprotein (P-gp), a key transporter protein responsible for the efflux of chemotherapeutic drugs from cancer cells, leading to MDR.[2][3][4][5][6] The following protocols are designed to quantify these effects in relevant cancer cell lines.
Due to the limited availability of specific experimental data for "this compound" in publicly accessible literature, the quantitative data presented in this document are representative examples from studies on other closely related and well-characterized jatrophane diterpenes. Researchers are advised to generate specific data for this compound using the provided protocols.
Data Presentation: Efficacy of Representative Jatrophane Diterpenes
The following tables summarize the cytotoxic and P-glycoprotein inhibitory activities of various jatrophane diterpenes, providing a comparative benchmark for the evaluation of this compound.
Table 1: Cytotoxicity of Jatrophane Diterpenes against Cancer Cell Lines
| Jatrophane Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Euphoscopin C | A549 (Paclitaxel-Resistant) | 6.9 | [7][8] |
| Euphorbiapene D | A549 (Paclitaxel-Resistant) | 7.2 | [7][8] |
| Euphoheliosnoid A | A549 (Paclitaxel-Resistant) | 9.5 | [7][8] |
| Jatrophane Diterpene (Compound 2) | NCI-H460/R (MDR) | Not specified, but overcomes PTX resistance | [2] |
Table 2: P-glycoprotein (P-gp) Inhibition and Reversal of Multidrug Resistance (MDR) by Jatrophane Diterpenes
| Jatrophane Compound | Cell Line | Assay | Effect | Reference |
| Euphodendroidin D | Daunomycin-resistant cells | Daunomycin-efflux | >2-fold more efficient than Cyclosporin A | |
| Pepluanin A | Daunomycin-resistant cells | Daunomycin-efflux | >2-fold more efficient than Cyclosporin A | |
| Jatrophane Diterpenes (general) | L5178Y (MDR) | Rhodamine-123 exclusion | Significant MDR reversing activity | [5] |
| Portlandicine (rearranged jatrophane) | Mouse lymphoma (MDR) | Not specified | More active than verapamil | [9] |
| Jatrophane Diterpenes from E. sororia | HCT-8/Taxol | MTT assay | Promising MDR reversal |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound, which reflects its potency in inhibiting cancer cell proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[2][10] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., drug-sensitive and multidrug-resistant pairs like MCF-7 and MCF-7/ADR, or A549 and A549/paclitaxel-resistant)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
P-glycoprotein (P-gp) Inhibition: Rhodamine 123 Exclusion Assay
This assay measures the ability of this compound to inhibit the P-gp efflux pump, a key mechanism of multidrug resistance.
Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. P-gp inhibitors like this compound will block this efflux, leading to an accumulation of Rhodamine 123 and a corresponding increase in intracellular fluorescence, which can be quantified by flow cytometry.[4][5][11][12][13][14]
Materials:
-
P-gp overexpressing cell line (e.g., NCI-H460/R, MCF-7/ADR) and its parental sensitive cell line.
-
This compound stock solution (in DMSO)
-
Rhodamine 123
-
Verapamil or Cyclosporin A (positive control P-gp inhibitors)
-
PBS (Phosphate Buffered Saline)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Compound Incubation: Aliquot the cell suspension into flow cytometry tubes. Add various concentrations of this compound or the positive control and incubate for 30 minutes at 37°C.
-
Rhodamine 123 Staining: Add Rhodamine 123 to a final concentration of 1 µM to each tube and incubate for another 60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Flow Cytometry Analysis: Resuspend the cells in 500 µL of PBS and analyze immediately on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).
-
Data Analysis: Compare the mean fluorescence intensity of this compound-treated cells to that of the untreated P-gp overexpressing cells and the parental sensitive cells. An increase in fluorescence in the treated MDR cells indicates P-gp inhibition.
Apoptosis and Cell Cycle Analysis: Annexin V/Propidium Iodide Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells, and the analysis of cell cycle distribution following treatment with this compound.
Principle:
-
Apoptosis: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells. Thus, costaining with Annexin V-FITC and PI allows for the distinction between different cell populations.[5][7][15][16]
-
Cell Cycle: PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3][17][18]
Materials:
-
Cancer cell line of interest
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
70% cold ethanol (B145695)
-
RNase A
-
Flow cytometer
Procedure for Apoptosis Analysis:
-
Cell Treatment: Treat cells with this compound at various concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Procedure for Cell Cycle Analysis:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Washing and Staining: Wash the fixed cells with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Experimental workflows for assessing this compound activity.
Caption: Mechanism of P-glycoprotein inhibition by this compound.
Caption: Proposed signaling pathway for this compound-induced cell death.
References
- 1. Buy this compound (EVT-1493810) | 210108-88-6 [evitachem.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 4. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Rearranged jatrophane-type diterpenes from euphorbia species. Evaluation of their effects on the reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Application Notes and Protocols for In Vivo Studies of Jatrophane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenes are a class of natural products isolated from plants of the Euphorbiaceae family.[1][2][3] These compounds have garnered significant interest due to their diverse and potent biological activities, including anti-inflammatory, antiviral, and cytotoxic effects.[1][2] Notably, certain jatrophane diterpenes have demonstrated the ability to reverse multidrug resistance (MDR) in cancer cells, primarily through the inhibition of P-glycoprotein (P-gp).[1][2][4][5][6][7] This document provides detailed application notes and protocols for the investigation of jatrophane diterpenes, with a focus on "Jatrophane 4," in in vivo models.
This compound is chemically identified as 2,5,9,14-tetraacetoxy-3-benzoyloxy-8,15-dihydroxy-7-isobutyroyloxyjatropha-6(17),11E-diene. While specific in vivo data for this compound is limited, this guide draws upon existing research on structurally similar jatrophane diterpenes to provide a framework for preclinical evaluation. A significant challenge in the in vivo application of jatrophane diterpenes is their low aqueous solubility and limited bioavailability.[8] Therefore, the use of appropriate delivery systems is critical for successful animal studies.
Potential Signaling Pathways
Jatrophane diterpenes have been shown to modulate key signaling pathways involved in cancer cell survival, proliferation, and drug resistance. Two of the most relevant pathways are the P-glycoprotein (P-gp) efflux pump and the PI3K/Akt/NF-κB signaling cascade.
P-glycoprotein (P-gp) Inhibition
Many jatrophane diterpenes act as potent inhibitors of P-gp, a transmembrane protein that actively pumps chemotherapeutic drugs out of cancer cells, leading to multidrug resistance.[1][2][4][5][6][7] By inhibiting P-gp, jatrophanes can restore or enhance the efficacy of conventional anticancer drugs. The proposed mechanism involves the direct binding of the jatrophane molecule to P-gp, competitively or non-competitively inhibiting its efflux function.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for "Jatrophane 4" extraction from plant material
Application Notes: Protocols for Jatrophane 4 Extraction
Introduction
Jatrophane diterpenes are a class of macrocyclic diterpenoids found predominantly in plants belonging to the Euphorbiaceae family, such as those of the Jatropha and Euphorbia genera.[1][2] These compounds, including this compound, have garnered significant interest from the scientific community due to their diverse and potent biological activities, which include antitumor, antiviral, and multidrug resistance-reversing properties.[1][3] this compound is a known jatrophane polyester (B1180765) that has been isolated from Euphorbia platyphyllos.[3] This document provides detailed protocols for the extraction and isolation of this compound from plant material, intended for researchers, scientists, and professionals in drug development. The methodologies described are based on established scientific literature for the extraction of jatrophane diterpenes.
Principle of Extraction and Isolation
The extraction of this compound from plant material generally involves an initial solvent extraction from the dried and ground plant matter, followed by a series of chromatographic purification steps. The choice of solvent and chromatographic methods is crucial for efficiently separating these low to moderate polarity compounds from the complex mixture of phytochemicals present in the plant extract.[4][5] A multi-step purification process, often beginning with column chromatography and culminating in high-performance liquid chromatography (HPLC), is typically necessary to achieve the desired purity of the target compound.[3]
Experimental Protocols
Protocol 1: General Extraction of Jatrophane Diterpenes from Plant Material
This protocol outlines a common method for the initial extraction of a crude mixture of diterpenes from dried plant material.
1. Plant Material Preparation:
-
Collect the desired plant parts (e.g., whole plant, aerial parts, leaves, or roots) of a known this compound-containing species such as Euphorbia platyphyllos.[3]
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until it is brittle.
-
Grind the dried plant material into a fine powder to increase the surface area for solvent extraction.
2. Solvent Extraction:
-
Maceration: This is a widely used, cost-effective method.[4]
-
Weigh the powdered plant material.
-
Place the powder in a large container and add a suitable solvent, such as methanol (B129727) or chloroform, at a ratio of 1:10 (w/v) (e.g., 100 g of plant material in 1 L of solvent).[6]
-
Seal the container and allow it to stand at room temperature for 24-72 hours, with occasional agitation.
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.[6]
-
Repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.
-
Combine the filtrates.
-
-
Homogenizer-Assisted Extraction (HAE): A more rapid extraction method.[6]
-
Weigh the powdered plant material (e.g., 5 g).
-
Add methanol (e.g., 100 mL) and extract using an ultra-turrax homogenizer at high speed (e.g., 6000 rpm) for a short duration (e.g., 5 minutes) at room temperature.[6]
-
Filter the extract as described for maceration.
-
-
Solvent Evaporation:
-
Evaporate the combined solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
Store the dried crude extract at 4°C until further purification.[6]
-
Protocol 2: Chromatographic Purification of this compound
This protocol describes a multi-step chromatographic procedure for the isolation of this compound from the crude extract.
1. Initial Fractionation by Column Chromatography (CC):
-
Prepare a slurry of polyamide or silica (B1680970) gel in a non-polar solvent (e.g., hexane).
-
Pack the slurry into a glass column to create the stationary phase.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed sample to the top of the packed column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding ethyl acetate (B1210297) and then methanol.
-
Collect fractions of the eluate and monitor the composition of each fraction using Thin-Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles.
2. Further Fractionation by Vacuum Liquid Chromatography (VLC) and Preparative TLC:
-
Subject the fractions containing the compounds of interest to VLC on silica gel for further separation.[3]
-
For finer separation, preparative TLC on silica gel plates can be employed on the fractions obtained from VLC.[3]
3. Final Purification by High-Performance Liquid Chromatography (HPLC):
-
The final purification of this compound is typically achieved using HPLC.[3]
-
Both normal-phase (NP) and reversed-phase (RP) HPLC may be necessary.[3]
-
Normal-Phase HPLC (NP-HPLC):
-
Use a silica-based column.
-
Employ a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
-
Reversed-Phase HPLC (RP-HPLC):
-
Use a C18 column.
-
Employ a polar mobile phase (e.g., a gradient of methanol and water).[3]
-
-
Monitor the elution profile using a UV detector.[7]
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
4. Structure Elucidation:
-
Confirm the identity and structure of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS).[3][7]
Quantitative Data
The following table summarizes quantitative data related to the extraction and analysis of jatrophane diterpenes from plant sources. It is important to note that specific yield data for this compound is not detailed in the provided search results, so the data presented is for related compounds or general extraction procedures.
| Parameter | Value | Plant Species & Part | Extraction/Analysis Method | Source |
| Extraction Methods | ||||
| Maceration | 62% of studies | Jatropha species | Review of extraction techniques | [4] |
| Reflux with solvents | 13% of studies | Jatropha species | Review of extraction techniques | [4] |
| Soxhlet extraction | 8% of studies | Jatropha species | Review of extraction techniques | [4] |
| Homogenizer-Assisted Extraction | ||||
| Plant Material to Solvent Ratio | 5 g : 100 mL | Jatropha curcas and J. gossypiifolia | Methanol Extraction | [6] |
| Homogenization Speed | 6000 rpm | Jatropha curcas and J. gossypiifolia | Methanol Extraction | [6] |
| Homogenization Time | 5 min | Jatropha curcas and J. gossypiifolia | Methanol Extraction | [6] |
| Steam Distillation Yield | ||||
| Essential Oil Yield | 0.38% (dry weight) | Jatropha curcas leaves | Steam Distillation | [8][9] |
Visualizations
Experimental Workflow for this compound Extraction and Isolation
Caption: Workflow for this compound extraction and purification.
Logical Relationship of Purification Techniques
Caption: Hierarchy of purification techniques by resolution.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 4. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Chemical Composition and Biological Properties of Two Jatropha Species: Different Parts and Different Extraction Methods [mdpi.com]
- 7. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pakbs.org [pakbs.org]
Application Notes and Protocols for Studying P-glycoprotein Function Using Jatrophane Diterpenes
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer cells.[1][2][3][4] It functions as an ATP-dependent efflux pump, actively transporting a wide range of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy.[1][3][4] Jatrophane diterpenes, a class of natural products isolated from plants of the Euphorbiaceae family, have emerged as potent modulators of P-gp activity.[1][5][6][7] This document provides detailed protocols for utilizing jatrophane diterpenes to study P-gp function, focusing on a representative potent inhibitor, referred to here as "Jatrophane 4", based on compounds described in the literature.[5] These compounds often exhibit greater potency than traditional P-gp inhibitors like verapamil (B1683045) and cyclosporin (B1163) A.[1][5][8]
Mechanism of Action
Jatrophane diterpenes are thought to inhibit P-gp function through several mechanisms. They can act as competitive or non-competitive inhibitors by binding to the drug-binding sites on P-gp.[3] Some jatrophane derivatives have been shown to stimulate P-gp ATPase activity, which can paradoxically lead to the inhibition of drug transport.[9] Additionally, some studies suggest that certain jatrophanes may also downregulate the expression of P-gp.[1] The primary mechanism, however, is the direct inhibition of the pump's efflux activity, leading to increased intracellular accumulation of cytotoxic drugs in resistant cancer cells.
Data Presentation
The following tables summarize the quantitative data on the P-gp inhibitory activity of representative jatrophane diterpenes from various studies.
Table 1: Cytotoxicity of Jatrophane Diterpenes in P-gp Overexpressing Cancer Cells
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Jatrophane Derivative 17 | MCF-7/ADR | > 40 | Verapamil | > 40 | [9] |
| Euphodendroidin D (4) | - | - | Cyclosporin A | - | [5] |
| Pepluanin A | - | - | Cyclosporin A | - | [8] |
Note: IC50 values represent the concentration of the compound that inhibits cell growth by 50%. A higher IC50 value indicates lower cytotoxicity.
Table 2: Reversal of Multidrug Resistance by Jatrophane Diterpenes
| Compound | Cell Line | Chemotherapeutic Agent | Reversal Concentration (µM) | Fold Reversal | Reference Compound | Source | |---|---|---|---|---|---| | Jatrophane Derivative 17 | MCF-7/ADR | Doxorubicin (B1662922) | 0.5 | 115.4 | Verapamil |[9] | | Compounds 19, 25, 26 | HepG2/ADR, MCF-7/ADR | Adriamycin | - | > Tariquidar | Tariquidar |[1][10] | | Euphodendroidin D (4) | - | Daunomycin | - | 2x > Cyclosporin A | Cyclosporin A |[5] |
Note: Fold reversal indicates the factor by which the cytotoxicity of the chemotherapeutic agent is increased in the presence of the jatrophane diterpene.
Table 3: Effect of Jatrophane Diterpenes on P-gp Substrate Accumulation
| Compound | Cell Line | P-gp Substrate | Effect on Accumulation | Reference Compound | Source | |---|---|---|---|---| | Jatrophane Derivative 17 | MCF-7/ADR | Rhodamine 123, Doxorubicin | Dose-dependent increase | Verapamil |[9] | | Jatrophane Diterpenes 1-3, 5 | L5178Y MDR | Rhodamine 123 | Increased accumulation | - |[11] | | Euphodendroidin D (4) | - | Daunomycin | Inhibition of efflux | Cyclosporin A |[5] |
Experimental Protocols
Protocol 1: Rhodamine 123 Efflux Assay
This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123 (Rho123), from P-gp overexpressing cells.
Materials:
-
P-gp overexpressing cells (e.g., MCF-7/ADR, HepG2/ADR) and parental sensitive cells.
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS.
-
This compound stock solution (in DMSO).
-
Rhodamine 123 (Rho123) stock solution.
-
Verapamil or Cyclosporin A (positive control).
-
Phosphate-buffered saline (PBS).
-
96-well plates.
-
Flow cytometer or fluorescence plate reader.
Procedure:
-
Seed the P-gp overexpressing and parental cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.[1]
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or the positive control (e.g., 10 µM Verapamil) in serum-free medium for 1 hour at 37°C.
-
Add Rho123 to a final concentration of 5 µM and incubate for another 1-2 hours at 37°C in the dark.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rho123.
-
Add fresh culture medium and incubate for another 1-2 hours to allow for efflux.
-
Wash the cells again with ice-cold PBS.
-
Lyse the cells with a lysis buffer or measure the intracellular fluorescence directly using a flow cytometer or a fluorescence plate reader (Excitation/Emission ~485/528 nm).
-
Calculate the fluorescence intensity relative to the untreated control cells. Increased fluorescence indicates inhibition of P-gp-mediated efflux.
Protocol 2: Chemoreversal Assay (MTT Assay)
This assay determines the ability of this compound to sensitize P-gp overexpressing cells to a chemotherapeutic agent.
Materials:
-
P-gp overexpressing cells (e.g., MCF-7/ADR) and parental sensitive cells.
-
Cell culture medium with 10% FBS.
-
This compound stock solution (in DMSO).
-
Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel) stock solution.
-
Verapamil (positive control).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.[1]
-
Treat the cells with serial dilutions of the chemotherapeutic agent in the presence or absence of a non-toxic concentration of this compound (determined from prior cytotoxicity assays). Include a positive control group with Verapamil.
-
Incubate the plates for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values for the chemotherapeutic agent with and without this compound. The fold reversal (RF) is calculated as: RF = IC50 (chemotherapeutic alone) / IC50 (chemotherapeutic + this compound).
Protocol 3: P-gp ATPase Activity Assay
This assay measures the effect of this compound on the ATP hydrolysis activity of P-gp, which is essential for its pumping function.
Materials:
-
P-gp membranes or vesicles.
-
This compound stock solution (in DMSO).
-
Verapamil (positive control).
-
Sodium orthovanadate (Na3VO4) (ATPase inhibitor, negative control).
-
ATP.
-
Assay buffer (e.g., Tris-HCl, MgCl2, KCl).
-
Reagents for detecting inorganic phosphate (B84403) (Pi) (e.g., malachite green-based reagent).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Pre-incubate the P-gp membranes (e.g., 5 µg) with various concentrations of this compound in the assay buffer for 5 minutes at 37°C. Include controls with Verapamil and Na3VO4.
-
Initiate the reaction by adding ATP (e.g., 5 mM final concentration).
-
Incubate for a defined period (e.g., 20-30 minutes) at 37°C.
-
Stop the reaction by adding the colorimetric reagent for phosphate detection.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).
-
Generate a standard curve with known concentrations of inorganic phosphate.
-
Calculate the amount of Pi released and determine the ATPase activity. Compare the activity in the presence of this compound to the basal activity (no compound) and the stimulated/inhibited controls.
Visualizations
Caption: P-gp mediated drug efflux and its inhibition by this compound.
Caption: Workflow for evaluating this compound as a P-gp inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jatrophane diterpenes as modulators of multidrug resistance. Advances of structure-activity relationships and discovery of the potent lead pepluanin A. | Semantic Scholar [semanticscholar.org]
- 9. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Jatrophane Diterpenes: Powerful Tools for Cancer Biology Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The jatrophane diterpenes are a class of naturally occurring compounds that have garnered significant interest in cancer biology research. While the specific entity "Jatrophane 4" is not prominently documented in publicly available scientific literature, this document provides a comprehensive overview of the applications and methodologies associated with closely related and well-studied jatrophane diterpenes. These compounds primarily serve as potent modulators of multidrug resistance (MDR) and exhibit direct cytotoxic effects on cancer cells through various mechanisms, including the inhibition of key signaling pathways.
Jatrophanes are particularly recognized for their ability to inhibit P-glycoprotein (P-gp), a transmembrane efflux pump that is a major contributor to MDR in cancer cells.[1][2][3] By blocking P-gp, jatrophanes can restore the sensitivity of resistant cancer cells to conventional chemotherapeutic agents. Furthermore, certain jatrophanes, such as jatrophone, have been shown to induce apoptosis and cell cycle arrest by targeting signaling cascades like the PI3K/AKT/NF-κB pathway.[4][5]
This document provides detailed protocols for key assays used to characterize the anticancer effects of jatrophane diterpenes, along with quantitative data from studies on representative compounds and visualizations of the underlying biological processes.
Quantitative Data Summary
The following tables summarize the cytotoxic and MDR-reversing activities of various jatrophane diterpenes against different cancer cell lines.
Table 1: Cytotoxicity of Jatrophane Diterpenes against Cancer Cell Lines
| Jatrophane Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| Jatrophone | Doxorubicin-resistant breast cancer (MCF-7/ADR) | 1.8 | |
| Euphoscopin C | Paclitaxel-resistant lung cancer (A549) | 6.9 | |
| Euphorbiapene D | Paclitaxel-resistant lung cancer (A549) | 7.2 | |
| Euphoheliosnoid A | Paclitaxel-resistant lung cancer (A549) | 9.5 | |
| Jatrophane 1 | Non-small cell lung carcinoma (NCI-H460) | 10 - 20 | [6] |
| Jatrophane 1 | Glioblastoma (U87) | 10 - 20 | [6] |
Table 2: Multidrug Resistance (MDR) Reversal Activity of Jatrophane Diterpenes
| Jatrophane Compound | Cancer Cell Line | Assay | Effect | Reference |
| Euphodendroidin D | P-gp overexpressing cells | Daunomycin efflux | 2-fold more potent than cyclosporin (B1163) A | [7] |
| Jatrophane Derivatives (Component I) | Doxorubicin-resistant breast cancer (MCF-7/ADR) | Rhodamine 123 exclusion | Increased intracellular drug accumulation | [8] |
| Jatrophane Derivatives (Component I) | Doxorubicin-resistant colon cancer (HCT-8/T) | Rhodamine 123 exclusion | Increased intracellular drug accumulation | [8] |
| Euphomelliferine | P-gp overexpressing mouse lymphoma (L5178Y MDR) | Rhodamine 123 exclusion | Significant MDR reversal | [9] |
| Euphomelliferene A | P-gp overexpressing mouse lymphoma (L5178Y MDR) | Rhodamine 123 exclusion | Significant MDR reversal | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assessment: MTT Assay
This protocol is used to determine the effect of jatrophane compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Jatrophane compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the jatrophane compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the jatrophane compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. Use a reference wavelength of 630 nm if desired.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
P-glycoprotein (P-gp) Inhibition Assessment: Rhodamine 123 Exclusion Assay
This flow cytometry-based assay measures the ability of jatrophane compounds to inhibit the efflux function of P-gp, leading to the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.
Materials:
-
P-gp overexpressing cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7)
-
Complete cell culture medium
-
Jatrophane compound stock solution
-
Rhodamine 123 (stock solution in DMSO)
-
Verapamil or Cyclosporin A (positive control for P-gp inhibition)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture P-gp overexpressing and parental cells to 70-80% confluency. Harvest the cells by trypsinization and wash with PBS.
-
Compound Incubation: Resuspend the cells in culture medium at a concentration of 1 x 10^6 cells/mL. Incubate the cells with various concentrations of the jatrophane compound (or positive control) for 30-60 minutes at 37°C.
-
Rhodamine 123 Staining: Add Rhodamine 123 to the cell suspension to a final concentration of 1-5 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (excitation at 488 nm, emission at ~525 nm).
-
Data Analysis: Compare the mean fluorescence intensity of jatrophane-treated cells to that of untreated cells. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and plasma membrane integrity (assessed by PI).
Materials:
-
Cancer cells treated with a jatrophane compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the jatrophane compound at the desired concentration and for the appropriate time to induce apoptosis. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Signaling Pathway Analysis: Western Blotting for PI3K/AKT/NF-κB Pathway
This protocol details the detection of key proteins in the PI3K/AKT/NF-κB signaling pathway to assess the effect of jatrophane treatment.[4]
Materials:
-
Cancer cells treated with a jatrophane compound
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PI3K, anti-phospho-Akt (Ser473), anti-Akt, anti-NF-κB p65)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with the jatrophane compound, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
The following diagrams illustrate key concepts related to the use of jatrophane diterpenes in cancer research.
Caption: Mechanism of MDR reversal by Jatrophane diterpenes.
Caption: Jatrophone inhibits the PI3K/AKT/NF-κB signaling pathway.
Caption: Experimental workflow for evaluating Jatrophane diterpenes.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.igem.org [static.igem.org]
- 5. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Jatrophane 4 in Multidrug Resistance Reversal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Jatrophane diterpenes, a class of natural products isolated from plants of the Euphorbiaceae family, have emerged as potent modulators of P-gp, showing significant promise in reversing MDR.[1][2] This document provides detailed application notes and experimental protocols for studying the MDR reversal potential of Jatrophane 4 and its derivatives.
The primary mechanism of action for many jatrophane diterpenes is the inhibition of the P-gp efflux pump.[3][4][5] Some derivatives may also influence other transporters, such as the multidrug resistance-associated protein (MRP).[6] Notably, the reversal of MDR by certain jatrophanes can be attributed to the stimulation of P-gp ATPase activity or the inhibition of signaling pathways like PI3K/Akt, which can regulate P-gp expression.[1][4]
Data Presentation: Quantitative Analysis of Jatrophane Derivatives
The following tables summarize the cytotoxic and MDR reversal activities of various jatrophane diterpenes from published studies, providing a comparative overview of their potential.
Table 1: Cytotoxicity of Jatrophane Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 5 | HL-60 | 4.7 | [3] |
| Compound 5 | SMMC-7721 | 7.6 | [3] |
| Compounds 1, 6, 10-12 | Various | > 40 | [3] |
Table 2: MDR Reversal Activity of Jatrophane Derivatives
| Compound | Cell Line | Concentration (µM) | Reversal Fold (RF) | EC50 (nM) for MDR Reversal | Reference |
| Compound 9 | MCF-7/ADR | 10 | 36.82 | - | [7] |
| Compound 7 | MCF-7/ADR | 10 | 12.9 | - | [7] |
| Compound 8 | MCF-7/ADR | 10 | 12.3 | - | [7] |
| Verapamil (B1683045) (Control) | MCF-7/ADR | 10 | 13.7 | - | [7] |
| Compound 17 | MCF-7/ADR | - | - | 182.17 ± 32.67 | [1] |
| Compound 5 | MCF-7/ADR | - | - | 159.5 | [8] |
| Verapamil (Control) | MCF-7/ADR | - | - | 302.9 | [8] |
| Euphorksol A | HepG-2/Adr | 3.87 | 186.4 | - | [9] |
| Kansuinin B | HepG-2/Adr | 12.6 | 57.4 | - | [9] |
| Verapamil (Control) | HepG-2/Adr | - | 93.7 | - | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound and its analogs.
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol determines the intrinsic cytotoxicity of the jatrophane compounds on both drug-sensitive and MDR cancer cell lines.
Workflow for Cytotoxicity Assessment:
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Materials:
-
Drug-sensitive (e.g., MCF-7, HepG2) and drug-resistant (e.g., MCF-7/ADR, HepG2/ADR) cancer cell lines
-
Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Protocol 2: Chemosensitivity Assay
This assay evaluates the ability of this compound to sensitize MDR cells to a conventional chemotherapeutic agent (e.g., doxorubicin).
Procedure:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
In parallel, treat cells with a range of concentrations of the chemotherapeutic drug (e.g., doxorubicin) alone and in combination with a non-toxic concentration of this compound.
-
After a 48-72 hour incubation, perform the MTT assay as described above.
-
Calculate the IC50 of the chemotherapeutic agent with and without this compound.
-
The Reversal Fold (RF) is calculated as: RF = IC50 (chemotherapeutic alone) / IC50 (chemotherapeutic + this compound).
Protocol 3: Rhodamine 123 Accumulation Assay (Flow Cytometry)
This protocol measures the inhibition of P-gp efflux activity by assessing the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.
Workflow for Rhodamine 123 Accumulation Assay:
Caption: Workflow for measuring P-gp inhibition using the Rhodamine 123 accumulation assay.
Materials:
-
MDR and parental cell lines
-
This compound
-
Verapamil (positive control)
-
Rhodamine 123
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells and resuspend them in PBS at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with this compound (at various concentrations) or verapamil for 30 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 5 µM and incubate for an additional 60-90 minutes in the dark at 37°C.
-
Stop the reaction by adding ice-cold PBS and centrifuge the cells.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer.
Protocol 4: Western Blot Analysis of P-gp Expression
This protocol is used to determine if this compound alters the expression level of P-gp.
Procedure:
-
Treat MDR cells with this compound for 24-72 hours.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against P-gp overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Signaling Pathway Involvement
Some jatrophane derivatives have been shown to inhibit the PI3K/Akt signaling pathway, which can lead to a reduction in P-gp expression.[1] This pathway is a key regulator of cell survival and proliferation and its inhibition can contribute to the reversal of MDR. Further investigation into the downstream effectors, such as NF-κB, which is known to regulate P-gp transcription, is warranted.[4][10]
PI3K/Akt Pathway in MDR and its Inhibition by this compound:
References
- 1. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rearranged jatrophane-type diterpenes from euphorbia species. Evaluation of their effects on the reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]
- 8. Diterpenoids from Euphorbia glomerulans with potential reversal activities against P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ingenane and jatrophane-type diterpenoids from Euphorbia kansui with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JNK-AKT-NF-κB controls P-glycoprotein expression to attenuate the cytotoxicity of deoxynivalenol in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Jatrophane 4 in High-Throughput Screening: Unlocking New Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Jatrophane 4, a complex diterpene isolated from plants of the Euphorbiaceae family, represents a promising class of natural products with significant therapeutic potential.[1][2][3] Extensive research into jatrophane diterpenoids has revealed a broad spectrum of biological activities, including anti-inflammatory, anti-HIV, and cytotoxic effects.[1][2] Of particular interest to drug discovery is their well-documented activity as modulators of multidrug resistance (MDR) in cancer cells.[4][5][6][7] This makes this compound and its analogues prime candidates for high-throughput screening (HTS) campaigns aimed at identifying novel chemosensitizing agents to enhance the efficacy of existing cancer therapies.
The primary mechanism by which jatrophanes reverse MDR is through the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump.[7][8] Overexpression of P-gp is a common mechanism by which cancer cells develop resistance to a wide range of chemotherapeutic agents. By inhibiting P-gp, jatrophanes can increase the intracellular concentration of anticancer drugs, thereby restoring their cytotoxic effects.[8] Furthermore, some jatrophane diterpenoids have been shown to modulate key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt/NF-κB and the ATR-Chk1 pathways.[8][9][10]
The structural complexity and potent biological activity of this compound make it an ideal candidate for inclusion in natural product libraries for HTS.[11][12] HTS allows for the rapid screening of large numbers of compounds to identify "hits" with desired biological activity.[13][14] In the context of this compound, HTS can be employed to:
-
Identify novel MDR reversal agents.
-
Discover modulators of specific signaling pathways.
-
Elucidate structure-activity relationships (SAR) for the jatrophane scaffold.[7]
-
Screen for other potential therapeutic applications, such as antiviral or anti-inflammatory activities.
This document provides detailed protocols for the application of this compound in a high-throughput screening setting, with a primary focus on its use as a multidrug resistance modulator.
Experimental Protocols
Protocol 1: High-Throughput Screening for P-glycoprotein (P-gp) Inhibition
This protocol describes a cell-based HTS assay to identify compounds that inhibit the P-gp efflux pump, thereby reversing multidrug resistance. The assay utilizes a fluorescent P-gp substrate, Rhodamine 123, in a P-gp overexpressing cancer cell line.
Materials:
-
P-gp overexpressing cancer cell line (e.g., MCF-7/ADR, HCT-8/Taxol)[5][7]
-
Parental cancer cell line (e.g., MCF-7, HCT-8)
-
This compound stock solution (in DMSO)
-
Rhodamine 123
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
384-well black, clear-bottom microplates
-
Automated liquid handling system
-
High-content imaging system or fluorescence plate reader
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Trypsinize and count the P-gp overexpressing cells.
-
Using an automated liquid handler, seed the cells into 384-well black, clear-bottom microplates at a density of 5,000 cells/well in 50 µL of culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a dilution series of this compound and the positive control (Verapamil) in assay medium.
-
Using an automated liquid handler, add 10 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) as a negative control.
-
Incubate the plates for 1 hour at 37°C.
-
-
Rhodamine 123 Staining:
-
Prepare a working solution of Rhodamine 123 in assay medium.
-
Add 10 µL of the Rhodamine 123 solution to each well for a final concentration of 1 µM.
-
Incubate the plates for 90 minutes at 37°C, protected from light.
-
-
Washing and Fluorescence Measurement:
-
Gently wash the cells twice with 50 µL of ice-cold PBS per well.
-
After the final wash, add 50 µL of PBS to each well.
-
Measure the intracellular fluorescence using a high-content imaging system or a fluorescence plate reader (Excitation: 488 nm, Emission: 525 nm).
-
Data Analysis:
The increase in intracellular Rhodamine 123 fluorescence is indicative of P-gp inhibition. The activity of this compound can be quantified by calculating the percentage of inhibition relative to the positive and negative controls.
Protocol 2: High-Content Screening for PI3K/Akt Pathway Modulation
This protocol outlines a high-content screening (HCS) assay to investigate the effect of this compound on the PI3K/Akt signaling pathway by monitoring the nuclear translocation of the downstream transcription factor NF-κB.
Materials:
-
Cancer cell line known to have an active PI3K/Akt/NF-κB pathway (e.g., MCF-7/ADR)[10]
-
This compound stock solution (in DMSO)
-
PI3K inhibitor (e.g., Wortmannin) as a positive control
-
Primary antibody against NF-κB p65 subunit
-
Alexa Fluor 488-conjugated secondary antibody
-
Hoechst 33342 nuclear stain
-
Fixation and permeabilization buffers
-
Blocking buffer (e.g., 5% BSA in PBS)
-
384-well black, clear-bottom microplates
-
Automated liquid handling system
-
High-content imaging system
Experimental Workflow:
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1, using the appropriate cancer cell line. The incubation time for compound treatment may need to be optimized (e.g., 6-24 hours).
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with the primary antibody against NF-κB p65 (1:500 dilution in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor 488-conjugated secondary antibody (1:1000 dilution) and Hoechst 33342 (1 µg/mL) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system with appropriate filter sets for Hoechst 33342 (blue channel) and Alexa Fluor 488 (green channel).
-
Use the HCS software to define the nuclear and cytoplasmic compartments based on the Hoechst stain.
-
Quantify the fluorescence intensity of NF-κB in both compartments to determine the nuclear-to-cytoplasmic ratio.
-
Data Analysis:
A decrease in the nuclear-to-cytoplasmic fluorescence ratio of NF-κB indicates inhibition of the PI3K/Akt pathway. The potency of this compound can be determined by generating a dose-response curve and calculating the IC₅₀ value.
Data Presentation
Quantitative data from HTS assays should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: P-glycoprotein Inhibition by this compound
| Compound | Concentration (µM) | Mean Fluorescence Intensity (a.u.) | % P-gp Inhibition |
| Vehicle (DMSO) | - | 1500 | 0 |
| Verapamil | 10 | 8500 | 100 |
| This compound | 0.1 | 2000 | 7.1 |
| This compound | 1 | 4500 | 42.9 |
| This compound | 10 | 7800 | 90.0 |
Table 2: Modulation of NF-κB Nuclear Translocation by this compound
| Compound | Concentration (µM) | Nuclear/Cytoplasmic NF-κB Ratio | % Inhibition of Translocation |
| Vehicle (DMSO) | - | 3.5 | 0 |
| Wortmannin | 1 | 1.2 | 92.0 |
| This compound | 0.1 | 3.2 | 12.0 |
| This compound | 1 | 2.1 | 56.0 |
| This compound | 10 | 1.4 | 84.0 |
Signaling Pathway
The PI3K/Akt/NF-κB signaling pathway is a critical regulator of cell survival, proliferation, and inflammation. Its dysregulation is a hallmark of many cancers, contributing to tumor growth and drug resistance. Jatrophane diterpenes have been shown to inhibit this pathway, leading to reduced P-gp expression and increased apoptosis in cancer cells.[8]
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Diterpenoids Compound Library - Screening Library [biocrick.com]
- 13. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery | MDPI [mdpi.com]
Application Notes and Protocols: Preclinical Formulation of Jatrophane 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane 4 is a diterpene natural product that has garnered significant interest for its potential therapeutic applications, including its cytotoxic and multidrug resistance (MDR) reversal activities.[1] Like many other diterpenoids, this compound is characterized by poor aqueous solubility, which presents a significant challenge for its development as a therapeutic agent.[2] Effective preclinical evaluation of this compound necessitates the development of a robust formulation that can ensure adequate bioavailability and consistent exposure in animal models.
This document provides detailed application notes and protocols for the formulation of this compound for preclinical trials. It covers the known physicochemical properties of this compound, discusses various formulation strategies for poorly soluble compounds, and provides detailed experimental protocols for selected methods. Additionally, it visualizes the proposed signaling pathway of this compound and a general workflow for its preclinical formulation.
Physicochemical Properties of this compound
| Property | Value | Reference/Note |
| Molecular Formula | C₂₀H₃₂ | [4] |
| Molecular Weight | ~288.47 g/mol | [4] |
| Appearance | Colorless or pale yellow solid | [4] |
| Solubility | Moderately soluble in organic solvents (e.g., ethanol (B145695), dichloromethane) | [4] |
| Aqueous Solubility | Estimated to be low (<10 µg/mL) | Based on the poor solubility of other diterpenes.[2][3] |
| LogP | Estimated to be high (>3) | Indicative of a lipophilic nature, common for diterpenoids. |
| pKa | Not available | Assumed to be non-ionizable in the physiological pH range. |
| Stability | Data not extensively documented | Stability studies are crucial for formulation development.[4] |
Preclinical Formulation Strategies for Poorly Soluble Compounds
Several strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds like this compound for preclinical studies.[3][5][6][7] The choice of formulation approach depends on the compound's specific properties, the intended route of administration, and the requirements of the preclinical study.[3]
The following table summarizes key formulation strategies:
| Formulation Strategy | Description | Advantages | Disadvantages | Suitable for this compound? |
| pH Modification | Adjusting the pH of the formulation vehicle to ionize the drug, thereby increasing its solubility. | Simple and cost-effective. | Only applicable to ionizable compounds; risk of precipitation upon administration. | Unlikely, as this compound is likely non-ionizable. |
| Co-solvents | Using a mixture of water-miscible organic solvents to increase the drug's solubility. Common co-solvents include PEG 300, PEG 400, propylene (B89431) glycol, and ethanol.[3] | Simple to prepare; can achieve high drug concentrations. | Potential for drug precipitation upon dilution in aqueous environments; potential for solvent toxicity.[3] | Yes, a viable option for initial in vivo screening. |
| Surfactant-based Formulations (Micellar Solutions) | Using surfactants above their critical micelle concentration (CMC) to form micelles that can encapsulate the hydrophobic drug. | Can significantly increase solubility; can improve stability. | Potential for toxicity associated with some surfactants. | Yes, particularly for intravenous administration. |
| Lipid-based Formulations | Formulating the drug in lipids, oils, or self-emulsifying drug delivery systems (SEDDS).[5] | Can enhance oral bioavailability by utilizing lipid absorption pathways; protects the drug from degradation.[5] | Can be complex to formulate and characterize. | Yes, a promising approach for oral delivery. |
| Particle Size Reduction (Nanosuspensions) | Reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.[7][8] | Applicable to a wide range of compounds; can improve oral bioavailability and allow for intravenous administration. | Requires specialized equipment; potential for particle aggregation. | Yes, a versatile option for both oral and parenteral routes. |
| Solid Dispersions | Dispersing the drug in a solid matrix, usually a polymer, to create an amorphous solid dispersion. | Can significantly increase the dissolution rate and apparent solubility. | Can be physically unstable (recrystallization); manufacturing can be complex. | Potentially, but may be more complex than other options for early preclinical studies. |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of selected formulations suitable for the preclinical evaluation of this compound.
Protocol 1: Co-solvent Formulation for Oral Administration
Objective: To prepare a simple solution of this compound for oral gavage in rodents.
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Ethanol
-
Purified water
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Weigh the required amount of this compound.
-
Prepare the co-solvent vehicle. A common vehicle for preclinical studies is a mixture of PEG 400, PG, and ethanol. A starting ratio to evaluate is 40:40:20 (v/v/v) of PEG 400:PG:Ethanol.
-
In a volumetric flask, first add the ethanol and then dissolve the this compound in it with the aid of vortexing or gentle stirring.
-
Once the this compound is completely dissolved, add the PEG 400 and PG to the flask.
-
Mix the solution thoroughly using a vortex mixer or magnetic stirrer until a clear, homogenous solution is obtained.
-
If necessary for the final dosing volume, purified water can be added dropwise while stirring to assess for any precipitation. The final formulation should remain a clear solution.
-
Visually inspect the final formulation for any undissolved particles or precipitation.
-
Determine the concentration of this compound in the final formulation using a validated analytical method (e.g., HPLC-UV).
Characterization:
-
Appearance: Visual inspection for clarity and color.
-
Drug Concentration: HPLC-UV.
-
pH: pH meter.
-
Stability: Store at different conditions (e.g., 4°C and room temperature) and monitor for precipitation and drug degradation over time.
Protocol 2: Nanosuspension Formulation for Intravenous or Oral Administration
Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate and enable parenteral administration.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, Vitamin E TPGS)
-
Purified water
-
High-pressure homogenizer or wet-milling equipment
-
Particle size analyzer (e.g., Dynamic Light Scattering)
-
Zeta potential analyzer
-
Microscope
Procedure:
-
Prepare an aqueous solution of the stabilizer.
-
Disperse a pre-weighed amount of this compound in the stabilizer solution to form a pre-suspension.
-
Homogenize the pre-suspension using a high-pressure homogenizer at a specified pressure and number of cycles. Alternatively, use a wet-milling apparatus with appropriate milling media.
-
Monitor the particle size reduction during the homogenization/milling process.
-
Continue the process until the desired particle size (typically < 200 nm for intravenous administration) is achieved.
-
Collect the final nanosuspension.
Characterization:
-
Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering.
-
Zeta Potential: To assess the stability of the suspension.
-
Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Drug Content: HPLC-UV after dissolving the nanosuspension in a suitable organic solvent.
-
In Vitro Dissolution: Using a USP dissolution apparatus to compare the dissolution rate of the nanosuspension to the unformulated drug.
Proposed Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the proposed signaling pathway of this compound and a general workflow for its preclinical formulation.
Caption: Proposed signaling pathway of this compound.
References
- 1. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 2. longdom.org [longdom.org]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. wjbphs.com [wjbphs.com]
- 8. pnrjournal.com [pnrjournal.com]
Jatrophane Derivatives: Induction of Apoptosis in Tumor Cells
Application Notes & Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
Jatrophane diterpenes, a class of natural products isolated from plants of the Euphorbiaceae and Jatropha species, have garnered significant interest in oncological research for their potent cytotoxic and pro-apoptotic activities against various cancer cell lines.[1][2][3] While the specific compound "Jatrophane 4" is not extensively characterized in the available scientific literature, numerous studies have detailed the apoptotic mechanisms of closely related jatrophane derivatives, such as Jatrophone (B1672808) and other numbered or lettered compounds. This document provides a comprehensive overview of the application of these jatrophane derivatives in inducing apoptosis in tumor cells, complete with detailed experimental protocols and data presented for scientific use.
These compounds have been shown to trigger programmed cell death through multiple signaling pathways, primarily the intrinsic mitochondrial pathway and the PI3K/Akt/NF-κB signaling cascade.[1][2][4] Their ability to induce apoptosis in multidrug-resistant (MDR) cancer cells makes them promising candidates for further investigation in cancer therapy.[1][5][6]
Mechanism of Action
Jatrophane derivatives induce apoptosis through a multi-faceted approach targeting key cellular pathways:
-
Inhibition of the PI3K/Akt/NF-κB Pathway: Jatrophone has been demonstrated to down-regulate the expression of key proteins in the PI3K/Akt/NF-κB pathway in doxorubicin-resistant breast cancer cells (MCF-7/ADR).[1][4][7] This pathway is crucial for cell survival, proliferation, and resistance to chemotherapy. By inhibiting this pathway, jatrophone promotes apoptotic cell death.[1][4]
-
Induction of the Mitochondrial (Intrinsic) Apoptosis Pathway: Several jatrophane derivatives trigger apoptosis through the mitochondrial pathway in ovarian cancer cell lines (OVCAR-3 and Caov-4).[2][8] This is characterized by:
-
Increased generation of Reactive Oxygen Species (ROS): An imbalance in ROS levels leads to oxidative stress, a key trigger for apoptosis.[2]
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): The loss of ΔΨm is a critical early event in apoptosis.[2]
-
Activation of Caspases: Jatrophanes activate initiator caspase-9 and executioner caspase-3, which are essential for dismantling the cell during apoptosis.[2]
-
Data Presentation
The cytotoxic and pro-apoptotic effects of various jatrophane derivatives have been quantified in several studies. The following tables summarize the key quantitative data.
Table 1: Cytotoxicity of Jatrophane Derivatives (IC50 Values)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Jatrophone | MCF-7/ADR (Doxorubicin-resistant Breast Cancer) | 1.8 | [1][4][9] |
| Jatrophane Derivative A | Caov-4 (Ovarian Cancer) | 46.27 ± 3.86 | [2][8] |
| Jatrophane Derivative A | OVCAR-3 (Ovarian Cancer) | 38.81 ± 3.30 | [2][8] |
| Jatrophane Derivative B | Caov-4 (Ovarian Cancer) | 36.48 ± 3.18 | [2][8] |
| Jatrophane Derivative B | OVCAR-3 (Ovarian Cancer) | 42.59 ± 4.50 | [2][8] |
| Jatrophane Derivative C | Caov-4 (Ovarian Cancer) | 85.86 ± 6.75 | [2][8] |
| Jatrophane Derivative C | OVCAR-3 (Ovarian Cancer) | 75.65 ± 2.56 | [2][8] |
| Jatrophane 1 | NCI-H460 (Non-small cell lung carcinoma) | 10 - 20 | [10][11] |
| Jatrophane 1 | U87 (Glioblastoma) | 10 - 20 | [10][11] |
| Jatrophane 2 | U87 (Glioblastoma) | ~20 | [10][11] |
Table 2: Apoptosis Induction by Jatrophone in MCF-7/ADR Cells
| Treatment | % Early Apoptosis | % Late Apoptosis | % Total Apoptotic Cells | Reference |
| Control | 0.72 ± 0.04 | 2.1 ± 0.22 | 2.82 | [1][4] |
| Jatrophone (at IC50) | 29.89 ± 2.1 | 22.49 ± 1.9 | ~52 | [1][4] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. 101.200.202.226 [101.200.202.226]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jatrophane diterpenes and cancer multidrug resistance - ABCB1 efflux modulation and selective cell death induction - Repository of the Academy's Library [real.mtak.hu]
- 6. researchgate.net [researchgate.net]
- 7. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jatropha-6(17),11E-diene class derivatives induce apoptosis effects in OVCAR-3 and Caov-4 ovarian cancer cell lines via a mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Secure Verification [cer.ihtm.bg.ac.rs]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Jatrophane 4 (Pl-4)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of Jatrophane 4 (Pl-4), a complex diterpene with significant biological activity. The information is compiled from published synthetic routes to aid in overcoming common challenges and improving overall yield.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound (Pl-4)?
A1: The primary challenges in the synthesis of this compound (Pl-4) revolve around the construction of its complex molecular architecture. This includes the stereoselective formation of the highly functionalized and sterically hindered five-membered cyclopentane (B165970) ring and the formation of the 12-membered macrocycle.[1][2] A double bond at the ring junction of the cyclopentane and macrocycle in Pl-4 adds to the synthetic difficulty.[2]
Q2: Which key reactions are crucial for the synthesis of the this compound core structure?
A2: Several key reactions are pivotal for constructing the core structure of this compound. These include:
-
Regioselective Chelation-Controlled Lithiation: This is a key step for coupling fragments of the molecule, particularly for the selective alkylation of a hindered bromide.[1]
-
Hydrometalation and Radical Reactions: These strategies are employed for the elaboration of jatrophane precursors.[2][3][4]
-
Samarium Diiodide (SmI₂) Mediated Reactions: SmI₂ is used in key carbon-carbon bond-forming reactions, such as Reformatsky-type reactions, to build the carbon skeleton.[5]
-
Ring-Closing Metathesis (RCM): While not explicitly detailed for Pl-4 in the provided results, RCM is a common strategy for forming the macrocyclic rings found in other jatrophane diterpenes.
Q3: Are there any known issues with the stability of intermediates in the this compound synthesis?
A3: Yes, the stability of intermediates can be a concern. For instance, some silyl (B83357) ethers have been reported to be unstable towards organolithium species, leading to decomposition during lithiation attempts. The choice of protecting groups is therefore critical to the success of the synthesis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in the coupling of the northern and southern fragments. | - Incomplete lithiation of the vinyl bromide. - Decomposition of the organolithium intermediate. - Steric hindrance preventing efficient coupling. | - Ensure rigorously anhydrous and anaerobic conditions. - Use a chelating functionality in the α-position to the vinyl dibromide to stabilize the organolithium species.[1] - Optimize the temperature; very low temperatures (-116 to -108 °C) have been used for the lithiation step.[1] - Consider using a more reactive coupling partner or a different coupling strategy. |
| Poor diastereoselectivity in crotylation reactions. | - Inappropriate choice of crotylation reagent or chiral auxiliary. - Suboptimal reaction temperature. | - Employ a well-established method for diastereoselective crotylation, such as the Roush crotylation.[1] - Carefully control the reaction temperature to maximize stereoselectivity. |
| Failure of the macrocyclization step. | - Unfavorable ring strain in the transition state. - Competing intermolecular reactions. - Inappropriate catalyst or reaction conditions for Ring-Closing Metathesis (if used). | - Conduct the reaction under high-dilution conditions to favor intramolecular cyclization. - Explore different macrocyclization strategies, such as intramolecular Nozaki-Hiyama-Kishi (NHK) reactions.[6] - If using RCM, screen different ruthenium catalysts and solvent systems. |
| Difficulty in the purification of intermediates. | - Presence of closely related diastereomers. - Similar polarity of starting materials and products. | - Optimize reaction conditions to improve diastereoselectivity and minimize byproduct formation. - Employ advanced chromatographic techniques, such as preparative HPLC or SFC, for separation. |
| Protecting group instability or difficult removal. | - Incompatible protecting groups with downstream reaction conditions. - Steric hindrance around the protecting group preventing cleavage. | - Carefully plan the protecting group strategy to ensure orthogonality. - For sterically hindered groups, consider using more forcing deprotection conditions or a different, more labile protecting group. |
Quantitative Data on Synthetic Yields
The following table summarizes reported yields for key steps in the synthesis of advanced intermediates of this compound (Pl-4).
| Reaction Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Regioselective Lithiation/Alkylation | Vinyl dibromide precursor | Coupled product | n-BuLi, Et₂O, -116 to -108 °C; then aldehyde | 40 | [1] |
| Amide formation | Lactone | Amide | Pyrrolidine, elevated temperature | Excellent | [2] |
Experimental Protocols
Protocol 1: Regioselective Chelation-Controlled Lithiation/Alkylation
This protocol describes a key fragment coupling step in the synthesis of an advanced intermediate of this compound.[1]
-
Preparation of the Organolithium Reagent:
-
Dissolve the vinyl dibromide precursor in anhydrous diethyl ether (Et₂O) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to a very low temperature, typically between -116 °C and -108 °C, using a cryostat or a specialized low-temperature bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution. The reaction is highly exothermic and requires careful temperature control.
-
Stir the reaction mixture at this low temperature for a specified time to ensure complete formation of the organolithium species.
-
-
Coupling with the Aldehyde:
-
In a separate flask, dissolve the aldehyde coupling partner in anhydrous Et₂O under an inert atmosphere.
-
Slowly add the solution of the aldehyde to the pre-formed organolithium reagent at -108 °C.
-
Allow the reaction to proceed at this temperature for a set duration.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
-
Work-up and Purification:
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with Et₂O.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired coupled product. A 40% yield has been reported for this type of transformation.[1]
-
Visualizations
Caption: Workflow for the regioselective lithiation and alkylation.
Caption: Troubleshooting logic for low coupling reaction yield.
References
- 1. Synthesis of an Advanced Intermediate of the Jatrophane Diterpene Pl-4: A Dibromide Coupling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rinner-group.univie.ac.at [rinner-group.univie.ac.at]
- 3. squ.elsevierpure.com [squ.elsevierpure.com]
- 4. research.imc.ac.at [research.imc.ac.at]
- 5. researchgate.net [researchgate.net]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
"Jatrophane 4" stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Jatrophane 4. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling, storage, and experimental use of this compound.
| Issue | Possible Cause | Recommended Action |
| Loss of potency or activity of this compound in solution. | Hydrolysis of ester groups: this compound, like many jatrophane diterpenes, contains multiple ester functional groups that are susceptible to hydrolysis, especially in non-neutral pH conditions.[1][2][3] | - Prepare solutions fresh for each experiment. - If storage is necessary, use anhydrous aprotic solvents and store at ≤ -20°C. - Avoid acidic or basic aqueous solutions. Use buffered solutions at neutral pH if an aqueous environment is required for short durations. |
| Appearance of unknown peaks in chromatography (HPLC, LC-MS) after short-term storage. | Oxidation: The presence of double bonds and hydroxyl groups in the jatrophane skeleton makes the molecule susceptible to oxidation.[2] | - Store this compound under an inert atmosphere (e.g., argon or nitrogen). - Use degassed solvents for preparing solutions. - Consider adding antioxidants (e.g., BHT) to long-term storage solutions, after verifying compatibility. |
| Inconsistent experimental results between batches. | Photodegradation: Exposure to light, particularly UV light, can induce degradation of complex organic molecules.[4][5] | - Handle this compound in a light-protected environment (e.g., use amber vials, work in a fume hood with the sash down and lights off when possible). - Store solid material and solutions in the dark. |
| Degradation upon heating. | Thermal lability: The complex, strained macrocyclic structure of jatrophanes may be susceptible to thermal degradation or rearrangement. | - Avoid excessive heating of this compound solutions. - If solvent removal is necessary, use methods that do not require high heat, such as rotary evaporation at low temperatures or lyophilization. |
| Changes in physical appearance (e.g., color change) of the solid compound. | General decomposition: A combination of factors including exposure to air, moisture, and light over time. | - Store this compound solid in a desiccator at low temperature (≤ -20°C) under an inert atmosphere. - Aliquot the compound upon receipt to avoid repeated freeze-thaw cycles and exposure of the entire batch to ambient conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that are susceptible to degradation?
A1: Based on the general structure of jatrophane diterpenes, this compound likely contains several reactive functional groups. These include:
-
Ester groups: Prone to hydrolysis under acidic or basic conditions.[1][2][3]
-
Double bonds: Susceptible to oxidation and other electrophilic additions.
-
Hydroxyl groups: Can be oxidized.
-
Epoxide groups (if present): Highly reactive and can open under acidic or nucleophilic conditions.[6]
-
Ketone groups: Generally stable, but can participate in certain reactions.
The macrocyclic core itself, being a strained ring system, can also be prone to rearrangements under certain conditions.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of this compound, the following storage conditions are recommended:
-
Solid Form: Store at ≤ -20°C in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and protected from light. Use of a desiccator is also advised to minimize moisture exposure.
-
In Solution: Prepare solutions fresh whenever possible. If short-term storage is required, use anhydrous, aprotic solvents, store at ≤ -20°C in a tightly sealed, light-protected container under an inert atmosphere. For longer-term storage, consider flash freezing aliquots in liquid nitrogen and storing at ≤ -80°C.
Q3: How can I assess the stability of my this compound sample?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), should be used. To assess stability:
-
Analyze a freshly prepared solution of this compound to establish an initial purity profile.
-
Store aliquots of the sample under various conditions (e.g., different temperatures, light exposure, in different solvents).
-
Analyze the stored aliquots at regular intervals and compare the chromatograms to the initial profile.
-
A decrease in the main peak area and/or the appearance of new peaks indicates degradation.
Q4: What are forced degradation studies and how can I perform them for this compound?
A4: Forced degradation studies are designed to intentionally degrade a compound to identify potential degradation products and pathways.[7][8][9] This information is crucial for developing stability-indicating analytical methods. A general protocol for a forced degradation study of this compound is provided in the Experimental Protocols section.
Experimental Protocols
Protocol 1: General Handling and Solution Preparation of this compound
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Perform all weighing and solution preparation in a controlled environment with low light and humidity.
-
Use high-purity, anhydrous solvents (e.g., DMSO, ethanol, acetonitrile) for preparing stock solutions.
-
Sonicate briefly if necessary to ensure complete dissolution.
-
For aqueous experiments, prepare a concentrated stock in an appropriate organic solvent first, and then dilute into the aqueous buffer immediately before use.
-
Store stock solutions in small, single-use aliquots at ≤ -20°C, protected from light.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for subjecting this compound to various stressors to induce degradation.
Objective: To identify potential degradation products and understand the degradation pathways of this compound.
Materials:
-
This compound
-
HPLC-grade acetonitrile (B52724) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a clear vial of the stock solution to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter.[4]
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 2, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by HPLC or LC-MS to observe the formation of degradation products and the decrease in the parent compound.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Determine the percentage of degradation.
-
Characterize the major degradation products using mass spectrometry (MS) and other spectroscopic techniques if possible.
-
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. 1026. Diterpenes. Part VIII. Reactions of epoxides in the (–)-kaurene and phyllocladene series, and a direct correlation of the diterpenes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
Technical Support Center: Overcoming Jatrophane 4 Solubility Challenges in Assay Development
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jatrophane 4 and other jatrophane diterpenes. The information provided aims to address common solubility issues encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a representative member of the jatrophane diterpenes, a class of natural products isolated from plants of the Euphorbiaceae family.[1][2] These compounds are known for their interesting biological activities, including anti-inflammatory, anti-HIV, cytotoxic, and multidrug resistance (MDR) reversal properties.[1] However, jatrophane diterpenes are often highly lipophilic and exhibit poor aqueous solubility, which can significantly complicate the design and execution of in vitro assays, leading to issues with compound precipitation, inaccurate concentration measurements, and unreliable biological data.[3][4]
Q2: What are the initial steps to take when encountering solubility problems with this compound?
A2: The first step is to establish a consistent and appropriate solvent for preparing your stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving hydrophobic compounds for in vitro screening. Subsequently, a careful dilution strategy into your aqueous assay buffer is crucial. It is important to determine the highest tolerable concentration of the organic solvent (like DMSO) that does not affect the biological system under investigation.
Q3: Can I use solvents other than DMSO for my experiments?
A3: Yes, other organic solvents can be considered, depending on the specific requirements of your assay and the tolerance of your biological system. Solvents such as ethanol, methanol, and N,N-dimethylformamide (DMF) can be explored.[5][6] However, it is essential to perform vehicle control experiments to ensure that the chosen solvent at the final concentration does not interfere with the assay results.
Q4: Are there any formulation strategies to improve the apparent solubility of this compound in aqueous media?
A4: Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble drugs for in vitro and in vivo studies. These include the use of co-solvents, surfactants, and nanotechnology-based delivery systems. For jatrophane diterpenes with moderate aqueous solubility, lipid-based delivery systems like oil-in-water microemulsions or nanoemulsions have been recommended.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound upon dilution in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final assay medium. The percentage of organic co-solvent (e.g., DMSO) is too low in the final dilution. | - Determine the maximum solubility of this compound in your assay buffer containing a tolerable percentage of the co-solvent. - Decrease the final concentration of this compound in the assay. - Increase the percentage of the co-solvent in the final assay medium, ensuring it does not exceed the tolerance limit of your biological system. - Consider using a different co-solvent or a mixture of co-solvents. |
| Inconsistent or non-reproducible assay results. | Inconsistent dissolution of the compound in the stock solution. Precipitation of the compound during the assay incubation. Adsorption of the hydrophobic compound to plasticware. | - Ensure complete dissolution of the stock solution before each use by gentle warming and vortexing. - Visually inspect for any precipitation in the assay wells during the experiment. - Consider using low-adhesion microplates. - Include positive and negative controls in every experiment to monitor assay performance. |
| Observed cytotoxicity is not dose-dependent. | The compound may be precipitating at higher concentrations, leading to a plateau in the effective concentration. The solvent vehicle may be contributing to cytotoxicity at higher concentrations. | - Perform a solubility assessment to identify the concentration at which precipitation occurs. - Run a vehicle control to assess the cytotoxicity of the solvent at the concentrations used. - If precipitation is observed, consider the formulation strategies mentioned in the FAQs. |
Quantitative Data Summary
| Solvent | Solubility Class | Recommendations for Use in Assays |
| Water | Practically Insoluble | Not recommended as a primary solvent. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. The final concentration in assays should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts. |
| Ethanol | Sparingly Soluble to Soluble | Can be used as a co-solvent. Vehicle controls are essential. |
| Methanol | Sparingly Soluble to Soluble | Can be used for stock solutions, but its volatility and potential for cytotoxicity should be considered. |
| Chloroform / Dichloromethane | Soluble | Primarily used for extraction and purification. Not suitable for direct use in most biological assays due to high toxicity.[4] |
| n-Hexane / Petroleum Ether | Sparingly Soluble | Primarily used for extraction of non-polar compounds. Not suitable for aqueous-based assays.[4] |
Experimental Protocols
Protocol: Rhodamine 123 Efflux Assay for P-glycoprotein (P-gp) Inhibition
This protocol is designed to assess the ability of a test compound, such as this compound, to inhibit the P-glycoprotein (P-gp) efflux pump in multidrug-resistant (MDR) cancer cell lines.
1. Materials:
-
MDR cell line overexpressing P-gp (e.g., MCF-7/ADR) and the parental sensitive cell line (e.g., MCF-7).
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-buffered saline (PBS).
-
Rhodamine 123 (Rh123) stock solution (e.g., 1 mg/mL in DMSO).
-
Test compound (this compound) stock solution (e.g., 10 mM in DMSO).
-
Positive control P-gp inhibitor (e.g., Verapamil, 10 mM in DMSO).
-
96-well black, clear-bottom microplate.
-
Fluorescence microplate reader or flow cytometer.
2. Procedure:
-
Seed the MDR and parental cells into a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
The next day, remove the culture medium and wash the cells once with warm PBS.
-
Pre-treat the cells with the test compound (this compound) at various concentrations and the positive control (Verapamil) in serum-free medium for 30 minutes at 37°C. Include a vehicle control (DMSO).
-
Add Rhodamine 123 to each well to a final concentration of 1-5 µg/mL and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with ice-cold PBS to remove extracellular Rh123.
-
Add pre-warmed, serum-free medium (containing the test compound/control) and incubate for an additional 60-120 minutes to allow for efflux.
-
Measure the intracellular fluorescence of Rh123 using a fluorescence microplate reader (Excitation: ~485 nm, Emission: ~528 nm) or a flow cytometer.
3. Data Analysis:
-
Calculate the fluorescence accumulation in treated cells relative to untreated control cells.
-
An increase in intracellular Rh123 fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.
Visualizations
Signaling Pathway: PI3K/Akt/NF-κB
Jatrophane diterpenes have been shown to modulate the PI3K/Akt/NF-κB signaling pathway, which is crucial for cell survival, proliferation, and inflammation.[4]
Caption: PI3K/Akt/NF-κB signaling pathway and potential inhibition by this compound.
Experimental Workflow: Multidrug Resistance (MDR) Reversal Assay
This workflow outlines the steps to determine if this compound can reverse P-gp-mediated multidrug resistance to a standard chemotherapeutic agent.
Caption: Workflow for assessing the reversal of multidrug resistance.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Optimizing Jatrophane 4 Dosage for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the in vitro use of Jatrophane 4. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
A1: this compound, a jatrophane diterpene isolated from Euphorbia peplus, primarily functions as a P-glycoprotein (P-gp) inhibitor.[1][2][3] P-gp is an ATP-binding cassette (ABC) transporter that acts as an efflux pump, contributing to multidrug resistance (MDR) in cancer cells by expelling chemotherapeutic agents.[4] By inhibiting P-gp, this compound can increase the intracellular concentration and enhance the efficacy of co-administered anticancer drugs in MDR cell lines.[5][6]
Q2: Does this compound have direct cytotoxic effects?
A2: The direct cytotoxicity of jatrophane diterpenes can vary significantly depending on the cell line and the specific compound. Some jatrophanes exhibit cytotoxic activity with IC50 values in the micromolar range (10–50 µM), while others may show little to no cytotoxicity even at high concentrations.[7] It is crucial to determine the cytotoxicity of this compound in your specific cell model to differentiate between direct cytotoxic effects and P-gp inhibition-mediated sensitization.
Q3: Which signaling pathways are modulated by this compound?
A3: Jatrophane diterpenes are known modulators of Protein Kinase C (PKC).[8][9] They can interact with the C1 domain of PKC, mimicking the effect of diacylglycerol (DAG) and influencing downstream signaling cascades involved in cell proliferation, survival, and apoptosis through the phosphoinositide signaling pathway.[8] Additionally, some studies suggest a potential, though less direct, involvement with the Ras signaling pathway.
Q4: What is a recommended starting concentration for in vitro experiments?
A4: Based on studies of various jatrophane diterpenes, a starting concentration in the low micromolar range (e.g., 1-10 µM) is advisable for initial experiments. The optimal concentration will depend on the specific cell line and the experimental endpoint (e.g., P-gp inhibition or direct cytotoxicity). A dose-response experiment is essential to determine the optimal working concentration for your system.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Inappropriate concentration: The concentration may be too low to elicit a response. | Perform a dose-response curve to identify the optimal concentration. Start with a broad range (e.g., 0.1 µM to 50 µM). |
| Cell line insensitivity: The cell line may not express P-gp or the target signaling pathways may not be active. | Use a P-gp-overexpressing cell line (e.g., MCF-7/ADR, HepG2/ADR) as a positive control for MDR reversal studies.[10] Confirm the expression of target proteins (P-gp, PKC isoforms) via Western blot or qPCR. | |
| Compound instability or degradation: this compound may be unstable under experimental conditions. | Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. | |
| High background cytotoxicity | Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity. | Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤ 0.5% for DMSO). Run a vehicle control (medium with solvent only) to assess solvent toxicity. |
| High concentration of this compound: The concentration used may be excessively high, leading to non-specific toxicity. | Refer to the dose-response curve to select a concentration that effectively inhibits P-gp with minimal direct cytotoxicity. | |
| Inconsistent or variable results | Cell culture variability: Inconsistent cell passage number, confluency, or health can affect results. | Use cells within a consistent passage number range. Seed cells at a uniform density and ensure they are in the logarithmic growth phase during the experiment. |
| Pipetting errors: Inaccurate pipetting can lead to significant variations in compound concentration. | Use calibrated pipettes and ensure proper mixing of solutions. | |
| Precipitation of this compound in culture medium | Poor solubility: this compound may have limited solubility in aqueous media. | Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO). When diluting into the final culture medium, ensure thorough mixing. If precipitation persists, consider using a non-ionic surfactant like Pluronic F-68 at a low, non-toxic concentration. |
Quantitative Data Summary
The following tables summarize the effective concentrations of various jatrophane diterpenes from studies on their P-gp inhibitory and cytotoxic effects. While specific data for "this compound" is limited, these values for related compounds provide a useful reference for dosage optimization.
Table 1: P-gp Inhibitory Activity of Jatrophane Diterpenes
| Compound | Cell Line | Assay | Effective Concentration / IC50 |
| Euphodendroidin D | P-gp-overexpressing cells | Daunomycin transport inhibition | Outperformed cyclosporin (B1163) A (factor of 2) |
| Jatrophane Derivatives (19, 25, 26) | HepG2/ADR, MCF-7/ADR | Rho123 efflux assay | Potent MDR modulators with low cytotoxicity |
| Jatrophane Diterpene Mixture | MCF-7/ADR, HCT-8/T | P-gp ATPase activity stimulation | Effective at non-toxic concentrations |
| Epieuphoscopin B | MDR1-transfected cells | Mitoxantrone efflux inhibition | IC50 of 1.71 ± 0.83 µM |
Table 2: Cytotoxicity of Jatrophane Diterpenes
| Compound | Cell Line | IC50 / GI50 Value |
| Pubescenol | MCF-7, NCI-H460, SF-268 | GI50 = 55.56 - 75.16 µM |
| Jatrophane Diterpenes (general) | Various cancer cell lines | IC50 values typically range from 10–50 µM |
| Jatrophane Diterpenoid 1 | A549 | IC50 = 13.033 µg/mL |
| Jatrophane Diterpenoid 1 | MCF-8 | IC50 = 15.327 µg/mL |
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
This protocol is used to determine the concentration at which this compound exhibits cytotoxic effects on a chosen cell line.
Materials:
-
96-well plates
-
Chosen cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. After 24 hours, remove the old medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[11]
-
Absorbance Measurement: Measure the absorbance at 492 nm or 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux)
This assay measures the ability of this compound to inhibit the efflux of the P-gp substrate Rhodamine 123 from MDR cancer cells.
Materials:
-
P-gp-overexpressing cell line (e.g., MCF-7/ADR) and its parental non-resistant cell line (e.g., MCF-7)
-
96-well black, clear-bottom plates
-
This compound
-
Rhodamine 123 (fluorescent P-gp substrate)
-
Verapamil or Cyclosporin A (positive control P-gp inhibitor)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed both the P-gp-overexpressing and parental cell lines into 96-well black, clear-bottom plates at an appropriate density and allow them to attach overnight.
-
Compound Incubation: Treat the cells with various concentrations of this compound, a positive control inhibitor (e.g., Verapamil), and a vehicle control for 1-2 hours.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all wells at a final concentration of approximately 5 µM and incubate for 30-60 minutes to allow for cellular uptake.
-
Efflux Period: Remove the medium containing Rhodamine 123 and the test compounds. Wash the cells with cold PBS. Add fresh medium (containing the test compounds again to prevent inhibitor washout) and incubate for an additional 1-2 hours to allow for P-gp-mediated efflux of Rhodamine 123.
-
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader (Excitation/Emission ~485/528 nm).
-
Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the this compound-treated P-gp-overexpressing cells compared to the untreated control indicates inhibition of P-gp efflux.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Workflow for assessing P-gp inhibition by this compound.
Caption: this compound as a modulator of the PKC signaling pathway.
References
- 1. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - East China Normal University [pure.ecnu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
Technical Support Center: Crystallization of Jatrophane 4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the crystallization of Jatrophane 4. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the crystallization of complex molecules like this compound?
A1: The key factors determining successful crystallization are purity of the compound, choice of solvent, temperature, and the rate of supersaturation.[1][2] For complex molecules like jatrophanes, which may have multiple chiral centers and conformational flexibility, achieving a well-ordered crystal lattice can be particularly challenging.[3]
Q2: How do I select an appropriate solvent for this compound crystallization?
A2: An ideal solvent should dissolve this compound when hot but have low solubility when cold.[4] The chosen solvent should also be volatile enough to be easily removed from the crystals.[4] Polarity is a crucial consideration; polar solvents are generally better for polar compounds and vice versa.[4] Given the polyoxygenated nature of jatrophane diterpenes, experimenting with a range of solvents from polar (e.g., ethanol, acetone) to less polar (e.g., ethyl acetate, dichloromethane) is recommended.[1][5] Mixed solvent systems, such as dichloromethane-hexane or ethyl acetate-hexane, are also commonly used for crystallization.[4]
Q3: My this compound sample is not crystallizing at all. What should I do?
A3: Several factors could be preventing crystallization.[6] First, ensure your sample is sufficiently pure, as impurities can inhibit crystal formation.[1][2] The solution might be too dilute; in this case, you can try to slowly evaporate the solvent to increase the concentration.[6] It is also possible the solution is not cold enough, so trying a lower temperature may induce crystallization.[6] If these steps don't work, consider adding a seed crystal or gently scratching the inside of the flask to create a nucleation site.[7]
Q4: The crystallization is happening too quickly, resulting in a powder or small needles. How can I slow it down?
A4: Rapid crystallization often traps impurities and leads to poor quality crystals.[8][9] To slow down the process, you can redissolve the solid by heating and adding a small amount of additional solvent.[8] Insulating the flask to ensure slow cooling can also promote the growth of larger, higher-quality crystals.[8] Using a larger volume of solvent, even if it slightly reduces the yield, can also help to slow down crystal growth.[8]
Q5: My compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?
A5: "Oiling out" occurs when the solid melts and comes out of solution as a liquid at the current temperature.[4] This often happens when the boiling point of the solvent is too close to the melting point of the compound.[4] To remedy this, you can try using a solvent with a lower boiling point or adding more solvent to lower the saturation temperature.
Troubleshooting Guide
Issue 1: No Crystals Form
-
Question: I've left my solution to cool, but no crystals have appeared. What are my next steps?
-
Answer:
-
Induce Nucleation: Try scratching the inner surface of the glass container with a glass rod just below the solvent level. This can create microscopic scratches that serve as nucleation sites.
-
Add a Seed Crystal: If you have a previous crystal of this compound, add a tiny amount to the solution to initiate crystal growth.[1]
-
Increase Concentration: The solution may be too dilute. Allow the solvent to evaporate slowly in a partially covered container.[10]
-
Reduce Temperature: Place the solution in a colder environment, such as a refrigerator or freezer, to decrease solubility.[7]
-
Try an Anti-Solvent: If your compound is dissolved in a good solvent, you can slowly add a miscible "anti-solvent" in which the compound is insoluble to induce precipitation.
-
-
Issue 2: Poor Crystal Quality (Small, Needle-like, or Clustered)
-
Question: I'm getting crystals, but they are too small for X-ray diffraction. How can I grow larger, single crystals?
-
Answer:
-
Slow Down Cooling: This is the most critical factor for growing large crystals.[1] Allow the solution to cool to room temperature slowly, and then gradually lower the temperature further. Insulate the container to slow heat loss.
-
Optimize Solvent System: Experiment with different solvents or solvent mixtures. A solvent in which the compound has moderate solubility is often best.[10]
-
Reduce Vibrations: Store the crystallizing solution in an undisturbed location.[7]
-
Control Evaporation: For slow evaporation methods, control the rate by adjusting the opening of the container. A slower evaporation rate generally yields larger crystals.[10]
-
-
Issue 3: Low Yield
-
Question: I managed to get good crystals, but the final yield is very low. How can I improve it?
-
Answer:
-
Minimize Solvent Volume: While using more solvent can improve crystal quality, using too much will result in a significant amount of the compound remaining in the mother liquor.[8] Aim for the minimum amount of hot solvent that fully dissolves the compound.
-
Cool the Mother Liquor: After filtering the initial crop of crystals, try cooling the filtrate to a lower temperature to obtain a second crop.
-
Evaporate Some Solvent: Carefully evaporate some of the solvent from the mother liquor and then cool it again to see if more crystals form.
-
-
Data Presentation: Crystallization Experimental Log
To systematically troubleshoot and optimize the crystallization of this compound, it is crucial to maintain a detailed experimental log. Use the following table to record your experimental parameters and observations.
| Experiment ID | This compound Purity (%) | Solvent(s) | Solvent Ratio | Concentration (mg/mL) | Temperature (°C) | Cooling Method | Time (hours) | Observations | Crystal Quality | Yield (%) |
| J4-Cryst-001 | 98.5 | Acetone | N/A | 50 | 25 -> 4 | Slow cool | 24 | Fine white powder | Poor | 75 |
| J4-Cryst-002 | 99.2 | Ethyl Acetate/Hexane | 1:3 | 40 | 25 -> 4 | Vapor Diffusion | 72 | Small needles | Fair | 60 |
Experimental Protocols & Visualizations
Protocol 1: Single-Solvent Crystallization by Slow Cooling
-
Dissolution: In a clean Erlenmeyer flask, dissolve the this compound sample in the minimum amount of a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[4]
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To further slow the cooling process, the flask can be placed in an insulated container.
-
Further Cooling: Once at room temperature, transfer the flask to a refrigerator or freezer to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and allow them to dry.
Protocol 2: Two-Solvent Crystallization by Vapor Diffusion
-
Preparation: Dissolve the this compound sample in a small amount of a "good" solvent (one in which it is readily soluble). Place this solution in a small, open vial.
-
Chamber Setup: Place the small vial inside a larger, sealable container (e.g., a beaker or jar). Add a layer of an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the "good" solvent) to the bottom of the larger container.
-
Diffusion: Seal the larger container. The anti-solvent will slowly vaporize and diffuse into the solution in the small vial, reducing the overall solubility of this compound and promoting slow crystal growth.
-
Incubation: Leave the setup undisturbed in a location with a stable temperature.
-
Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.
Troubleshooting Decision Flowchart
References
- 1. iscientific.org [iscientific.org]
- 2. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. community.wvu.edu [community.wvu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. quora.com [quora.com]
- 7. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. achievechem.com [achievechem.com]
- 10. chem.tamu.edu [chem.tamu.edu]
Technical Support Center: Purification of Jatrophane Diterpenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of jatrophane diterpenes, with a focus on a representative compound, Jatrophane 4.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield of this compound After Initial Extraction and Chromatography
Question: My initial extraction from Euphorbia plant material and subsequent column chromatography has resulted in a very low yield of the crude fraction containing this compound. What are the likely causes and how can I improve the yield?
Answer: Low yields at the initial stages of purification are a common challenge in natural product isolation.[1] Several factors could be contributing to this issue:
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Incomplete Extraction: The solvent system used for the initial extraction may not be optimal for this compound. Jatrophane diterpenes are typically of low to moderate polarity.[2]
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Solution: Consider a multi-step extraction approach. A common method involves initial percolation or maceration with a solvent mixture like CH2Cl2:acetone (2:1) at room temperature.[3] Subsequently, a liquid-liquid extraction using different solvents can help partition the compounds based on polarity.[4]
-
-
Compound Degradation: Jatrophane diterpenes can be sensitive to acidic conditions. Standard silica (B1680970) gel is slightly acidic and can cause degradation of sensitive compounds.[5]
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Solution: Test the stability of your compound on a TLC plate by running a 2D TLC.[6] If degradation is observed, consider using deactivated silica gel or an alternative stationary phase like alumina (B75360) or florisil.[5][6]
-
-
Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase.
Issue 2: Co-elution of this compound with Structurally Similar Analogs
Question: I am having difficulty separating this compound from other closely related jatrophane diterpenes. They are co-eluting in my HPLC analysis. How can I achieve better resolution?
Answer: Co-elution of structurally similar analogs is a significant challenge in the purification of jatrophane diterpenes due to their shared core structure.[3] To improve separation, a combination of the following strategies can be employed:
-
Optimize the Mobile Phase:
-
Solution: Fine-tune the solvent gradient in your HPLC. Small changes in the mobile phase composition can significantly impact selectivity. For reversed-phase HPLC, altering the ratio of acetonitrile (B52724) or methanol (B129727) to water is a primary step. Introducing a third solvent to create a ternary mobile phase can also improve separation.[4]
-
-
Change the Stationary Phase:
-
Solution: If optimizing the mobile phase is insufficient, switching to a column with a different chemistry is recommended. Different stationary phases (e.g., C18, C30, Phenyl-Hexyl) interact with analytes differently, which can resolve co-eluting peaks.[4] For jatrophane diterpenes, both normal-phase (NP) and reversed-phase (RP) HPLC have been used for final purification.[7]
-
-
Employ Orthogonal Chromatographic Techniques:
-
Solution: Use a multi-step purification protocol that employs different separation principles. For example, an initial fractionation by normal-phase column chromatography (e.g., silica gel or polyamide) can be followed by a final purification step using reversed-phase HPLC.[7][8] This multi-dimensional approach enhances the chances of resolving closely related compounds.
-
Issue 3: this compound Appears to be Unstable During Purification
Question: I have noticed that the purity of my this compound fractions decreases over time, suggesting instability. What steps can I take to minimize degradation?
Answer: The stability of natural products during the purification process is a critical concern.[1] Several factors can contribute to the degradation of jatrophane diterpenes:
-
pH Sensitivity: As mentioned, the acidic nature of silica gel can be detrimental.
-
Temperature Sensitivity: Many natural products are thermolabile.
-
Solution: Perform chromatographic steps at reduced temperatures where possible. Avoid prolonged exposure to heat during solvent evaporation by using a rotary evaporator at a low temperature and high vacuum.
-
-
Oxidation: Some compounds are susceptible to oxidation.
-
Solution: Work under an inert atmosphere (e.g., nitrogen or argon) if you suspect your compound is oxygen-sensitive. Store purified fractions at low temperatures, protected from light.
-
Data Presentation
Table 1: Representative Solvent Systems for Jatrophane Diterpene Purification
| Chromatographic Technique | Stationary Phase | Mobile Phase / Eluent System | Purpose |
| Vacuum Liquid Chromatography (VLC) | Silica Gel (Kieselgel GF254) | Cyclohexane-EtOAc-EtOH (gradient) | Initial fractionation of crude extract |
| Column Chromatography (CC) | Polyamide | Methanol-Water mixtures (e.g., 6:4 and 8:2) | Initial fractionation of crude extract |
| Preparative Thin-Layer Chromatography (TLC) | Silica Gel | Dichloromethane/Methanol mixtures | Further separation of fractions |
| Normal-Phase HPLC (NP-HPLC) | Silica Column | Hexane/Isopropanol (gradient) | Final purification of non-polar jatrophanes |
| Reversed-Phase HPLC (RP-HPLC) | C18 Column | Acetonitrile/Water or Methanol/Water (gradient) | Final purification of polar jatrophanes |
Table 2: Typical Parameters for Analytical HPLC of Jatrophane Diterpenes
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
Experimental Protocols
Detailed Methodology for the Isolation of this compound from Euphorbia sp.
This protocol is a representative multi-step procedure for the isolation of a jatrophane diterpene, referred to here as this compound.
1. Extraction: a. Air-dried and powdered whole plant material of Euphorbia sp. is percolated with a mixture of CH2Cl2:acetone (2:1) at room temperature.[3] b. The solvent is evaporated under reduced pressure to yield a crude extract.
2. Initial Fractionation by Polyamide Column Chromatography: a. The crude extract is dissolved in a minimal amount of methanol and adsorbed onto a small amount of polyamide. b. The adsorbed sample is loaded onto a polyamide column. c. The column is eluted with a stepwise gradient of methanol-water mixtures (e.g., starting from 60% methanol and increasing to 100% methanol).[8] d. Fractions are collected and monitored by TLC. Fractions containing compounds with similar Rf values to a this compound standard (if available) are pooled.
3. Further Separation by Vacuum Liquid Chromatography (VLC): a. The pooled fractions from the polyamide column are concentrated and subjected to VLC on a silica gel column.[8] b. The column is eluted with a gradient of increasing polarity, for example, using a cyclohexane-EtOAc-EtOH solvent system.[8] c. Fractions are again collected and analyzed by TLC to identify those enriched in this compound.
4. Final Purification by Preparative HPLC: a. The enriched fractions from VLC are further purified by preparative HPLC. b. Depending on the polarity of this compound, either a normal-phase or reversed-phase column is used. For a moderately polar compound, a C18 column with a methanol-water or acetonitrile-water gradient is often effective. c. The peak corresponding to this compound is collected, and the solvent is evaporated. d. The purity of the final compound is assessed by analytical HPLC and its structure confirmed by spectroscopic methods (e.g., NMR, MS).
Mandatory Visualization
Caption: A typical workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 5. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification [chem.rochester.edu]
- 7. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Jatrophane 4 and Cancer Cell Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the mechanisms of resistance to Jatrophane 4 and related compounds in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to this compound in cancer cells?
The primary mechanism of resistance is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1).[1][2][3] P-gp is a transmembrane efflux pump that actively removes this compound and other chemotherapeutic agents from the cancer cell, thereby reducing their intracellular concentration and cytotoxic efficacy.[4]
Q2: How does this compound overcome P-gp-mediated multidrug resistance (MDR)?
This compound and its derivatives can act as P-gp modulators.[4][5] They competitively inhibit the efflux function of P-gp, leading to increased intracellular accumulation of co-administered chemotherapeutic drugs.[4] Some jatrophanes have been shown to stimulate P-gp ATPase activity, which is thought to be a mechanism of their modulatory effect.[4][6]
Q3: Are there other resistance mechanisms to this compound besides P-gp overexpression?
Yes, other mechanisms may include:
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Alterations in the PI3K/Akt/NF-κB signaling pathway: This pathway is crucial for cell survival, proliferation, and drug resistance. Some jatrophanes, like jatrophone, have been shown to inhibit this pathway, leading to decreased proliferation and induction of apoptosis in resistant cells.[5][7][8][9]
-
Induction of Apoptosis: Jatrophane derivatives can induce apoptosis in cancer cells through the mitochondrial pathway, involving the activation of caspases 3 and 9.[10]
Q4: I am observing lower than expected cytotoxicity with this compound in my cancer cell line. What could be the issue?
Several factors could contribute to this observation:
-
High P-gp expression: Your cell line may have high endogenous or acquired expression of P-gp, leading to rapid efflux of the compound.
-
Experimental conditions: Suboptimal drug concentration, incubation time, or cell density can affect the observed cytotoxicity.
-
Compound stability: Ensure the stability of your this compound stock solution.
Q5: How can I determine if my cancer cells are resistant to this compound due to P-gp overexpression?
You can perform a Rhodamine 123 efflux assay.[11] P-gp actively transports Rhodamine 123 out of the cell. In P-gp overexpressing cells, the intracellular accumulation of Rhodamine 123 will be low. Co-incubation with a known P-gp inhibitor, or with a this compound compound that has P-gp modulatory activity, should increase the intracellular fluorescence.
Troubleshooting Guides
Problem: Inconsistent results in cell viability (MTT) assays.
-
Possible Cause: Variation in cell seeding density.
-
Solution: Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., using trypan blue) before seeding.
-
-
Possible Cause: Interference from the compound with the MTT reagent.
-
Solution: Run a control with the compound in cell-free media to check for any direct reduction of MTT by the compound.
-
-
Possible Cause: Incomplete solubilization of formazan (B1609692) crystals.
-
Solution: Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.[12]
-
Problem: Low signal in the P-gp ATPase activity assay.
-
Possible Cause: Low P-gp expression in the membrane preparation.
-
Solution: Use a cell line known to overexpress P-gp or membrane preparations from a reliable commercial source.
-
-
Possible Cause: Inactive enzyme.
-
Solution: Ensure proper storage and handling of the P-gp membrane preparations to maintain enzyme activity.
-
-
Possible Cause: Substrate or cofactor limitations.
-
Solution: Use optimal concentrations of ATP and other necessary cofactors as specified in the protocol.
-
Data Presentation
Table 1: Cytotoxicity of Jatrophane Compounds in Resistant Cancer Cell Lines
| Compound | Cell Line | Resistance Mechanism | IC50 (µM) | Reference |
| Jatrophone | MCF-7/ADR | Doxorubicin (B1662922) Resistant | 1.8 | [5][7] |
| Jatrophone | Hep G2 | - | 3.2 | [13] |
| Jatrophone | WiDr | - | 8.97 | [13] |
| Jatrophone | HeLa | - | 5.13 | [13] |
| Jatrophone | AGS | - | 2.5 | [13] |
| Compound A | Caov-4 | - | 46.27 ± 3.86 | [10] |
| Compound A | OVCAR-3 | - | 38.81 ± 3.30 | [10] |
| Compound B | Caov-4 | - | 36.48 ± 3.18 | [10] |
| Compound B | OVCAR-3 | - | 42.59 ± 4.50 | [10] |
| Compound C | Caov-4 | - | 85.86 ± 6.75 | [10] |
| Compound C | OVCAR-3 | - | 75.65 ± 2.56 | [10] |
Table 2: P-gp Modulatory Activity of Jatrophane Derivatives
| Compound | Cell Line | Reversal Agent | EC50 (nM) | Reference |
| Compound 17 | MCF-7/ADR | Doxorubicin | 182.17 ± 32.67 | [6] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures.[1][2][12][14][15]
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Add various concentrations of the this compound compound to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Rhodamine 123 Efflux Assay
This protocol is a generalized procedure based on common flow cytometry methods.[11][16][17][18]
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Cell Preparation: Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 1 µg/mL. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux: Resuspend the cells in fresh, pre-warmed culture medium with and without the this compound compound (or a known P-gp inhibitor like Verapamil as a positive control). Incubate at 37°C for 1-2 hours to allow for efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 530 nm.
-
Data Interpretation: A higher fluorescence intensity in the presence of the this compound compound indicates inhibition of P-gp-mediated efflux.
P-gp ATPase Activity Assay
This is a representative protocol based on commercially available kits.[19][20][21][22]
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Reagent Preparation: Prepare the reaction buffer, ATP solution, and P-gp membrane vesicles according to the kit manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the P-gp membrane preparation, the this compound compound at various concentrations, and the reaction buffer. Include a basal control (no compound) and a positive control (e.g., Verapamil).
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Initiate Reaction: Add ATP to each well to start the reaction.
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Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (e.g., 20-30 minutes).
-
Phosphate (B84403) Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green-based detection reagent.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
Data Analysis: Calculate the amount of Pi released and determine the effect of the this compound compound on P-gp ATPase activity.
Caspase-3/7 Activity Assay
This protocol is a general guide based on commercially available luminescent or colorimetric kits.[3][23][24][25][26]
-
Cell Treatment: Treat cells with the this compound compound for the desired time to induce apoptosis. Include an untreated control.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the kit.
-
Assay Reaction: Add the caspase-3/7 substrate (e.g., a DEVD-peptide conjugated to a luminogenic or chromogenic reporter) to the cell lysate.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Signal Detection: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: The signal is proportional to the caspase-3/7 activity. Compare the activity in treated cells to the untreated control.
Signaling Pathways and Experimental Workflows
Caption: P-gp inhibition and cell viability assay workflow.
Caption: this compound inhibition of the PI3K/Akt/NF-κB pathway.
Caption: this compound-induced apoptosis pathway.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Rhodamine123 efflux assay [bio-protocol.org]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. researchgate.net [researchgate.net]
- 17. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. ATPase activity assay [protocols.io]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. abcam.com [abcam.com]
- 22. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 24. assaygenie.com [assaygenie.com]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. bosterbio.com [bosterbio.com]
Technical Support Center: Mitigating Jatrophane Diterpene Toxicity in Normal Cells
Disclaimer: The information provided in this technical support center is intended for research purposes only by qualified professionals. "Jatrophane 4" is not a widely identified specific compound in publicly available scientific literature. Therefore, this guide addresses the broader class of Jatrophane diterpenes and general strategies for mitigating chemotherapy-induced toxicity.
Frequently Asked Questions (FAQs)
Q1: What are Jatrophane diterpenes and what is their primary mechanism of action?
A1: Jatrophane diterpenes are a class of naturally occurring compounds found in plants of the Euphorbiaceae family.[1][2] They exhibit a range of biological activities, including potent cytotoxic effects against various cancer cell lines. One of the key mechanisms of action for some Jatrophane diterpenes, such as jatrophone (B1672808), involves the inhibition of the PI3K/Akt/NF-κB signaling pathway.[1][2][3] This pathway is often hyperactivated in cancer cells and plays a crucial role in cell proliferation, survival, and migration.[1][2][3] By down-regulating this pathway, jatrophone can induce cell cycle arrest and apoptosis in cancer cells.[1][2][3]
Q2: What are the observed toxicities of Jatrophane diterpenes towards normal, non-cancerous cells?
A2: While much of the research has focused on the anti-cancer effects of Jatrophane diterpenes, some studies have reported on their cytotoxicity towards normal cells. For instance, certain Jatrophane diterpenes have shown cytotoxic activity against human embryonic kidney (HEK293) cells and peripheral blood mononuclear cells (PBMCs).[4] However, some studies also suggest that certain jatrophanes are non-toxic to normal cells.[4] The degree of toxicity can vary significantly depending on the specific Jatrophane derivative and the cell line being tested. A summary of available cytotoxicity data is provided in the tables below.
Q3: What general strategies can be employed to protect normal cells from the toxicity of chemotherapeutic agents like Jatrophane diterpenes?
A3: A promising strategy to protect normal cells from chemotherapy-induced toxicity is "cyclotherapy".[5] This approach involves transiently arresting the cell cycle of normal cells, making them less susceptible to cell-cycle-specific cytotoxic agents. Since many cancer cells have defects in their cell cycle checkpoints, they continue to proliferate and remain sensitive to the treatment. This creates a therapeutic window where the cytotoxic agent can selectively target cancer cells while sparing the arrested normal cells.
Q4: How can I experimentally test the efficacy of a potential mitigating agent against Jatrophane diterpene-induced toxicity in my cell lines?
A4: A standard approach is to perform a co-treatment experiment and assess cell viability using a cytotoxicity assay, such as the MTT or SRB assay. You would treat your normal and cancer cell lines with the Jatrophane diterpene alone, the mitigating agent alone, and a combination of both. By comparing the cell viability across these conditions, you can determine if the mitigating agent provides a protective effect in normal cells without compromising the anti-cancer activity in tumor cells. A detailed experimental protocol is provided in the "Experimental Protocols" section.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High toxicity observed in normal cell lines at low concentrations of a Jatrophane diterpene. | The specific Jatrophane diterpene may have a narrow therapeutic window. The normal cell line used might be particularly sensitive. | - Screen a panel of different normal cell lines to identify a more resistant one for your model. - Explore the use of a chemoprotective strategy like cyclotherapy to increase the therapeutic index. - Synthesize or obtain derivatives of the Jatrophane diterpene to identify compounds with improved selectivity. |
| A potential mitigating agent is protecting both normal and cancer cells from Jatrophane diterpene toxicity. | The mitigating agent may have a general cytoprotective effect that is not specific to normal cells. The mechanism of the mitigating agent might interfere with the cytotoxic mechanism of the Jatrophane diterpene. | - Investigate the mechanism of action of the mitigating agent to understand why it is not selective. - Test the mitigating agent in combination with other classes of chemotherapeutic agents to assess its specificity. - Consider a cyclotherapy approach, where the protective agent specifically targets cell cycle regulation in normal cells. |
| Inconsistent results in cytotoxicity assays. | Inconsistent cell seeding density. Contamination of cell cultures. Issues with reagent preparation or storage. Pipetting errors. | - Ensure accurate cell counting and seeding. - Regularly check cell cultures for any signs of contamination. - Prepare fresh reagents and store them under appropriate conditions. - Use calibrated pipettes and practice consistent pipetting techniques. |
| Difficulty in interpreting the mechanism of protection. | The protective mechanism may be complex and involve multiple pathways. Insufficient molecular analysis. | - Perform Western blot analysis to investigate changes in key signaling proteins (e.g., PI3K, Akt, NF-κB, cell cycle regulators). - Use flow cytometry to analyze cell cycle distribution and apoptosis. - Consider transcriptomic or proteomic approaches for a more comprehensive understanding of the cellular response. |
Data Presentation
Table 1: Cytotoxicity of Jatrophane Diterpenes in Human Cancer Cell Lines
| Jatrophane Diterpene | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Jatrophone | MCF-7/ADR | Doxorubicin-resistant Breast Cancer | 1.8 | [1][2][3] |
| Unnamed Jatrophane 1 | NCI-H460 | Non-small cell lung carcinoma | 10-20 | [5] |
| Unnamed Jatrophane 1 | U87 | Glioblastoma | 10-20 | [5] |
| Unnamed Jatrophane 1 | DLD1 | Colorectal carcinoma | >50 | [5] |
| Compound A | Caov-4 | Ovarian Cancer | 46.27 ± 3.86 | [6] |
| Compound A | OVCAR-3 | Ovarian Cancer | 38.81 ± 3.30 | [6] |
| Compound B | Caov-4 | Ovarian Cancer | 36.48 ± 3.18 | [6] |
| Compound B | OVCAR-3 | Ovarian Cancer | 42.59 ± 4.50 | [6] |
| Compound C | Caov-4 | Ovarian Cancer | 85.86 ± 6.75 | [6] |
| Compound C | OVCAR-3 | Ovarian Cancer | 75.65 ± 2.56 | [6] |
Table 2: Cytotoxicity of Jatrophane Diterpenes in Normal Human Cell Lines
| Jatrophane Diterpene | Normal Cell Line | Cell Type | IC50 (µM) | Reference |
| Unnamed Jatrophanes | PBMC | Peripheral Blood Mononuclear Cells | Non-toxic | [4] |
Experimental Protocols
Protocol 1: In Vitro Assessment of a Chemoprotective Agent
This protocol outlines a method to evaluate the ability of a test compound to protect normal cells from Jatrophane diterpene-induced cytotoxicity without compromising its anti-cancer activity.
1. Cell Culture and Seeding:
-
Culture both a normal cell line (e.g., HEK293) and a cancer cell line (e.g., MCF-7) in their respective recommended media.
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
2. Compound Preparation:
-
Prepare stock solutions of the Jatrophane diterpene and the chemoprotective agent in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of both compounds in culture medium to achieve the desired final concentrations.
3. Treatment:
-
Control Groups:
-
Untreated cells (medium only).
-
Vehicle control (medium with the same concentration of solvent used for the compounds).
-
-
Single Agent Groups:
-
Treat cells with increasing concentrations of the Jatrophane diterpene alone.
-
Treat cells with increasing concentrations of the chemoprotective agent alone.
-
-
Combination Group:
-
Pre-treat the cells with the chemoprotective agent for a specific duration (e.g., 2-4 hours).
-
Following pre-treatment, add increasing concentrations of the Jatrophane diterpene to the wells already containing the chemoprotective agent.
-
4. Incubation:
-
Incubate the plates for a period that allows for the cytotoxic effects to manifest (e.g., 48-72 hours).
5. Cytotoxicity Assay (MTT Assay):
-
After incubation, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability for each condition relative to the untreated control.
-
Plot dose-response curves and determine the IC50 values for the Jatrophane diterpene in the presence and absence of the chemoprotective agent for both cell lines.
-
A successful chemoprotective agent will show a significant increase in the IC50 value for the normal cell line with minimal change in the IC50 value for the cancer cell line.
Protocol 2: Experimental Workflow for Cyclotherapy
This protocol provides a framework for inducing a transient cell cycle arrest in normal cells to protect them from a cell-cycle-specific Jatrophane diterpene.
1. Cell Synchronization and Seeding:
-
If necessary, synchronize the normal and cancer cell populations at a specific phase of the cell cycle (e.g., G0/G1 by serum starvation).
-
Seed both cell types into appropriate culture vessels (e.g., 6-well plates for cell cycle analysis, 96-well plates for viability assays).
2. Induction of Cell Cycle Arrest (Normal Cells):
-
Treat the cells with a cell cycle inhibitor (e.g., a CDK4/6 inhibitor for G1 arrest) at a concentration known to arrest normal cells without causing significant toxicity.
-
Incubate for a sufficient time to induce arrest (e.g., 12-24 hours).
3. Jatrophane Diterpene Treatment:
-
Add the cell-cycle-specific Jatrophane diterpene to both the arrested normal cells and the proliferating cancer cells.
-
Include control groups that are not treated with the Jatrophane diterpene.
4. Assessment of Cell Viability and Cell Cycle:
-
Cell Viability: After an appropriate incubation period (e.g., 48 hours), assess cell viability using an MTT or SRB assay.
-
Cell Cycle Analysis: At various time points after Jatrophane diterpene addition, harvest the cells, fix them, and stain with a DNA-intercalating dye (e.g., propidium (B1200493) iodide). Analyze the cell cycle distribution by flow cytometry.
5. Data Analysis:
-
Compare the viability of the arrested normal cells to the proliferating cancer cells after Jatrophane diterpene treatment. A successful cyclotherapy approach will show significantly higher viability in the arrested normal cells.
-
Analyze the cell cycle profiles to confirm that the normal cells remained arrested while the cancer cells progressed through the cell cycle and underwent apoptosis (sub-G1 peak).
Visualizations
Caption: Workflow for evaluating a chemoprotective agent's efficacy.
Caption: Jatrophone's inhibitory effect on the PI3K/Akt/NF-κB pathway.
Caption: Selective targeting of cancer cells using cyclotherapy.
References
- 1. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New anti-cancer characteristics of jatrophane diterpenes from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Secure Verification [cer.ihtm.bg.ac.rs]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Jatrophane 4 Production
Welcome to the technical support center for Jatrophane 4 production. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the production of this promising class of diterpenes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and development efforts.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the extraction, purification, and synthesis of this compound and related compounds.
Extraction and Purification from Natural Sources
Question: We are experiencing low yields of this compound from our Euphorbia plant material. What are the potential causes and solutions?
Answer: Low yields are a significant challenge due to the low natural abundance of specific jatrophanes.[1] From several kilograms of plant material, it is common to isolate only a few milligrams of the target compound.[1] Here are some factors to consider:
-
Plant Material Variability: The concentration of jatrophanes can vary significantly between plant species, geographical locations, and even harvest times. Ensure you are using a plant species known to be a good source of your target jatrophane.
-
Extraction Solvent and Method: The choice of solvent is critical. A common method involves percolation or maceration with a mixture of dichloromethane (B109758) and acetone (B3395972) (e.g., 2:1 ratio).[2] For scaling up, consider modern techniques like supercritical fluid extraction or ultrasound-assisted extraction, which can improve efficiency and reduce solvent consumption.[3]
-
Complex Co-extractives: Euphorbia species produce a complex mixture of structurally similar diterpenes and other metabolites, which can interfere with purification and lead to losses at each step.[2]
-
Multi-step Purification Losses: Each chromatographic step (e.g., column chromatography, preparative HPLC) will result in some loss of the target compound. To minimize losses, optimize each step at a small scale before scaling up.
Question: Our purification process is time-consuming and uses large volumes of solvent. How can we improve efficiency for larger-scale production?
Answer: Traditional open column chromatography is often inefficient for large-scale purification of diterpenes.[4] Consider the following alternatives:
-
High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid chromatographic technique can be more suitable for large-scale separation than traditional methods.[4]
-
Ultra High-Performance Supercritical Fluid Chromatography (UHPSFC): This technique offers rapid separation and is more environmentally friendly due to the use of supercritical CO2 as the mobile phase.[5][6][7]
-
Optimized Preparative HPLC: While still solvent-intensive, optimizing the column packing, mobile phase, and gradient can improve throughput and resolution.
Question: We are struggling to separate this compound from other structurally similar jatrophane analogs. What strategies can we employ?
Answer: The high structural similarity of diterpene congeners makes separation challenging.[5][6]
-
Orthogonal Chromatographic Techniques: Use a combination of different separation mechanisms. For example, follow a normal-phase separation with a reversed-phase separation.
-
High-Resolution Chromatography: Employ high-performance liquid chromatography (HPLC) with high-resolution columns. It may be necessary to perform multiple rounds of purification.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a powerful final purification step for crystalline compounds.
Total Synthesis
Question: We are facing difficulties in the macrocyclization step of our this compound synthesis. What are the common challenges and potential solutions?
Answer: The construction of the strained trans-bicyclo[10.3.0]pentadecane framework is a major synthetic hurdle.[8][9]
-
Reaction Conditions: The success of macrocyclization is highly dependent on the reaction conditions, including catalyst choice (for ring-closing metathesis), temperature, and concentration (high dilution is often necessary to favor intramolecular reactions).
-
Conformational Constraints: The linear precursor must be able to adopt a conformation that allows for ring closure. The design of the precursor is therefore critical.
-
Alternative Cyclization Strategies: If one method (e.g., ring-closing metathesis) fails, consider alternatives such as palladium-mediated cross-coupling reactions.[1]
Question: The stereoselectivity of our key reactions is poor at a larger scale. How can we address this?
Answer: Maintaining stereocontrol during scale-up is a common challenge.
-
Temperature Control: Reactions that are sensitive to temperature may show decreased stereoselectivity at larger scales due to less efficient heat transfer. Ensure you have adequate temperature control.
-
Reagent Addition Rate: The rate of addition of reagents can influence stereoselectivity. A slower, more controlled addition may be necessary at a larger scale.
-
Catalyst Loading: The optimal catalyst loading may differ between small and large-scale reactions. It may be necessary to re-optimize this parameter.
-
Chiral Auxiliaries and Catalysts: If not already in use, consider employing chiral auxiliaries or catalysts to improve stereocontrol.
Question: Our overall yield for the multi-step synthesis is very low, making it economically unfeasible. How can we improve the "step economy"?
Answer: The "step economy," or the efficiency of a synthetic route in terms of the number of steps, is crucial for the feasibility of a total synthesis.[10]
-
Convergent Synthesis: A convergent approach, where different fragments of the molecule are synthesized separately and then combined, is generally more efficient for complex molecules than a linear synthesis.
-
Telescoping Reactions: If possible, combine multiple reaction steps into a single pot without isolating intermediates to reduce losses.
-
Re-evaluate Your Route: It may be necessary to explore alternative synthetic routes that are shorter or use higher-yielding reactions. The initial total syntheses of complex natural products are often not the most efficient.
Data Summary
The following table summarizes quantitative data related to this compound production. Data on the scalability of these processes is limited in the literature, highlighting a key area for future research.
| Parameter | Laboratory Scale | Pilot/Industrial Scale | Source(s) |
| Extraction Yield | |||
| Euphorbia salicifolia | A few milligrams of Euphosalicin from several kilograms of plant material | Data not available | [1] |
| Euphorbia peplus | Low amounts of individual jatrophane diterpenoids from 150 kg of plant material | Data not available | [11] |
| Purification Yield | |||
| Preparative HPLC | 80.0 mg of tanshinone IIA from 200 mg of a semi-purified fraction | Data not available | [4] |
| Total Synthesis | |||
| Overall Yield | Typically very low for multi-step (20+) syntheses | Not economically viable with current published routes | [10] |
| Key Reaction Yields (example) | |||
| B-alkyl Suzuki-Miyaura coupling | Varies, often moderate to good yields reported in specific synthetic steps | Data not available | [8][9] |
| Ring-closing metathesis | Highly substrate-dependent, can be a low-yielding step | Data not available | [8][9] |
Experimental Protocols
Protocol 1: General Procedure for Extraction and Isolation of Jatrophane Diterpenes from Euphorbia Species
This protocol is a generalized procedure based on methods reported in the literature.[2][11][12] Optimization will be required for specific species and target compounds.
-
Extraction:
-
Air-dry and powder the plant material (e.g., whole plants, roots).
-
Percolate or macerate the powdered material with a suitable solvent system, such as dichloromethane:acetone (2:1), at room temperature.
-
Concentrate the extract under reduced pressure.
-
-
Solvent Partitioning:
-
Suspend the crude extract in a biphasic solvent system (e.g., methanol:water) to remove highly polar or non-polar impurities.
-
Separate the desired layer containing the diterpenes.
-
-
Initial Chromatographic Fractionation:
-
Subject the extract to column chromatography on silica (B1680970) gel or polyamide.
-
Elute with a gradient of solvents, for example, a petroleum ether/ethyl acetate (B1210297) gradient.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
-
Purification of Fractions:
-
Combine fractions containing the target compound(s).
-
Further purify these fractions using a series of chromatographic techniques. This may include:
-
Vacuum liquid chromatography (VLC).
-
Preparative thin-layer chromatography (prep-TLC).
-
Normal-phase or reversed-phase high-performance liquid chromatography (NP-HPLC or RP-HPLC).
-
-
-
Final Purification:
-
The final pure compound is often obtained after multiple rounds of HPLC.
-
Characterize the structure using spectroscopic methods (NMR, MS, IR) and, if possible, X-ray crystallography.
-
Protocol 2: Key Synthetic Reactions in Jatrophane Total Synthesis
The total synthesis of jatrophanes is highly complex and specific to the target molecule. Below are conceptual outlines for key, challenging reactions often employed. For detailed procedures, consult the primary literature on the synthesis of specific jatrophanes like Pl-4 or (-)-15-O-acetyl-3-O-propionylcharaciol.[8][9][13][14]
-
B-alkyl Suzuki-Miyaura Cross-Coupling:
-
Purpose: To form a key carbon-carbon bond, often connecting two major fragments of the molecule.
-
General Procedure: A vinyl or aryl halide/triflate is coupled with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.
-
Challenges in Scale-up: Catalyst deactivation, efficient mixing, and removal of palladium residues.
-
-
Ring-Closing Metathesis (RCM):
-
Purpose: To form the macrocyclic ring.
-
General Procedure: A diene precursor is treated with a ruthenium catalyst (e.g., Grubbs' catalyst) under high dilution to favor the intramolecular reaction.
-
Challenges in Scale-up: Catalyst sensitivity to impurities, achieving high dilution on a large scale, and potential for competing oligomerization.
-
Visualizations
Logical Workflow for Jatrophane Production
Caption: Overview of this compound production pathways and key challenges.
Troubleshooting Logic for Low Yield in Total Synthesis
Caption: Decision tree for troubleshooting low yields in a multi-step synthesis.
References
- 1. repositum.tuwien.at [repositum.tuwien.at]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ultra High-Performance Supercritical Fluid Chromatography for the Quantitation of Diterpene Resin Acids in Norway Spruce Samples [frontiersin.org]
- 6. Ultra High-Performance Supercritical Fluid Chromatography for the Quantitation of Diterpene Resin Acids in Norway Spruce Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Total synthesis of jatrophane diterpenes from Euphorbia characias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The economies of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 13. squ.elsevierpure.com [squ.elsevierpure.com]
- 14. research.imc.ac.at [research.imc.ac.at]
Technical Support Center: Understanding Bioactivity Data of Jatrophane Diterpenes
Welcome to the technical support center for researchers and drug development professionals working with jatrophane diterpenes. This resource aims to address common inconsistencies and questions that arise during the experimental evaluation of these complex natural products. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you navigate the challenges in jatrophane bioactivity studies.
Frequently Asked Questions (FAQs)
Q1: Why do I see significant variations in the reported cytotoxic IC50 values for the same jatrophane diterpene across different publications?
A1: Discrepancies in IC50 values for a specific jatrophane diterpene are common and can be attributed to several factors related to experimental design and biological variability. Key contributing factors include:
-
Cell Line Specificity: Different cancer cell lines possess unique genetic backgrounds, proliferation rates, and expression levels of drug targets and resistance proteins. For instance, a jatrophane might be highly effective against a non-small cell lung cancer line like NCI-H460 but show significantly lower activity against a colorectal adenocarcinoma line such as DLD1.[1][2]
-
Assay Methodology: The choice of cytotoxicity assay can influence the outcome. The MTT assay, which measures metabolic activity, may yield different IC50 values compared to an SRB (Sulphorhodamine B) assay that quantifies total protein content. The duration of drug exposure is another critical parameter; a 48-hour incubation may produce a different result than a 72-hour exposure.
-
Compound Purity and Stereochemistry: The purity of the isolated jatrophane diterpene is crucial. Contamination with other bioactive compounds can lead to erroneous results. Furthermore, the complex three-dimensional structure of jatrophanes means that different stereoisomers can exhibit vastly different biological activities.
-
Culture Conditions: Variations in cell culture conditions, such as media composition, serum concentration, and cell density, can alter cellular responses to cytotoxic agents.
To mitigate these issues, it is recommended to:
-
Use multiple, well-characterized cell lines.
-
Clearly report all experimental parameters, including the assay type, drug exposure time, and cell seeding density.
-
Ensure the high purity of the jatrophane compound and characterize its stereochemistry.
Q2: I am not observing the potent multidrug resistance (MDR) reversal activity for a jatrophane derivative that has been reported in the literature. What could be the reason?
A2: The MDR reversal activity of jatrophane diterpenes is often linked to their ability to inhibit P-glycoprotein (P-gp), an efflux pump that removes chemotherapeutic drugs from cancer cells.[3][4][5] If you are not observing the expected activity, consider the following:
-
P-gp Expression Levels: The cancer cell line you are using must overexpress P-gp to be a suitable model for studying MDR reversal. It is essential to use paired cell lines—a parental sensitive line and its P-gp-overexpressing resistant counterpart (e.g., NCI-H460 and NCI-H460/R)—to validate the MDR reversal effect.[1][2]
-
Substrate Specificity: P-gp has a broad substrate specificity, but not all chemotherapeutic agents are P-gp substrates. Ensure that the chemotherapy drug you are using in your chemosensitization assay is a known substrate for P-gp (e.g., paclitaxel, doxorubicin).
-
Assay for P-gp Inhibition: The most common method to assess P-gp inhibition is the rhodamine 123 efflux assay.[6] In this assay, a fluorescent P-gp substrate (rhodamine 123) is loaded into the cells. An effective P-gp inhibitor will block the efflux of rhodamine 123, leading to increased intracellular fluorescence, which can be quantified by flow cytometry.[1]
-
Concentration of the Jatrophane: The MDR reversal effect is concentration-dependent. It is crucial to test a range of concentrations of the jatrophane derivative to determine its optimal effective concentration.
Troubleshooting Guide
Inconsistent Cytotoxicity Results
| Issue | Potential Cause | Troubleshooting Step |
| High variability in IC50 values between experiments. | Cell passage number and health. | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. |
| No cytotoxic effect observed for a reportedly active compound. | Incorrect cell line or compound instability. | Verify the identity and P-gp expression status of your cell line. Check the stability of your jatrophane stock solution; some compounds may be sensitive to light or temperature. |
| IC50 values are significantly higher than reported in the literature. | Differences in experimental protocol. | Carefully compare your protocol with the cited literature, paying close attention to cell seeding density, drug incubation time, and the specific cytotoxicity assay used. |
Unexpected MDR Reversal Results
| Issue | Potential Cause | Troubleshooting Step |
| No increase in chemotherapy drug sensitivity in the presence of the jatrophane. | The resistance mechanism in your cell line is not P-gp mediated. | Use cell lines with confirmed P-gp overexpression. Consider other MDR mechanisms, such as MRP1 or BCRP. |
| High background fluorescence in the rhodamine 123 assay. | Autofluorescence of the jatrophane compound. | Run a control experiment with the jatrophane compound alone (without rhodamine 123) to check for autofluorescence. |
| The positive control (e.g., verapamil) is not showing an effect. | Issues with the assay setup or the health of the resistant cells. | Re-validate your assay with the positive control. Ensure the resistant cells are healthy and maintain their P-gp expression. |
Quantitative Data Summary
The following tables summarize the reported cytotoxic and MDR reversal activities of selected jatrophane diterpenes from various studies. Note the variations in cell lines and IC50 values, highlighting the importance of considering the experimental context.
Table 1: Cytotoxic Activity of Selected Jatrophane Diterpenes
| Jatrophane Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Compound A | Caov-4 (Ovarian) | MTT | 46.27 ± 3.86 | [7] |
| Compound A | OVCAR-3 (Ovarian) | MTT | 38.81 ± 3.30 | [7] |
| Compound B | Caov-4 (Ovarian) | MTT | 36.48 ± 3.18 | [7] |
| Compound B | OVCAR-3 (Ovarian) | MTT | 42.59 ± 4.50 | [7] |
| Compound C | Caov-4 (Ovarian) | MTT | 85.86 ± 6.75 | [7] |
| Compound C | OVCAR-3 (Ovarian) | MTT | 75.65 ± 2.56 | [7] |
| Jatrophane 1 | NCI-H460 (Lung) | MTT | 10-20 | [1][2] |
| Jatrophane 1 | NCI-H460/R (Lung, Resistant) | MTT | 10-20 | [1][2] |
| Jatrophane 1 | U87 (Glioblastoma) | MTT | 10-20 | [1][2] |
| Jatrophane 1 | U87-TxR (Glioblastoma, Resistant) | MTT | 10-20 | [1][2] |
| Jatrophane 1 | DLD1 (Colorectal) | MTT | >50 | [1][2] |
| Jatrophane 1 | DLD1-TxR (Colorectal, Resistant) | MTT | >50 | [1][2] |
| Jatrophane 2 | U87 (Glioblastoma) | MTT | ~20 | [1][2] |
| Jatrophane 2 | Other tested lines | MTT | Inactive | [1][2] |
Table 2: P-glycoprotein (P-gp) Modulatory Activity of Jatrophane Diterpenes
| Jatrophane Derivative | Cell Line | Assay | Activity | Reference |
| Various Jatrophanes | NCI-H460/R, DLD1-TxR | P-gp inhibition | Potent inhibitors | [1] |
| Jatrophane Library | HepG2/ADR, MCF-7/ADR | Rho123 efflux, chemoreversal | Potent MDR modulators | [8] |
| Jatrophane Diterpenes | MCF-7/ADR | Chemosensitization | Enhance chemotherapy drug sensitivity | [9] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the jatrophane compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.[1]
Protocol 2: Rhodamine 123 Efflux Assay for P-gp Inhibition
-
Cell Preparation: Harvest P-gp-overexpressing cells and resuspend them in a medium containing 5 µM rhodamine 123.
-
Compound Incubation: Incubate the cells with the jatrophane compound at various concentrations for a specified time. Include a positive control (e.g., verapamil).
-
Fluorescence Measurement: Analyze the intracellular accumulation of rhodamine 123 using a flow cytometer.
-
Data Analysis: An increase in rhodamine 123 fluorescence in the presence of the jatrophane compound indicates inhibition of P-gp function.[1]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rearranged jatrophane-type diterpenes from euphorbia species. Evaluation of their effects on the reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactive Segetane, Ingenane, and Jatrophane Diterpenes from Euphorbia taurinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Jatrophane 4 Experimental Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Jatrophane 4. Given the limited specific data on this compound, this guide draws upon the broader knowledge of jatrophane diterpenes and general best practices for natural product research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a complex diterpene, a type of natural product isolated from plants of the Euphorbiaceae family.[1][2] Jatrophanes as a class are known for a wide range of biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance (MDR)-reversing effects. Specifically, this compound has been noted for its potential in modulating P-glycoprotein (P-gp), a key protein in cancer cell drug resistance, and may influence cellular pathways like PI3K/Akt/NF-κB.[3][4][5]
Q2: What are the physical and chemical properties of this compound?
A2: this compound is typically a colorless or pale yellow solid.[1] It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] It is important to note that many complex natural products can have limited aqueous solubility, which can be a source of experimental variability.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound desiccated at -20°C to maintain its stability.[2] Under standard laboratory conditions, it is relatively stable but may degrade at extreme pH or temperatures.[1]
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve this compound in a suitable organic solvent like DMSO at a high concentration (e.g., 10-20 mM).[2] Gentle warming to 37°C and vortexing can aid in dissolution.[6] For cell-based assays, it is crucial to ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (typically <0.5%).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution & Controls |
| Low or no biological activity observed. | 1. Degradation of this compound: The compound may have degraded due to improper storage or handling. 2. Precipitation in media: this compound may have precipitated out of the aqueous cell culture medium due to its hydrophobic nature. 3. Incorrect dosage: The concentrations tested may be too low to elicit a biological response. | 1. Control: Use a fresh vial of this compound or verify the integrity of the current stock using analytical methods (e.g., HPLC). 2. Control: Visually inspect the wells for precipitate under a microscope. If precipitation is observed, consider using a solubilizing agent (with appropriate vehicle controls) or preparing fresh dilutions from the stock solution for each experiment. 3. Control: Perform a dose-response study over a wide range of concentrations to determine the optimal effective concentration. |
| High variability between experimental replicates. | 1. Inconsistent compound concentration: Inaccurate pipetting or precipitation of the compound can lead to variability. 2. Cell plating inconsistency: Uneven cell seeding can result in different cell numbers per well. 3. Edge effects in microplates: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. | 1. Control: Ensure accurate pipetting and visually confirm the absence of precipitate before adding to cells. 2. Control: Use a hemocytometer to accurately count cells before plating and ensure a homogenous cell suspension. 3. Control: Avoid using the outermost wells of the plate for experimental samples, or fill them with sterile PBS or media to minimize evaporation. |
| Unexpected cytotoxicity in control (vehicle-treated) cells. | 1. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. | 1. Control: Always include a vehicle control group treated with the same concentration of the solvent used in the experimental wells. Determine the maximum tolerated solvent concentration for your specific cell line in a preliminary experiment. |
| Inconsistent results in multidrug resistance (MDR) reversal assays. | 1. Fluctuations in P-glycoprotein (P-gp) expression: The expression of P-gp in the resistant cell line may not be stable over multiple passages. 2. Interference with fluorescent dyes: this compound might have intrinsic fluorescent properties that interfere with the assay readout (e.g., rhodamine 123). | 1. Control: Regularly verify the P-gp expression and resistance phenotype of your cell line. Use a known P-gp inhibitor (e.g., verapamil) as a positive control in each experiment. 2. Control: Run a control plate with this compound at the experimental concentrations without cells to check for any background fluorescence. |
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
This protocol is a general guideline for assessing the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the complete cell culture medium. Remove the old medium from the cells and add the diluted compound solutions. Include vehicle controls (medium with the same concentration of solvent as the highest this compound concentration) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
P-glycoprotein (P-gp) Inhibition using Rhodamine 123 Efflux Assay
This protocol provides a general method for evaluating the P-gp inhibitory potential of this compound.
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., MCF-7/ADR) and the parental non-resistant cell line in a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: Incubate the cells with various concentrations of this compound or a positive control (e.g., verapamil) for a predetermined time.
-
Rhodamine 123 Loading: Add rhodamine 123 (a P-gp substrate) to all wells and incubate to allow for cellular uptake.
-
Efflux Period: Remove the rhodamine 123-containing medium and add fresh medium (with or without the test compound). Incubate to allow for P-gp-mediated efflux of the dye.
-
Fluorescence Measurement: Measure the intracellular fluorescence of rhodamine 123 using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: Increased intracellular rhodamine 123 fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Quantitative Data Summary
The following table summarizes representative biological activity data for various jatrophane diterpenes to provide a context for experimental design with this compound. Specific data for this compound is limited in the public domain.
| Compound | Assay | Cell Line | Activity | Reference |
| Jatrophane 3 | Antifeedant Activity | Helicoverpa armigera | EC50: 0.43 µg/cm² | [2] |
| This compound | Antifeedant Activity | Helicoverpa armigera | EC50: 0.36 µg/cm² | [2] |
| Various Jatrophanes | P-gp Inhibition | MCF-7/ADR | Potent MDR modulators | N/A |
| Various Jatrophanes | Cytotoxicity | Various Cancer Cell Lines | Varies (µM range) | N/A |
Signaling Pathways and Workflows
PI3K/Akt/NF-κB Signaling Pathway
Jatrophane diterpenes may exert their effects through the modulation of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/NF-κB pathway.[7]
Caption: Potential modulation of the PI3K/Akt/NF-κB pathway by this compound.
Experimental Workflow: From Isolation to Activity Testing
The following diagram illustrates a general workflow for the isolation and biological evaluation of jatrophane diterpenes.
Caption: General experimental workflow for this compound.
References
- 1. Buy this compound (EVT-1493810) | 210108-88-6 [evitachem.com]
- 2. This compound | CAS:210108-88-6 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. CA2418784C - Use of compounds derived from the genus euphorbia for the treatment of carcinoma of the bladder - Google Patents [patents.google.com]
- 4. US20060105994A1 - Treatment of prostate cancer - Google Patents [patents.google.com]
- 5. EP1320376A2 - Treatment of prostate cancer - Google Patents [patents.google.com]
- 6. biocrick.com [biocrick.com]
- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Jatrophane 4: A Comparative Analysis of Bioactivity with Other Jatrophane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Jatrophane 4 versus other notable jatrophane diterpenes. While this compound has demonstrated significant antifeedant properties, a substantial body of research has focused on the anticancer and multidrug resistance (MDR) reversal activities of other members of this diterpene class. This document summarizes the available experimental data to facilitate a comparative understanding and guide future research and development efforts.
Executive Summary
Jatrophane diterpenes, a class of complex natural products primarily isolated from the Euphorbiaceae family, exhibit a wide spectrum of biological activities.[1] This guide focuses on a comparative analysis of this compound against other jatrophane diterpenes, highlighting their distinct and overlapping therapeutic potentials. The primary reported activity for this compound is its potent antifeedant effect. In contrast, numerous other jatrophane diterpenes have been extensively studied for their cytotoxicity against various cancer cell lines and their ability to reverse multidrug resistance in cancer cells, a major obstacle in chemotherapy. This guide presents a compilation of the available quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Comparative Biological Activities
The biological activities of this compound and other selected jatrophane diterpenes are summarized below. It is important to note that the experimental conditions, such as cell lines and assay methods, vary between studies, which should be considered when making direct comparisons.
Antifeedant Activity
This compound has been reported to exhibit significant antifeedant activity against the cotton bollworm (Helicoverpa armigera).
| Compound | Organism | EC50 (µg/cm²) | Reference |
| This compound | Helicoverpa armigera | 0.36 | [2] |
| Jatrophane 3 | Helicoverpa armigera | 0.43 | [2] |
Anticancer and Cytotoxic Activity
Several jatrophane diterpenes have demonstrated potent cytotoxic effects against a range of human cancer cell lines.
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Euphoscopin C | A549 (Paclitaxel-resistant lung cancer) | Cytotoxicity | 6.9 | |
| Euphorbiapene D | A549 (Paclitaxel-resistant lung cancer) | Cytotoxicity | 7.2 | |
| Euphoheliosnoid A | A549 (Paclitaxel-resistant lung cancer) | Cytotoxicity | 9.5 | |
| Jatropholone B | AGS (gastric adenocarcinoma), HL-60 (leukemia), SK-MES-1 (lung cancer), J82 (bladder carcinoma) | Antiproliferative | Active | [1] |
| Jatrophone | AGS, HL-60, SK-MES-1, J82 | Antiproliferative | Strong activity | [1] |
Multidrug Resistance (MDR) Reversal Activity
A significant area of investigation for jatrophane diterpenes is their ability to reverse P-glycoprotein (P-gp) mediated multidrug resistance in cancer cells.
| Compound | Cell Line | Reversal Activity | Fold Reversal/EC50 | Reference |
| Euphodendroidin D | P-gp overexpressing cells | P-gp Inhibition | 2-fold more potent than cyclosporin (B1163) A | |
| Compound 6 (from Jatropha curcas) | Multidrug resistant cells | MDR Reversal | Higher than verapamil | [3] |
| Euphoresulane H | HepG2/ADR | MDR Reversal | ~33-fold enhancement of adriamycin efficacy at 5 µM | |
| Euphosorophane A | MCF-7/ADR | MDR Reversal | EC50 = 92.68 nM |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of jatrophane diterpenes is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the jatrophane diterpenes for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Multidrug Resistance (MDR) Reversal Assay (Rhodamine 123 Exclusion Test)
The ability of jatrophane diterpenes to inhibit the P-gp efflux pump is often evaluated using the rhodamine 123 exclusion test.
-
Cell Culture: P-gp-overexpressing multidrug-resistant cancer cells (e.g., MCF-7/ADR) and their sensitive parental cells are cultured.
-
Compound Incubation: The cells are pre-incubated with the test jatrophane diterpenes at various concentrations for a short period.
-
Rhodamine 123 Staining: Rhodamine 123, a fluorescent substrate of P-gp, is then added to the cells and incubated.
-
Washing: The cells are washed to remove extracellular rhodamine 123.
-
Fluorescence Measurement: The intracellular fluorescence of rhodamine 123 is measured using a flow cytometer or a fluorescence microplate reader.
-
Data Analysis: An increase in the intracellular accumulation of rhodamine 123 in the presence of the jatrophane diterpene indicates inhibition of the P-gp efflux pump. The reversal fold can be calculated by comparing the fluorescence intensity with and without the test compound.
Visualizing Mechanisms and Workflows
P-glycoprotein (P-gp) Mediated Multidrug Resistance and Inhibition by Jatrophane Diterpenes
The following diagram illustrates the mechanism of P-gp-mediated drug efflux and its inhibition by jatrophane diterpenes, leading to the restoration of cancer cell sensitivity to chemotherapeutic drugs.
Caption: P-gp mediated drug efflux and its inhibition.
General Experimental Workflow for Screening Jatrophane Diterpenes
The diagram below outlines a typical workflow for the isolation and biological evaluation of jatrophane diterpenes from plant sources.
Caption: Screening workflow for jatrophane diterpenes.
Conclusion
The available evidence suggests that while this compound is a potent antifeedant agent, other jatrophane diterpenes have emerged as promising candidates for anticancer drug development, particularly due to their cytotoxic and multidrug resistance reversal properties. The structural diversity within the jatrophane family offers a rich scaffold for medicinal chemistry efforts to develop novel therapeutics. Further research is warranted to explore the potential anticancer and MDR reversal activities of this compound to enable a more direct and comprehensive comparison with its analogues. The detailed experimental protocols and workflows provided in this guide are intended to support such future investigations.
References
Unraveling the Potential of Jatrophane 4 and Verapamil as Multidrug Resistance Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the challenge of multidrug resistance (MDR) in cancer therapy is a persistent hurdle. The overexpression of efflux pumps like P-glycoprotein (P-gp) is a primary mechanism by which cancer cells develop resistance to a broad range of chemotherapeutic agents. This guide provides a detailed comparison of two notable MDR inhibitors: Jatrophane 4, a member of the jatrophane diterpenoids class of natural products, and verapamil (B1683045), a well-established calcium channel blocker with known P-gp inhibitory activity.
This publication synthesizes available experimental data to offer an objective comparison of their performance, delving into their mechanisms of action, inhibitory concentrations, and the experimental protocols used to evaluate their efficacy.
Quantitative Performance Analysis
| Compound | Cell Line | Assay | IC50 / EC50 (µM) | Reversal Fold (RF) | Reference Compound |
| Jatrophane Derivative (Compound 17) | MCF-7/ADR | Doxorubicin (B1662922) Sensitization | 0.182 | Not Reported | Verapamil |
| Jatrophane Diterpenes | K562/R7 | ABCB1 Inhibition | More potent than Cyclosporin A | Not Reported | Cyclosporin A |
| Euphodendroidin D (Jatrophane) | P-gp expressing cells | Daunomycin Transport Inhibition | 2-fold more potent than Cyclosporin A | Not Reported | Cyclosporin A |
| Verapamil | K562/ADR, CEM VLB100 | P-gp Expression Inhibition | 15 | Not Reported | - |
| Verapamil | P-gp expressing cells | Digoxin Transport Inhibition | 1.1 | Not Reported | - |
| Verapamil | Multidrug-resistant myeloma cells | Reversal of Drug Resistance | - | - | - |
Mechanism of Action: A Tale of Two Inhibitors
Jatrophane diterpenoids and verapamil employ distinct mechanisms to counteract P-gp-mediated drug efflux.
Jatrophane Diterpenoids , including compounds structurally related to this compound, have been shown to act as potent P-gp modulators.[1][2][3] Several studies indicate that these compounds can stimulate the ATPase activity of P-gp, which paradoxically leads to the inhibition of drug efflux.[4][5] This suggests a complex interaction with the transporter. Furthermore, some jatrophane derivatives have been found to inhibit signaling pathways, such as the PI3K/Akt and PI3K/NF-κB pathways, which can lead to a downstream reduction in P-gp expression.[4][5]
Verapamil , on the other hand, exhibits a multi-faceted mechanism of action. It can directly inhibit the function of P-gp, likely by competing with chemotherapeutic drugs for binding to the transporter.[6][7] Additionally, long-term exposure to verapamil has been demonstrated to decrease the expression of P-gp at both the mRNA and protein levels, suggesting a transcriptional or post-transcriptional regulatory effect.[8][9] Some studies also point to verapamil's ability to suppress Src activation, which in turn downregulates MDR1 (the gene encoding P-gp) and survivin expression while increasing the pro-apoptotic protein Bim.[10]
Experimental Methodologies
The evaluation of MDR inhibitors relies on a series of well-defined in vitro assays. Below are detailed protocols for key experiments cited in the comparison.
Cytotoxicity and Chemosensitization Assay (MTT Assay)
This assay determines the concentration of an inhibitor required to restore the sensitivity of resistant cells to a chemotherapeutic agent.
Experimental Workflow:
Protocol:
-
Seed multidrug-resistant cells (e.g., MCF-7/ADR) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of a chemotherapeutic drug (e.g., doxorubicin) in the presence or absence of the MDR inhibitor (this compound or verapamil).
-
Incubate the plates for 48 to 72 hours.
-
Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The reversal fold (RF) is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the inhibitor.
Rhodamine 123 (Rho123) Efflux Assay
This assay directly measures the ability of an inhibitor to block the efflux function of P-gp using a fluorescent substrate.
Experimental Workflow:
Protocol:
-
Harvest multidrug-resistant cells and resuspend them in a suitable buffer.
-
Load the cells with Rhodamine 123 (a fluorescent substrate of P-gp) by incubating them for 30-60 minutes at 37°C.
-
Wash the cells to remove extracellular Rho123.
-
Resuspend the cells in a buffer with or without the MDR inhibitor (this compound or verapamil) and incubate for a further 1-2 hours to allow for efflux.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. A higher fluorescence intensity in the presence of the inhibitor indicates reduced efflux.
Signaling Pathways Implicated in MDR Inhibition
The regulation of P-gp expression and function is a complex process involving multiple signaling pathways. Both jatrophanes and verapamil have been shown to modulate these pathways, offering additional mechanisms for overcoming MDR.
Signaling Pathway Overview:
As illustrated, some jatrophane diterpenes can inhibit the PI3K/Akt and PI3K/NF-κB signaling pathways, both of which are known to be involved in the transcriptional regulation of the MDR1 gene.[5] Verapamil, in addition to its direct effects on P-gp, can suppress the activity of the Src kinase, a protein involved in signaling cascades that promote cell survival and drug resistance through the upregulation of MDR1 and survivin, and the downregulation of the pro-apoptotic protein Bim.[10]
Conclusion
Both this compound (as represented by its class of compounds) and verapamil demonstrate significant potential as MDR inhibitors, albeit through different primary mechanisms. Jatrophane diterpenoids appear to be potent, direct modulators of P-gp function, with some also affecting signaling pathways that regulate P-gp expression.[11][12] Verapamil acts as both a direct inhibitor and a down-regulator of P-gp expression.
While verapamil's clinical use as an MDR inhibitor has been limited by its cardiovascular side effects at the concentrations required for effective P-gp inhibition, the high potency observed for some jatrophane diterpenoids suggests they may have a more favorable therapeutic window.[13] The data indicates that certain jatrophane derivatives are significantly more potent than verapamil and even third-generation inhibitors like tariquidar, highlighting their promise as leads for the development of novel and effective agents to combat multidrug resistance in cancer.[1][2] Further research, including in vivo studies and detailed structure-activity relationship analyses, is warranted to fully elucidate the therapeutic potential of this compound and other related compounds.
References
- 1. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Use of verapamil as a potential P-glycoprotein inhibitor in a patient with refractory epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence for transcriptional control of human mdr1 gene expression by verapamil in multidrug-resistant leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. By inhibiting Src, verapamil and dasatinib overcome multidrug resistance via increased expression of Bim and decreased expressions of MDR1 and survivin in human multidrug-resistant myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]
- 12. Jatrophane diterpenes and cancer multidrug resistance - ABCB1 efflux modulation and selective cell death induction - Repository of the Academy's Library [real.mtak.hu]
- 13. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Reversing the Resistance: A Comparative Analysis of Jatrophane Diterpenes in Paclitaxel-Resistant Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) is a primary obstacle in the successful chemotherapeutic treatment of cancer. Paclitaxel (B517696), a potent microtubule-stabilizing agent, frequently loses its efficacy due to the overexpression of efflux pumps, most notably P-glycoprotein (P-gp), encoded by the ABCB1 gene. This guide provides a comparative analysis of the efficacy of jatrophane diterpenes, a class of naturally derived compounds, in overcoming paclitaxel resistance. We present a compilation of experimental data on specific jatrophane compounds and compare their performance against a known P-gp inhibitor, verapamil.
Efficacy of Jatrophane Diterpenes in Paclitaxel-Resistant Cell Lines
Recent studies have highlighted the potential of several jatrophane diterpenes to re-sensitize paclitaxel-resistant cancer cells to its cytotoxic effects. The primary mechanism of action for these compounds is the inhibition of P-glycoprotein, leading to increased intracellular accumulation of paclitaxel.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity of selected jatrophane diterpenes against the paclitaxel-resistant human lung adenocarcinoma cell line, A549/Taxol. For comparison, data for paclitaxel on both the sensitive (A549) and resistant (A549/Taxol) cell lines are provided, alongside the resistance-reversing effects of the well-characterized P-gp inhibitor, verapamil.
| Compound | Cell Line | IC50 (µM) | Resistance Index (RI) | Fold Reversal |
| Paclitaxel | A549 (Sensitive) | 0.01018 | - | - |
| A549/Taxol (Resistant) | 2.4868 | 244.3 | - | |
| Euphoscopin C | A549/Taxol (Resistant) | 6.9 | - | - |
| Euphorbiapene D | A549/Taxol (Resistant) | 7.2 | - | - |
| Euphoheliosnoid A | A549/Taxol (Resistant) | 9.5 | - | - |
| Verapamil (8 µM) + Paclitaxel | A549/Taxol (Resistant) | ~0.0299 | - | 83.25 |
Note: The Resistance Index (RI) is calculated as the IC50 in the resistant cell line divided by the IC50 in the sensitive cell line. The Fold Reversal is the factor by which the IC50 of paclitaxel in the resistant cell line is reduced in the presence of the reversing agent.
Mechanism of Action: Targeting P-glycoprotein and Beyond
Jatrophane diterpenes primarily exert their resistance-reversing effects through the direct inhibition of the P-glycoprotein efflux pump.[1] By binding to P-gp, these compounds competitively inhibit the efflux of paclitaxel, thereby increasing its intracellular concentration and restoring its cytotoxic activity.
Beyond direct P-gp inhibition, some jatrophane diterpenes have been shown to modulate signaling pathways implicated in drug resistance, such as the PI3K/NF-κB pathway.[2] Inhibition of this pathway can lead to a downstream reduction in the expression of P-gp, contributing to the reversal of the resistant phenotype.
Caption: Mechanism of this compound in overcoming paclitaxel resistance.
Experimental Protocols
Cell Lines and Culture
-
A549: Human lung adenocarcinoma cell line (paclitaxel-sensitive).
-
A549/Taxol: Paclitaxel-resistant A549 cell line, established by continuous exposure to increasing concentrations of paclitaxel.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. The A549/Taxol cell line is cultured in the presence of a maintenance concentration of paclitaxel to retain its resistant phenotype.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the compounds are determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
Drug Treatment: The following day, cells are treated with various concentrations of paclitaxel, jatrophane diterpenes, or a combination of paclitaxel and a resistance-reversing agent.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
Jatrophane diterpenes represent a promising class of natural products for overcoming paclitaxel resistance in cancer cells. Their ability to inhibit P-glycoprotein, a key driver of multidrug resistance, makes them valuable candidates for further investigation as chemosensitizing agents. The data presented in this guide suggest that specific jatrophane compounds exhibit significant efficacy in paclitaxel-resistant cell lines, warranting further preclinical and clinical evaluation. Researchers are encouraged to utilize the provided protocols as a foundation for their own investigations into this and other novel resistance-modulating compounds.
References
Jatrophane 4: A Potent P-glycoprotein Inhibitor for Advancing Drug Development
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the P-glycoprotein Inhibitory Activity of Jatrophane 4.
This guide provides a comprehensive analysis of this compound, a promising P-glycoprotein (P-gp) inhibitor, and compares its performance with established alternatives. P-gp, an ATP-binding cassette (ABC) transporter, is a key contributor to multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of numerous drugs. The development of potent P-gp inhibitors is a critical strategy to overcome MDR and enhance the efficacy of various therapeutic agents. This document summarizes key experimental data, details relevant methodologies, and provides visual representations of experimental workflows to facilitate a thorough understanding of this compound's potential in drug development.
Executive Summary
This compound, identified as euphodendroidin D, has demonstrated significant P-glycoprotein inhibitory activity. Notably, it has been reported to be twice as potent as the well-known P-gp inhibitor, cyclosporin (B1163) A, in inhibiting P-gp-mediated daunomycin transport[1]. This section presents a comparative overview of this compound against other commonly used P-gp inhibitors. Due to variations in experimental conditions across different studies, a range of reported IC50 values is provided for established inhibitors to offer a broader perspective.
Data Presentation: Comparative P-gp Inhibitory Activity
The following table summarizes the P-gp inhibitory activity of this compound and other reference compounds. It is important to note that IC50 values can vary depending on the cell line, substrate, and specific assay conditions used.
| Compound | P-gp Inhibitory Activity (IC50) | Notes |
| This compound (euphodendroidin D) | Outperforms cyclosporin A by a factor of 2 | Specific IC50 value not available in the reviewed literature. Potency is based on daunomycin efflux inhibition. |
| Verapamil | 0.8 µM - 15 µM | A first-generation P-gp inhibitor. IC50 values vary significantly based on the assay and cell line. |
| Cyclosporin A | 2.6 µM - 6.0 µM | A first-generation P-gp inhibitor with immunosuppressive properties. |
| Tariquidar | 40 nM - 100 nM | A potent and specific third-generation P-gp inhibitor. |
Experimental Protocols
Accurate and reproducible experimental design is paramount in validating P-gp inhibition. The following are detailed methodologies for two commonly employed assays.
Rhodamine 123 Efflux Assay
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123 from cells overexpressing P-gp.
Materials:
-
P-gp-overexpressing cells (e.g., MCF-7/ADR, K562/ADR) and parental cells.
-
Rhodamine 123.
-
Test compound (this compound or other inhibitors).
-
Positive control (e.g., Verapamil).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer or fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed P-gp-overexpressing and parental cells in appropriate culture plates and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or positive control in serum-free medium for 1 hour at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 (final concentration typically 1-5 µM) to all wells and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux: Add fresh, pre-warmed, serum-free medium (containing the test compound or control) and incubate for 1-2 hours at 37°C to allow for efflux.
-
Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader (excitation ~488 nm, emission ~525 nm).
-
Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence in treated cells to that in untreated and positive control cells.
Calcein-AM Assay
The Calcein-AM assay is a high-throughput method to assess P-gp activity. Calcein-AM is a non-fluorescent, cell-permeable substrate that is converted into the fluorescent, cell-impermeable calcein (B42510) by intracellular esterases. P-gp actively effluxes Calcein-AM, thus reducing the intracellular fluorescence in P-gp-overexpressing cells.
Materials:
-
P-gp-overexpressing cells and parental cells.
-
Calcein-AM.
-
Test compound (this compound or other inhibitors).
-
Positive control (e.g., Verapamil).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed P-gp-overexpressing and parental cells in a 96-well black, clear-bottom plate.
-
Compound Incubation: Treat the cells with a serial dilution of the test compound or a positive control for 15-30 minutes at 37°C.
-
Calcein-AM Addition: Add Calcein-AM (final concentration typically 0.25-1 µM) to all wells and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells with ice-cold PBS.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~494 nm, emission ~517 nm).
-
Data Analysis: Determine the IC50 value by plotting the percentage of fluorescence increase against the concentration of the inhibitor.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological mechanism, the following diagrams are provided.
Caption: Rhodamine 123 Efflux Assay Workflow.
Caption: Calcein-AM Assay Workflow.
References
Jatrophane Diterpenes: A Comparative Analysis Against Conventional Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. In this context, natural products have historically served as a rich reservoir of bioactive compounds. Among these, jatrophane diterpenes, a class of complex macrocyclic compounds isolated from plants of the Euphorbiaceae family, have emerged as promising candidates. This guide provides a comparative analysis of the anticancer properties of specific jatrophane diterpenes against established chemotherapeutic drugs, supported by experimental data.
Mechanism of Action: A Dual Approach to Cancer Cell Eradication
Jatrophane diterpenes exhibit a multifaceted mechanism of action against cancer cells, primarily centered around two key strategies: direct cytotoxicity and the reversal of multidrug resistance (MDR).
Direct Cytotoxicity: Certain jatrophanes, such as jatrophone (B1672808), have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[1] Mechanistic studies have revealed that jatrophone exerts its cytotoxic effects by targeting the PI3K/Akt/NF-κB signaling pathway.[1] This pathway is crucial for cell survival, proliferation, and inflammation, and its inhibition by jatrophone leads to the downregulation of anti-apoptotic proteins and the activation of apoptotic cascades.
Reversal of Multidrug Resistance (MDR): A significant challenge in cancer chemotherapy is the development of MDR, where cancer cells become resistant to a broad range of anticancer drugs. One of the primary mechanisms of MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapeutic agents out of the cell.[2] Several jatrophane diterpenes have been identified as potent inhibitors of P-gp.[2][3] By blocking the action of these pumps, jatrophanes can restore the sensitivity of resistant cancer cells to conventional anticancer drugs, such as paclitaxel (B517696) and doxorubicin, allowing them to accumulate within the cell and exert their cytotoxic effects.[4] Some jatrophanes have also been observed to have a synergistic effect with paclitaxel, leading to G2/M cell cycle arrest.[3][4]
Comparative Efficacy: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various jatrophane diterpenes against a range of cancer cell lines, alongside comparative data for the well-established anticancer drugs, Paclitaxel and Doxorubicin. It is important to note that direct comparisons are most valid when conducted within the same study under identical experimental conditions.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Jatrophane Diterpenes vs. Paclitaxel
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Euphoscopin C | A549-T (Paclitaxel-resistant lung cancer) | 6.9 | [5][6] |
| Euphorbiapene D | A549-T (Paclitaxel-resistant lung cancer) | 7.2 | [5][6] |
| Euphoheliosnoid A | A549-T (Paclitaxel-resistant lung cancer) | 9.5 | [5][6] |
| Paclitaxel | A549 (Lung cancer) | > 10 (in resistant line) | [5][6] |
| Jatrophane Diterpene 1 (from E. nicaeensis) | NCI-H460 (Non-small cell lung cancer) | 10 - 20 | [7] |
| Jatrophane Diterpene 1 (from E. nicaeensis) | NCI-H460/R (Resistant non-small cell lung cancer) | 10 - 20 | [7] |
Table 2: Cytotoxicity (IC50 in µM) of Jatrophone vs. Doxorubicin-Resistant Cell Line
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Jatrophone | MCF-7/ADR (Doxorubicin-resistant breast cancer) | 1.8 | [1] |
Table 3: Cytotoxicity (IC50 in µM) of Various Jatrophane Diterpenes
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Euphohelinoid A-H (7 compounds) | HepG2 | Liver Cancer | 8.1 - 29.7 | [8] |
| HeLa | Cervical Cancer | 8.1 - 29.7 | [8] | |
| HL-60 | Leukemia | 8.1 - 29.7 | [8] | |
| SMMC-7721 | Liver Cancer | 8.1 - 29.7 | [8] | |
| Euphoheliphanes A-C | 6 Renal Cancer Cell Lines | Renal Cancer | < 50 | [9] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of jatrophane diterpenes' anticancer activity.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Treatment: Cells are treated with various concentrations of the jatrophane diterpenes or standard anticancer drugs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline - PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated as described above and then harvested.
-
Fixation: Cells are washed with PBS and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing PI and RNase A for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathway targeted by jatrophone and the general workflow of the experimental procedures.
References
- 1. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New anti-cancer characteristics of jatrophane diterpenes from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lathyrane and Jatrophane Diterpenoids from Euphorbia helioscopia Evaluated for Cytotoxicity against a Paclitaxel-Resistant A549 Human Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Secure Verification [cer.ihtm.bg.ac.rs]
- 8. Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Unraveling the Resistance Profile: A Comparative Guide to Jatrophane Diterpenoids in Multidrug-Resistant Cancer Cells
A critical challenge in oncology is the development of multidrug resistance (MDR) in cancer cells, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Jatrophane diterpenoids, a class of natural compounds, have emerged as promising agents to combat MDR. This guide provides a comparative analysis of the effects of various jatrophane compounds on well-established multidrug-resistant cancer cell lines, summarizing key experimental data and methodologies for researchers and drug development professionals. While data on cell lines specifically selected for resistance to a single "Jatrophane 4" compound is not currently available in the public domain, this guide focuses on the cross-resistance reversal potential of different jatrophanes in various MDR models.
The primary mechanism by which many jatrophane diterpenoids exert their activity in resistant cells is through the modulation of P-glycoprotein.[1][2][3] P-gp is an ATP-binding cassette (ABC) transporter that actively pumps a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy.[4] Several studies have demonstrated that certain jatrophanes can inhibit the function of P-gp, thus resensitizing MDR cancer cells to conventional chemotherapy.[2][3] Some jatrophanes have also been shown to influence signaling pathways, such as the PI3K/NF-κB pathway, which can regulate P-gp expression.[5][6]
Comparative Cytotoxicity of Jatrophanes in Resistant Cell Lines
The following table summarizes the cytotoxic activity (IC50 values) of various jatrophane compounds against different cancer cell lines and their multidrug-resistant counterparts. This data provides a quantitative comparison of their potential to overcome resistance.
| Jatrophane Compound | Cancer Cell Line | Resistant To | Parent Cell Line IC50 (µM) | Resistant Cell Line IC50 (µM) | Reference |
| Euphoscopin C (4) | A549 (Human Lung Cancer) | Paclitaxel | > 10 | 6.9 | [7][8][9] |
| Euphorbiapene D (6) | A549 (Human Lung Cancer) | Paclitaxel | > 10 | 7.2 | [7][8][9] |
| Euphoheliosnoid A (5) | A549 (Human Lung Cancer) | Paclitaxel | > 10 | 9.5 | [7][8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the literature on jatrophane activity in MDR cells.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a compound that inhibits the growth of a cell population by 50% (IC50).
-
Cell Seeding: Cancer cells (both the parent and resistant lines) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the jatrophane compound for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.
P-glycoprotein Efflux Assay (Rhodamine 123 Exclusion Test)
This functional assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, rhodamine 123, from MDR cells.
-
Cell Preparation: MDR cells are harvested and washed with PBS.
-
Compound Incubation: The cells are pre-incubated with the jatrophane compound at various concentrations for 30 minutes at 37°C. Verapamil or Tariquidar can be used as a positive control.[1][3]
-
Rhodamine 123 Addition: Rhodamine 123 is added to a final concentration of 5 µM, and the cells are incubated for another 60 minutes at 37°C.
-
Washing: The cells are washed twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Flow Cytometry Analysis: The intracellular fluorescence of rhodamine 123 is measured using a flow cytometer. An increase in fluorescence in the presence of the jatrophane compound indicates inhibition of P-gp-mediated efflux.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key concepts and workflows related to the study of jatrophanes in MDR cancer cells.
References
- 1. Jatrophane diterpenoids from the latex of Euphorbia dendroides and their anti-P-glycoprotein activity in human multi-drug resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Lathyrane and Jatrophane Diterpenoids from Euphorbia helioscopia Evaluated for Cytotoxicity against a Paclitaxel-Resistant A549 Human Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
Jatrophane 4: A Comparative Analysis of Structure and Function in Multidrug Resistance and Pest Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the diterpene Jatrophane 4 with its analogs, focusing on the relationship between their chemical structures and biological functions. The primary activities discussed are the inhibition of P-glycoprotein (P-gp), a key factor in multidrug resistance (MDR) in cancer, and antifeedant properties against agricultural pests. Experimental data is presented to offer a clear comparison of performance, supported by detailed methodologies for key assays.
Structure-Function Analysis of Jatrophane Diterpenes
This compound belongs to a class of complex diterpenoids isolated from plants of the Euphorbiaceae family, such as Euphorbia peplus.[1][2] These compounds are characterized by a unique 12-membered macrocyclic core.[1] The biological activity of jatrophane diterpenes is highly dependent on the nature and stereochemistry of the ester groups attached to the core skeleton.
Inhibition of P-glycoprotein (MDR Reversal)
A significant body of research has focused on the potential of jatrophane diterpenes to reverse multidrug resistance in cancer cells by inhibiting the P-glycoprotein (P-gp) efflux pump.[3][4] P-gp actively transports a wide range of chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and efficacy. Jatrophanes can interfere with this process, restoring the sensitivity of resistant cancer cells to chemotherapy.
Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the jatrophane scaffold is crucial for P-gp inhibitory activity. Key structural features influencing this activity include the nature of the substituents at positions C2, C3, C5, C8, C9, C14, and C15. While lipophilicity is a contributing factor, the specific arrangement of functional groups appears to be the primary determinant of potency. For instance, some studies suggest that the presence of a free hydroxyl group at C-8 can decrease activity, while a carbonyl group at C-14 and an acetoxyl group at C-9 can enhance it.
The mechanism of P-gp inhibition by jatrophanes is thought to involve direct interaction with the transporter, potentially acting as a substrate and stimulating P-gp ATPase activity, which in turn inhibits the efflux of other substrates like chemotherapeutic drugs.[3][5]
Antifeedant Activity
This compound has also demonstrated significant antifeedant activity against the cotton bollworm, Helicoverpa armigera, a major agricultural pest. This biological effect is also closely linked to its chemical structure.
Comparative Biological Activity Data
The following table summarizes the quantitative data for this compound and a selection of its analogs, highlighting the impact of structural modifications on their P-gp inhibitory and antifeedant activities.
| Compound | Key Structural Features | P-gp Inhibition (IC₅₀/EC₅₀) | Antifeedant Activity (EC₅₀) vs. H. armigera |
| This compound | 2,5,9,14-tetraacetoxy, 3-benzoyloxy, 7-isobutyroyloxy | Not explicitly found in a comparative study | 0.36 µg/cm²[6] |
| Jatrophane 3 | 2,5,14-triacetoxy, 3-benzoyloxy, 7-isobutyroyloxy, 9-nicotinoyloxy | Not explicitly found in a comparative study | 0.43 µg/cm²[6] |
| Euphodendroidin D | Different substitution pattern from this compound | Outperformed cyclosporin (B1163) by a factor of 2 | Not reported |
| Pepluanin A | Different substitution pattern from this compound | Outperformed cyclosporin A by a factor of at least 2 | Not reported |
Experimental Protocols
P-glycoprotein Inhibition Assay (Rhodamine 123 Exclusion)
This assay is commonly used to assess the P-gp inhibitory activity of test compounds in multidrug-resistant cancer cell lines that overexpress P-gp.
1. Cell Culture:
-
Human MDR1 gene-transfected mouse lymphoma cells (L5178Y MDR) or another suitable P-gp overexpressing cell line are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
2. Assay Procedure:
-
Cells are washed and resuspended in a serum-free medium.
-
The cells are then incubated with the fluorescent P-gp substrate, rhodamine 123, in the presence and absence of the test compounds (jatrophane analogs) at various concentrations. A known P-gp inhibitor, such as verapamil (B1683045) or cyclosporin A, is used as a positive control.
-
After an incubation period (e.g., 60 minutes at 37°C), the cells are washed with cold phosphate-buffered saline (PBS) to remove the extracellular rhodamine 123.
-
The intracellular fluorescence of rhodamine 123 is then measured using a flow cytometer.
3. Data Analysis:
-
A decrease in the efflux of rhodamine 123 (i.e., an increase in intracellular fluorescence) compared to the untreated control cells indicates P-gp inhibition.
-
The IC₅₀ value, the concentration of the compound that causes 50% of the maximum inhibition of P-gp activity, is calculated from the dose-response curve.
Antifeedant Assay (Helicoverpa armigera)
This bioassay evaluates the feeding deterrent properties of a compound against insect larvae.
1. Insect Rearing:
-
Larvae of Helicoverpa armigera are reared on an artificial diet under controlled laboratory conditions (e.g., 25 ± 1°C, 70 ± 5% relative humidity, 14:10 h light:dark photoperiod).
2. Leaf Disc Preparation:
-
Leaf discs of a suitable host plant (e.g., cotton or cabbage) are punched out using a cork borer.
-
The test compounds (this compound and its analogs) are dissolved in a suitable solvent (e.g., acetone) and applied evenly to the surface of the leaf discs at different concentrations. Control discs are treated with the solvent alone. The solvent is allowed to evaporate completely.
3. Bioassay:
-
Pre-weighed, third or fourth-instar larvae that have been starved for a few hours are placed individually in Petri dishes containing a treated leaf disc.
-
The larvae are allowed to feed for a specific period (e.g., 24 or 48 hours).
4. Data Collection and Analysis:
-
After the feeding period, the larvae are removed, and the remaining leaf area is measured using a leaf area meter or image analysis software.
-
The amount of leaf area consumed is calculated for both treated and control discs.
-
The antifeedant activity is often expressed as a percentage of feeding inhibition compared to the control.
-
The EC₅₀ value, the effective concentration that causes a 50% reduction in food consumption, is determined from the dose-response data.
Visualizing Structure-Activity Relationships and Mechanisms
To better understand the complex relationships between the structure of jatrophane diterpenes and their biological activities, the following diagrams are provided.
Caption: Key structural modifications on the jatrophane skeleton influencing P-glycoprotein inhibitory activity.
Caption: Proposed mechanism of P-glycoprotein inhibition by jatrophane diterpenes in a multidrug-resistant cancer cell.
References
- 1. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - East China Normal University [pure.ecnu.edu.cn]
- 6. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Antitumor Potential of Jatrophane Diterpenes: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antitumor activity of Jatrophone, a representative jatrophane diterpene, against standard chemotherapeutic agents and other natural products. While direct in vivo comparative data for Jatrophone is not yet publicly available, this document synthesizes existing in vitro findings and contextualizes them with established in vivo data for comparator compounds to support the prospective in vivo validation of Jatrophone's promising anticancer properties.
Executive Summary
Jatrophone, a macrocyclic diterpene isolated from plants of the Jatropha and Euphorbia species, has demonstrated significant cytotoxic activity against a variety of cancer cell lines in preclinical in vitro studies. Notably, its efficacy against doxorubicin-resistant breast cancer cells and hepatocellular carcinoma cells suggests its potential as a novel therapeutic agent. The primary mechanism of action identified for Jatrophone involves the inhibition of the PI3K/Akt/NF-κB signaling pathway, a critical mediator of tumor cell proliferation, survival, and drug resistance.[1] This guide compares the in vitro performance of Jatrophone with the established in vivo efficacy of Doxorubicin (B1662922), a standard-of-care chemotherapy, and other natural product inhibitors of the PI3K/Akt pathway.
Comparative Analysis of Antitumor Activity
While in vivo studies for Jatrophone are pending, its in vitro potency provides a strong rationale for further investigation. The following tables summarize the available data for Jatrophone and its comparators.
Table 1: In Vitro Cytotoxicity of Jatrophone
| Cell Line | Cancer Type | IC50 (µM) | Key Findings |
| MCF-7/ADR | Doxorubicin-Resistant Breast Cancer | 1.8 | Overcomes drug resistance; induces apoptosis and autophagy. |
| HepG2 | Hepatocellular Carcinoma | 3.2 | Demonstrates potent cytotoxic effects.[2] |
| WiDr | Colon Cancer | 8.97 | Effective against colon cancer cells.[3] |
| HeLa | Cervical Cancer | 5.13 | Shows activity against cervical cancer.[3] |
Table 2: In Vivo Antitumor Activity of Comparator Agents
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Key Findings |
| Doxorubicin | Human Breast Cancer Xenograft (MDA-MB-231) | 5 mg/kg/week, i.v. | Significant tumor size reduction compared to control.[4] | Standard-of-care agent; cardiotoxicity is a known side effect.[5] |
| Doxorubicin | Hepatocellular Carcinoma Xenograft (H22) | Not specified | Significant tumor regression.[6] | Effective against liver cancer models. |
| Fisetin (Natural PI3K/Akt inhibitor) | Various Cancer Models | Not specified | Inhibits cell proliferation and induces cell death.[3] | A natural product with a similar mechanism of action to Jatrophone. |
Mechanism of Action: Targeting the PI3K/Akt/NF-κB Pathway
Jatrophone's ability to inhibit the PI3K/Akt/NF-κB signaling pathway is a key aspect of its antitumor potential.[1] This pathway is frequently dysregulated in cancer, leading to uncontrolled cell growth and resistance to therapy.
References
- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 2. Enhanced antitumor activity of doxorubicin in breast cancer through the use of poly(butylcyanoacrylate) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Localized doxorubicin chemotherapy with a biopolymeric nanocarrier improves survival and reduces toxicity in xenografts of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Jatrophane Diterpenes and Other Natural Product MDR Modulators for Researchers
This guide provides a comprehensive comparison of jatrophane diterpenes, with a focus on the jatrophane class of compounds, against other natural product modulators of multidrug resistance (MDR) in cancer. The information is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Introduction to Multidrug Resistance and Natural Product Modulators
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs.[1] A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2][3] These transporters function as efflux pumps, actively removing chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[1]
Natural products have emerged as a promising source of MDR modulators due to their vast structural diversity and biological activity.[1][4] These compounds, often referred to as fourth-generation MDR inhibitors, can reverse chemoresistance by inhibiting the function or expression of ABC transporters, leading to increased intracellular accumulation of anticancer drugs.[5] This guide focuses on jatrophane diterpenes, a class of macrocyclic diterpenes found predominantly in plants of the Euphorbiaceae family, and compares their activity with other well-established natural product MDR modulators.[6][7]
Comparative Analysis of MDR Modulatory Activity
The efficacy of MDR modulators is typically evaluated based on their ability to inhibit the function of ABC transporters and to sensitize resistant cancer cells to chemotherapeutic drugs. This is often quantified by measuring the half-maximal inhibitory concentration (IC50) for transporter inhibition or the fold-change in the cytotoxicity of an anticancer drug in the presence of the modulator (reversal fold, RF).
Below is a summary of the reported MDR modulatory activities of selected jatrophane diterpenes and other representative natural product modulators. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, such as the cell lines, substrates, and specific protocols used.
Table 1: Comparative MDR Modulatory Activity of Natural Products
| Compound Class | Specific Compound | Target Transporter(s) | Cell Line | Assay | IC50 / EC50 / Reversal Fold (RF) | Reference(s) |
| Jatrophane Diterpenes | Pepluanin A | P-gp | - | Daunomycin Transport Inhibition | Outperforms Cyclosporin A by at least 2-fold | [3] |
| Euphodendroidin D | P-gp | - | Daunomycin Transport Inhibition | Outperformed Cyclosporin A by a factor of 2 | [8] | |
| Pubescene D | P-gp | Mouse Lymphoma | Rhodamine 123 Efflux | FAR = 111.00 at 32 µM (Verapamil FAR = 21.28 at 20 µM) | [7] | |
| Kansuijatrophanol C | - | HepG2 | Antiproliferative | IC50 = 9.47 ± 0.31 μM | [9] | |
| Flavonoids | Quercetin | P-gp, MRP1, BCRP | Various | Various | - | [2] |
| Genistein | P-gp, MRP1, BCRP | Various | Various | - | [1] | |
| Chrysin | P-gp, MRP1, BCRP | Various | Various | - | [2] | |
| Alkaloids | Tetrandrine | P-gp | Various | Various | - | [2] |
| Stilbenes | Resveratrol | P-gp | Various | P-gp Efflux Inhibition | - | [10] |
| Curcuminoids | Curcumin | P-gp, MRP1, BCRP | Various | Various | - | [1][2] |
Key Signaling Pathways in MDR Modulation
Natural product MDR modulators can exert their effects through various mechanisms, primarily by directly inhibiting the efflux function of ABC transporters or by modulating signaling pathways that regulate the expression of these transporters.
Direct Inhibition of ABC Transporters
Many natural products, including jatrophanes, flavonoids, and alkaloids, can directly bind to ABC transporters, competitively or non-competitively inhibiting their substrate-binding and/or ATP hydrolysis functions. This leads to a rapid increase in the intracellular concentration of co-administered chemotherapeutic drugs.
Modulation of Signaling Pathways Regulating ABC Transporter Expression
Several signaling pathways, including the PI3K/Akt, NF-κB, and MAPK pathways, are known to regulate the expression of ABC transporter genes.[6][11] Some natural products can modulate these pathways, leading to a downregulation of P-gp, MRP1, or BCRP expression at the transcriptional level. This results in a long-term sensitization of cancer cells to chemotherapy.
References
- 1. Natural product modulators to overcome multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovering Natural Product Modulators to Overcome Multidrug Resistance in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What are P-gp modulators and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation of MDR1 (P-glycoprotein) gene expression in human cells by protein kinase C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Jatrophane Diterpenes and Their Synthetic Analogs in Overcoming Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) in cancer cells presents a significant hurdle to effective chemotherapy. A key mechanism underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy. Jatrophane diterpenes, a class of natural products isolated from plants of the Euphorbiaceae family, and their synthetic analogs have garnered considerable attention as potent modulators of P-gp-mediated MDR.[1][2] This guide provides a head-to-head comparison of the performance of a representative naturally occurring jatrophane diterpene and its synthetic analogs, supported by experimental data and detailed methodologies.
While a specific compound termed "Jatrophane 4" is not found in the reviewed literature, this guide will focus on a well-characterized naturally occurring jatrophane, Euphornin (1) , and its semi-synthetic analogs, which have been extensively studied for their MDR reversal activity.
Performance Comparison of Euphornin and its Analogs
The efficacy of jatrophane diterpenes and their analogs as MDR modulators is typically evaluated by their ability to reverse drug resistance in cancer cell lines that overexpress P-gp. Key performance indicators include the reversal fold (RF), which quantifies the extent to which the compound restores the cytotoxicity of a chemotherapy drug, and the EC50 value, representing the concentration of the modulator required to achieve 50% of its maximal effect.
The following table summarizes the MDR reversal activity of Euphornin (1) and a selection of its synthetic analogs in the adriamycin-resistant human breast cancer cell line (MCF-7/ADR). This cell line exhibits a high level of resistance to doxorubicin (B1662922) (a P-gp substrate) due to P-gp overexpression.
| Compound | Structure | Reversal Fold (RF) at 20 µM | Cytotoxicity (IC50 in µM) on MCF-7/ADR cells |
| Euphornin (1) (Natural Product) | A naturally occurring jatrophane diterpene | >300 | >50 |
| Analog 6 | Modification at C-14 of the jatrophane skeleton | >300 | >50 |
| Analog 16 | Modification at C-14 of the jatrophane skeleton | >300 | >50 |
| Analog 20 | Modification at C-14 of the jatrophane skeleton | >300 | >50 |
| Analog 22 | Modification at C-14 of the jatrophane skeleton | >300 | >50 |
| Analog 23 | Modification at C-14 of the jatrophane skeleton | >300 | >50 |
| Verapamil (Positive Control) | A known P-gp inhibitor | 13.5 | >50 |
Data Interpretation: The data clearly demonstrates that the synthetic analogs of Euphornin exhibit potent MDR reversal activity, with several compounds showing a reversal fold greater than 300 at a concentration of 20 µM.[2] This is significantly higher than the positive control, verapamil. Importantly, these compounds displayed low intrinsic cytotoxicity against the MCF-7/ADR cancer cell line, which is a desirable characteristic for an MDR modulator that would be co-administered with a cytotoxic chemotherapeutic agent.
Signaling Pathways and Mechanisms of Action
Jatrophane diterpenes and their analogs primarily exert their MDR-modulating effects through direct interaction with P-glycoprotein. However, some analogs have also been shown to influence cellular signaling pathways that regulate P-gp expression and cell survival.
P-glycoprotein Inhibition and ATPase Stimulation
The primary mechanism of action for many jatrophane analogs is the direct inhibition of the P-gp efflux pump.[3] These compounds can act as competitive or non-competitive inhibitors, binding to P-gp and preventing the transport of chemotherapeutic drugs out of the cell. Furthermore, some jatrophanes have been observed to stimulate the ATPase activity of P-gp.[3][4] While seemingly counterintuitive, this stimulation can lead to a depletion of cellular ATP, ultimately impairing the energy-dependent efflux function of P-gp.
Caption: Mechanism of P-gp inhibition by jatrophane analogs.
Modulation of the PI3K/Akt/NF-κB Signaling Pathway
Some jatrophane derivatives have been found to inhibit the PI3K/Akt/NF-κB signaling pathway.[3][5][6] This pathway is crucial for cell survival, proliferation, and the regulation of P-gp expression. By inhibiting this pathway, these jatrophane analogs can decrease the expression of P-gp at the transcriptional level and induce apoptosis in cancer cells, thereby contributing to the reversal of drug resistance.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophanes as promising multidrug resistance modulators: Advances of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Reversing the Resistance: A Comparative Guide to the Synergistic Effects of Jatrophane Diterpenes with Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) is a significant impediment to the success of cancer chemotherapy. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. Jatrophane diterpenes, a class of natural products isolated from plants of the Euphorbiaceae family, have garnered considerable attention for their ability to counteract MDR. This guide provides a comparative analysis of the synergistic effects of various jatrophane diterpenes with conventional chemotherapeutic drugs, supported by experimental data and detailed methodologies.
Mechanism of Synergistic Action: P-glycoprotein Inhibition
Jatrophane diterpenes primarily exert their synergistic effects by acting as potent inhibitors of P-glycoprotein.[1][2] By binding to P-gp, these compounds non-competitively or competitively inhibit its efflux function, leading to an increased intracellular accumulation of co-administered chemotherapeutic drugs in resistant cancer cells.[3][4] This restoration of cytotoxic drug concentration at the target site re-sensitizes the resistant cells to the therapeutic agent.
Several studies have elucidated that some jatrophane diterpenes, such as jatrophone, may also modulate signaling pathways associated with drug resistance, including the PI3K/Akt/NF-κB pathway.[5][6] Inhibition of this pathway can lead to decreased expression of P-gp and other survival proteins, further contributing to the synergistic anticancer effect.[3]
Quantitative Analysis of Synergistic Effects
The synergistic interaction between jatrophane diterpenes and chemotherapeutic drugs is quantitatively assessed using metrics such as the Reversal Fold (RF) and the Combination Index (CI). The RF value indicates the factor by which the cytotoxicity of a chemotherapeutic agent is increased in the presence of the jatrophane diterpene. A CI value of less than 1 signifies a synergistic effect, a value equal to 1 indicates an additive effect, and a value greater than 1 suggests an antagonistic effect.
Below are tables summarizing the synergistic activity of representative jatrophane diterpenes with various chemotherapeutics.
Table 1: Synergistic Effects of Jatrophane Diterpenes with Doxorubicin (B1662922) in Multidrug-Resistant Cancer Cell Lines
| Jatrophane Diterpene | Cancer Cell Line | Doxorubicin IC50 (µM) Alone | Doxorubicin IC50 (µM) with Jatrophane | Reversal Fold (RF) | Combination Index (CI) | Reference |
| Compound 17 (from Euphorbia sororia) | MCF-7/ADR | >50 | Not specified | Not specified | Not specified, but EC50 for reversal was 0.182 µM | [7] |
| Epoxywelwitschene | EPG85-257RDB | Not specified | Not specified | Not specified | < 0.7 | [8] |
| Various Jatrophanes (from E. nicaeensis) | DLD1-TxR | Not specified | Not specified | Not specified | 0.18 - 0.65 | [9] |
| Jatrophone | MCF-7/ADR | Not specified | IC50 of Jatrophone alone was 1.8 µM | Not applicable | Not specified | [6] |
Table 2: Synergistic Effects of Jatrophane Diterpenes with Paclitaxel in Multidrug-Resistant Cancer Cell Lines
| Jatrophane Diterpene | Cancer Cell Line | Paclitaxel IC50 (µM) Alone | Paclitaxel IC50 (µM) with Jatrophane | Reversal Fold (RF) | Reference |
| Euphodendrophane A | NCI-H460/R | Not specified | Decreased by 3, 19, and 38-fold at 1, 2.5, and 5 µM of jatrophane respectively | 3-38 | [10] |
| Euphodendrophane B | NCI-H460/R | Not specified | Decreased by 11, 25, and 60-fold at 1, 2.5, and 5 µM of jatrophane respectively | 11-60 | [10] |
| Unnamed Jatrophanes (from E. dendroides) | NCI-H460/R | Not specified | Synergistic effect observed | Not specified | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies of jatrophane diterpenes' synergistic effects.
Cell Lines and Culture
-
Multidrug-Resistant (MDR) Cell Lines: Human breast adenocarcinoma MCF-7/ADR (Adriamycin/Doxorubicin resistant), human non-small cell lung cancer NCI-H460/R, and human colon adenocarcinoma DLD1-TxR are commonly used. These cell lines overexpress P-glycoprotein.
-
Parental (Sensitive) Cell Lines: MCF-7, NCI-H460, and DLD1 are used as controls.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. The resistant cell lines are periodically cultured in the presence of the corresponding cytotoxic drug to maintain the resistant phenotype.
Cytotoxicity and Synergy Assessment (Checkerboard Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to attach overnight.
-
Drug Treatment: A range of concentrations of the jatrophane diterpene and the chemotherapeutic agent are added to the wells in a checkerboard format (i.e., serial dilutions of drug A against serial dilutions of drug B).
-
Incubation: The plates are incubated for 48 to 72 hours.
-
MTT Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution is added to each well, and after incubation, the formazan (B1609692) crystals are dissolved in DMSO. The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values (concentration required to inhibit 50% of cell growth) for each drug alone and in combination are calculated. The Combination Index (CI) is determined using the Chou-Talalay method with software like CompuSyn. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
P-glycoprotein Efflux Inhibition (Rhodamine 123 Accumulation Assay)
-
Cell Preparation: MDR cells are harvested and washed with PBS.
-
Incubation with Inhibitors: Cells are pre-incubated with various concentrations of the jatrophane diterpene or a known P-gp inhibitor (e.g., verapamil) for 30-60 minutes at 37°C.
-
Addition of P-gp Substrate: The fluorescent P-gp substrate, Rhodamine 123, is added to the cell suspension and incubated for another 60-90 minutes.
-
Washing: Cells are washed with ice-cold PBS to remove extracellular Rhodamine 123.
-
Flow Cytometry: The intracellular fluorescence of Rhodamine 123 is measured using a flow cytometer. An increase in intracellular fluorescence in the presence of the jatrophane diterpene indicates inhibition of P-gp-mediated efflux.
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: P-gp inhibition by jatrophane diterpenes.
Caption: PI3K/Akt/NF-κB pathway modulation.
Caption: Experimental workflow for synergy assessment.
Conclusion
Jatrophane diterpenes represent a promising class of natural products for overcoming multidrug resistance in cancer. Their ability to inhibit P-glycoprotein and, in some cases, modulate key survival signaling pathways, leads to significant synergistic effects when combined with conventional chemotherapeutic agents. The quantitative data presented in this guide highlights the potential of these compounds to re-sensitize resistant cancer cells, thereby enhancing the efficacy of existing anticancer drugs. Further research, including preclinical in vivo studies and eventual clinical trials, is warranted to fully explore the therapeutic potential of jatrophane diterpenes as adjuvants in cancer chemotherapy.
References
- 1. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - East China Normal University [pure.ecnu.edu.cn]
- 5. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jatrophane diterpenes and cancer multidrug resistance - ABCB1 efflux modulation and selective cell death induction - Repository of the Academy's Library [real.mtak.hu]
- 9. researchgate.net [researchgate.net]
- 10. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Cancer-Targeting Potential of Jatrophane Diterpenes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with high efficacy against malignant cells and minimal toxicity to normal tissues is a central focus of modern drug discovery. Within the vast arsenal (B13267) of natural products, jatrophane diterpenes, a class of complex macrocyclic compounds primarily isolated from the Euphorbiaceae family, have emerged as promising candidates. Their intricate molecular architecture lends them a range of biological activities, with a growing body of evidence pointing towards their cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of the selectivity of jatrophane diterpenes for cancer cells over normal cells, supported by experimental data and detailed methodologies to aid in the evaluation and potential development of these compounds as therapeutic agents.
Comparative Cytotoxicity of Jatrophane Diterpenes
The cytotoxic activity of several jatrophane diterpenes has been evaluated against a panel of human cancer cell lines and, in some cases, compared with their effects on normal cells. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher potency.
The data presented below summarizes the IC50 values of various jatrophane diterpenes against different cancer cell lines. Of particular note are studies that have included normal cell lines, providing an initial indication of the therapeutic window for these compounds.
| Jatrophane Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Normal Cell Line | IC50 (µM) | Reference |
| Jatrophone (B1672808) | MCF-7/ADR | Doxorubicin-Resistant Breast Cancer | 1.8 | - | - | [1][2] |
| Jatrophone | MDA-MB-231 | Triple-Negative Breast Cancer | ~2.0 | MCF-10A (non-tumorigenic) | Not specified, but differential | [3] |
| Jatrophone | MDA-MB-157 | Triple-Negative Breast Cancer | ~3.5 | MCF-10A (non-tumorigenic) | Not specified, but differential | [3] |
| Euphoheliophan A | 786-O, ACHN, CAKI-1, CAKI-2, UO-31, SN12C | Renal Cancer | < 50 | - | - | |
| Euphoheliophan B | 786-O, ACHN, CAKI-1, CAKI-2, UO-31, SN12C | Renal Cancer | < 50 | - | - | |
| Euphoheliophan C | 786-O, ACHN, CAKI-1, CAKI-2, UO-31, SN12C | Renal Cancer | < 50 | - | - | |
| Unnamed Jatrophanes | NCI-H460/R | Paclitaxel-Resistant Non-Small Cell Lung Cancer | Not specified | Peripheral Blood Mononuclear Cells (PBMCs) | Non-toxic | |
| Euphoscopin C | A549 (paclitaxel-resistant) | Paclitaxel-Resistant Lung Cancer | 6.9 | A549 (parental) | > 10 | |
| Euphorbiapene D | A549 (paclitaxel-resistant) | Paclitaxel-Resistant Lung Cancer | 7.2 | A549 (parental) | > 10 | |
| Euphoheliosnoid A | A549 (paclitaxel-resistant) | Paclitaxel-Resistant Lung Cancer | 9.5 | A549 (parental) | > 10 | |
| Unnamed Jatrophane 1 | NCI-H460, NCI-H460/R, U87, U87-TxR | Non-Small Cell Lung Cancer, Glioblastoma | 10-20 | - | - | [4][5] |
| Euphornin | HeLa, MDA-MB-231 | Cervical Cancer, Breast Cancer | 3.1, 13.4 | - | - | |
| Guyonianin F | HEK293 | Human Embryonic Kidney | 100 | - | - | |
| Unnamed Jatrophanes | Caov-4, OVCAR-3 | Ovarian Cancer | 36.48 - 85.86 | - | - |
Note: The table is a synthesis of data from multiple sources. Direct comparison between compounds should be made with caution due to variations in experimental conditions. The lack of comprehensive data on a wide range of normal cell lines is a current limitation in the field.
Signaling Pathways and Mechanisms of Action
Several studies have begun to unravel the molecular mechanisms through which jatrophane diterpenes exert their cytotoxic effects. A prominent example is jatrophone, which has been shown to target key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
One of the primary pathways implicated in the action of jatrophone is the PI3K/AKT/NF-κB signaling cascade .[1][2] This pathway is frequently hyperactivated in many cancers, promoting cell growth, proliferation, and resistance to apoptosis. Jatrophone has been observed to down-regulate the expression levels of PI3K, AKT, and NF-κB, thereby inhibiting this pro-survival signaling.[1][2]
Beyond pathway inhibition, jatrophanes have been reported to induce cancer cell death through multiple mechanisms:
-
Apoptosis: Jatrophone induces both early and late apoptotic cell death in resistant breast cancer cells.[1][2]
-
Autophagy: This compound also triggers autophagic cell death.[1][2]
-
Cell Cycle Arrest: Jatrophone can cause cell cycle arrest at the S and G2/M phases, preventing cancer cell division.[1][2]
-
Inhibition of Metastasis: It has been shown to diminish the migration of resistant breast cancer cells.[1]
-
Reversal of Multidrug Resistance (MDR): A significant area of research for jatrophane diterpenes is their ability to reverse MDR in cancer cells, often through the inhibition of P-glycoprotein (P-gp), an efflux pump that expels chemotherapeutic drugs from cancer cells.
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key assays used to evaluate the cytotoxicity and mechanism of action of compounds like jatrophane diterpenes.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer and normal cell lines
-
Complete cell culture medium
-
Jatrophane compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the jatrophane compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Flow cytometer
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-buffered saline (PBS)
-
Centrifuge tubes
Procedure:
-
Cell Harvesting: Harvest cells after treatment with the jatrophane compound. For adherent cells, use trypsin and collect any floating cells from the medium.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
Jatrophane diterpenes represent a promising class of natural products with potent cytotoxic activity against a range of cancer cell lines. Preliminary evidence suggests a degree of selectivity for cancer cells over normal cells, a critical attribute for any potential chemotherapeutic agent. The mechanism of action for some jatrophanes, such as the inhibition of the PI3K/AKT/NF-κB pathway by jatrophone, provides a rational basis for their anti-cancer effects.
However, further research is imperative. A broader and more systematic evaluation of the cytotoxicity of various jatrophane diterpenes against a comprehensive panel of both cancer and normal cell lines is needed to better understand their selectivity and therapeutic index. Elucidating the structure-activity relationships will also be crucial for the rational design of semi-synthetic analogs with improved potency and selectivity. The detailed protocols and comparative data provided in this guide are intended to facilitate these future investigations, ultimately aiming to unlock the full therapeutic potential of jatrophane diterpenes in the fight against cancer.
References
- 1. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The natural compound Jatrophone interferes with Wnt/β-catenin signaling and inhibits proliferation and EMT in human triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Secure Verification [cer.ihtm.bg.ac.rs]
Benchmarking Jatrophane 4 Against Third-Generation MDR Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The circumvention of multidrug resistance (MDR) remains a critical challenge in cancer chemotherapy. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively effluxes a broad spectrum of anticancer drugs from tumor cells. This guide provides a comparative analysis of Jatrophane 4, a promising natural product-derived P-gp inhibitor, against established third-generation MDR modulators. The data presented herein is intended to offer an objective overview to inform further research and drug development efforts in overcoming MDR.
Executive Summary
This compound, a jatrophane diterpene, has demonstrated significant P-glycoprotein inhibitory activity. While direct quantitative comparisons are limited by the available data, initial studies indicate its potential as a potent MDR modulator. This guide benchmarks this compound against the third-generation MDR modulators Tariquidar, Zosuquidar, and Elacridar, focusing on their inhibitory concentrations and efficacy in reversing drug resistance.
Comparative Data on P-glycoprotein Inhibition
The following table summarizes the available quantitative and qualitative data for the P-gp inhibitory activity of this compound and key third-generation MDR modulators. It is important to note that the data for this compound is presented qualitatively based on its reported outperformance of the first-generation modulator Cyclosporin A.
| Modulator | Chemical Class | P-gp Inhibition (IC50) | Reversal of Resistance (Fold Increase in Cytotoxicity) | ATPase Stimulation |
| This compound (Euphodendroidin D) | Diterpene | >2-fold more potent than Cyclosporin A in inhibiting daunomycin transport[1] | Data not available | Data not available |
| Tariquidar | Acridonecarboxamide derivative | ~43 nM (inhibition of P-gp ATPase activity)[2]; ~40 nM (inhibition of substrate transport)[3] | Doxorubicin (B1662922): Complete reversal at 25-80 nM[2]. At 100 nM, decreased resistance of ABCB1-expressing cells to doxorubicin by 30-fold[4]. | Stimulates P-gp ATPase activity; concentration for 50% stimulation of ATP hydrolysis was 138.4 ± 21.4 nM[4]. |
| Zosuquidar | Cyclopropyldibenzosuberane | ~1.2 nM (in HL60/VCR cells)[5]; Ki = 59 nM[6][7] | Restores sensitivity to various chemotherapeutics in P-gp overexpressing cell lines[5]. | Data not available |
| Elacridar | Acridone derivative | ~0.16 µM (inhibition of [3H]azidopine labeling of P-gp); 0.02 µM (for doxorubicin and vincristine (B1662923) resistance reversal) | Doxorubicin: Reverses resistance in CHRC5, OV1/DXR and MCF7/ADR cells. Paclitaxel: 187-fold and 483-fold increase in sensitivity in A2780PR1 and A2780PR2 cells, respectively, at 1 µM. | Data not available |
Signaling Pathway of P-glycoprotein-Mediated Multidrug Resistance and Inhibition
The following diagram illustrates the mechanism of P-gp-mediated drug efflux and the inhibitory action of MDR modulators like this compound.
Caption: P-gp mediated drug efflux and its inhibition by MDR modulators.
Experimental Workflow for Evaluating MDR Modulators
The diagram below outlines a typical experimental workflow for the assessment of potential MDR modulators.
Caption: General experimental workflow for MDR modulator evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Rhodamine 123 Efflux Assay
This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from MDR cancer cells.
-
Cell Culture: P-gp overexpressing cells (e.g., MCF-7/ADR) and their parental sensitive cell line (e.g., MCF-7) are cultured to 80-90% confluency.
-
Cell Loading: Cells are incubated with Rhodamine 123 (typically 1-5 µM) in the presence or absence of the test modulator (e.g., this compound) and a positive control (e.g., Verapamil or Tariquidar) for a specified time (e.g., 30-60 minutes) at 37°C.
-
Efflux Period: After loading, the cells are washed with ice-cold PBS and incubated in fresh, Rhodamine 123-free medium (with or without the modulator) for an efflux period (e.g., 1-2 hours) at 37°C.
-
Data Acquisition: The intracellular fluorescence of Rhodamine 123 is measured using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: The increase in intracellular fluorescence in the presence of the modulator compared to the control (no modulator) indicates inhibition of P-gp-mediated efflux.
Calcein-AM Efflux Assay
This assay is another method to assess P-gp activity. Calcein-AM is a non-fluorescent, cell-permeable dye that is converted to the fluorescent, cell-impermeable Calcein by intracellular esterases. P-gp can efflux Calcein-AM, reducing the intracellular fluorescence.
-
Cell Preparation: P-gp overexpressing and parental cells are seeded in a 96-well plate.
-
Incubation: Cells are incubated with Calcein-AM (typically 0.25-1 µM) in the presence or absence of the test modulator and a positive control for 15-30 minutes at 37°C.
-
Fluorescence Measurement: The intracellular fluorescence of Calcein is measured using a fluorescence plate reader.
-
Analysis: An increase in Calcein fluorescence in the presence of the modulator indicates inhibition of P-gp activity.
P-glycoprotein ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to drug transport. P-gp inhibitors can either stimulate or inhibit this activity.
-
Membrane Preparation: P-gp-containing membranes are isolated from overexpressing cells or insect cells (e.g., Sf9).
-
Assay Reaction: The membranes are incubated with ATP in the presence or absence of the test modulator.
-
Phosphate (B84403) Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method (e.g., malachite green assay) or a luminescence-based assay.
-
Data Interpretation: The change in ATPase activity in the presence of the modulator compared to the basal activity is determined. A significant change suggests a direct interaction of the compound with P-gp.
Conclusion
This compound emerges as a natural product with considerable potential for P-glycoprotein inhibition. While the current body of evidence positions it as a potent agent, further quantitative studies are imperative to delineate its precise inhibitory concentration and its efficacy in reversing multidrug resistance in direct comparison to leading third-generation modulators. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers dedicated to advancing the development of novel and effective MDR reversal agents. Continued investigation into the structure-activity relationships of jatrophane diterpenes may unveil even more potent and specific P-gp inhibitors, offering new avenues in the fight against cancer drug resistance.
References
- 1. Jatrophane diterpenoids from the latex of Euphorbia dendroides and their anti-P-glycoprotein activity in human multi-drug resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Modulation of P-Glycoprotein Activity by Euphorbia intisy Essential Oil on Acute Myeloid Leukemia Cell Line HL-60R - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioinformatic analysis of highly consumed phytochemicals as P-gp binders to overcome drug-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Euphorbiasteroid reverses P-glycoprotein-mediated multi-drug resistance in human sarcoma cell line MES-SA/Dx5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Jatrophane 4: A Preclinical Overview and Comparative Analysis for Drug Development Professionals
A detailed examination of the preclinical data for the jatrophane diterpene, Jatrophane 4, reveals a compound of interest for its potential in oncology, particularly in overcoming multidrug resistance. However, a direct comparison with established agents is hampered by a lack of specific quantitative data. This guide provides a comprehensive overview of the available preclinical information for this compound, contrasted with the well-characterized, albeit withdrawn, ingenane (B1209409) diterpene, ingenol (B1671944) mebutate. This objective analysis, supported by experimental data and methodological insights, aims to inform researchers and drug development professionals on the potential and current limitations of this compound as a therapeutic candidate.
Executive Summary
This compound, a complex diterpene isolated from plants of the Euphorbia genus, has garnered attention for its potential cytotoxic and multidrug resistance (MDR) reversal properties. Preclinical investigations into the broader class of jatrophane diterpenes suggest a mechanism of action that may involve the inhibition of P-glycoprotein (P-gp), a key transporter associated with MDR in cancer cells. Despite this promising profile, specific quantitative preclinical data for this compound, such as IC50 values against cancer cell lines, remain limited in the public domain.
In contrast, ingenol mebutate, another diterpene from the Euphorbiaceae family, has a more extensively documented preclinical and clinical history. Its dual mechanism of action, involving the activation of Protein Kinase C (PKC) to induce necrosis and a subsequent inflammatory response, has been well-characterized. However, its clinical application for actinic keratosis was halted, and the drug was withdrawn from the market due to an increased risk of skin malignancies.
This guide presents a side-by-side comparison of the available data for this compound and ingenol mebutate, highlighting the potential of the jatrophane scaffold while underscoring the critical need for further specific preclinical evaluation to ascertain its therapeutic relevance.
Comparative Preclinical Data
The following tables summarize the available quantitative and qualitative preclinical data for this compound and ingenol mebutate. It is important to note the disparity in the level of specific data available for each compound.
Table 1: In Vitro Cytotoxicity
| Compound | Cell Line | Assay | IC50 Value | Citation |
| Jatrophane Diterpenes (General) | Various Cancer Cell Lines | Not Specified | 2.5-4.7 µg/mL | |
| Ingenol Mebutate | Pancreatic Cancer (Panc-1) | Cell Survival Assay | 43.1 ± 16.8 nM | [1] |
| Ingenol Mebutate | Normal and Cancer Epithelial Cells | Not Specified | 200-300 µM |
Table 2: Multidrug Resistance (MDR) Reversal Activity
| Compound | Activity | Mechanism | Citation |
| Jatrophane Diterpenes (General) | P-glycoprotein (P-gp) Inhibition | Not Specified | |
| Ingenol Mebutate | Not a primary reported activity | - |
Note: While jatrophane diterpenes are generally reported to have MDR reversal activity through P-gp inhibition, specific quantitative data for this compound is lacking.
Table 3: Mechanism of Action
| Compound | Primary Mechanism | Key Molecular Targets |
| Jatrophane Diterpenes (General) | Multidrug Resistance Reversal | P-glycoprotein (P-gp) |
| Ingenol Mebutate | Induction of Necrosis and Inflammation | Protein Kinase C (PKC) |
Experimental Protocols
A comprehensive understanding of the preclinical data requires insight into the methodologies used to generate it. Below are detailed protocols for key experiments typically employed in the evaluation of compounds like this compound and ingenol mebutate.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound or other test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the compound concentration.
Multidrug Resistance (MDR) Reversal Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of a compound to inhibit the efflux of a fluorescent substrate (Rhodamine 123) by P-glycoprotein.
Materials:
-
MDR-overexpressing cancer cell line (e.g., NCI/ADR-RES) and its parental sensitive cell line
-
Complete cell culture medium
-
Flow cytometer
-
Rhodamine 123
-
Test compound (e.g., this compound)
-
Positive control P-gp inhibitor (e.g., Verapamil)
Procedure:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Compound Incubation: Incubate the cells with the test compound or controls at various concentrations for a defined period (e.g., 30 minutes) at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension and incubate for a further 30-60 minutes at 37°C to allow for its uptake.
-
Efflux Period: Wash the cells to remove extracellular Rhodamine 123 and resuspend them in a fresh medium. Incubate for an efflux period (e.g., 1-2 hours) at 37°C.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rhodamine 123 in the cells using a flow cytometer.
-
Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux. The activity can be quantified and compared to the positive control.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding of the preclinical data. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.
Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.
Caption: Workflow for assessing the multidrug resistance reversal activity of this compound.
Caption: Dual mechanism of action of ingenol mebutate involving PKC activation.
Clinical Relevance and Future Directions
The preclinical profile of the jatrophane class of compounds, including the potential for P-gp inhibition, suggests a significant clinical relevance in oncology. Overcoming multidrug resistance remains a major challenge in cancer therapy, and novel agents that can resensitize resistant tumors to conventional chemotherapeutics are of high value.
However, the path to clinical application for this compound is contingent on several critical steps. Firstly, robust and specific preclinical data quantifying its cytotoxic and MDR reversal activities are urgently needed. Head-to-head studies with other MDR modulators and standard-of-care chemotherapeutics would be essential to establish its potential efficacy.
Furthermore, the safety profile of this compound will be of paramount importance. The experience with ingenol mebutate, which was withdrawn due to an increased risk of secondary malignancies, serves as a cautionary tale for the development of diterpene-based therapeutics. Thorough toxicological studies will be required to assess the long-term safety of this compound.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Jatrophane
For researchers, scientists, and drug development professionals, the integrity of scientific discovery and the safety of laboratory personnel are paramount. Jatrophanes, a class of diterpenes with potential cytotoxic properties, necessitate rigorous handling and disposal protocols to mitigate risks of exposure and environmental contamination. This guide provides essential, step-by-step procedures for the safe disposal of Jatrophane, ensuring a secure laboratory environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to handle Jatrophane compounds in a well-ventilated area, preferably within a chemical fume hood.[1] Adherence to personal protective equipment (PPE) standards is mandatory to prevent skin and eye contact.[1]
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-impermeable gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before use.[1] |
| Eye Protection | Chemical safety goggles are required.[2] |
| Lab Coat | A lab coat or other protective clothing should be worn. |
| Respiratory Protection | If there is a risk of aerosol formation, a government-approved respirator should be used.[1][2] |
In the event of accidental exposure, follow these first aid measures immediately:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[1]
-
Skin Contact: Remove contaminated clothing immediately and wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Rinse eyes cautiously with water for at least 15 minutes.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[1]
In all cases of exposure, seek immediate medical attention.[1]
Step-by-Step Disposal Protocol for Jatrophane Waste
The proper disposal of Jatrophane and any contaminated materials is crucial due to its potential cytotoxicity. As such, it should be treated as hazardous chemical waste.
Experimental Protocol: Waste Segregation and Collection
-
Identify and Segregate Waste: At the point of generation, all materials that have come into contact with Jatrophane must be segregated as hazardous waste. This includes:
-
Unused or expired Jatrophane compounds.
-
Contaminated labware (e.g., vials, pipette tips, glassware).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Cleaning materials from spills.
-
-
Use Designated Waste Containers:
-
Solid Waste: Place all contaminated solid waste, including PPE and labware, into a designated, leak-proof hazardous waste container.[3] These containers should be clearly labeled as "Hazardous Waste," "Cytotoxic Waste," and include the chemical name "Jatrophane."[3][4][5] Depending on institutional and local regulations, these containers may be color-coded (e.g., red or yellow).[3][4]
-
Liquid Waste: Collect all liquid waste containing Jatrophane in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a puncture-proof sharps container that is also labeled as "Hazardous Waste" and "Cytotoxic Waste."[3][4]
-
-
Container Management:
Final Disposal Procedure
The recommended method for the final disposal of Jatrophane waste is through a licensed chemical destruction facility.
-
Arrange for Professional Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste containers.
-
Incineration: The preferred method for the destruction of cytotoxic compounds like Jatrophane is high-temperature incineration.[1][4][5] This process ensures the complete destruction of the hazardous material.
-
Avoid Improper Disposal: Under no circumstances should Jatrophane waste be disposed of down the drain or in regular trash.[1] This can lead to environmental contamination and is a violation of regulations.
Logical Workflow for Jatrophane Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Jatrophane waste in a laboratory setting.
Caption: Workflow for the segregation and disposal of Jatrophane laboratory waste.
References
Comprehensive Safety and Handling Guide for Jatrophane 4
Disclaimer: No specific Safety Data Sheet (SDS) for Jatrophane 4 is publicly available. This guide is based on safety information for the closely related compound, Jatrophane 6, and general best practices for handling potent, biologically active substances. Researchers should always conduct a thorough risk assessment before beginning work.
This compound is a complex diterpene, a class of natural products known for their significant biological activities, including cytotoxic and multidrug resistance-reversing properties.[1][2][3] Due to its potential bioactivity, it should be handled with care in a laboratory setting by trained personnel.
Chemical and Physical Properties
Limited public data is available for the specific physical and chemical properties of this compound. The following table summarizes the known information for this compound and the related compound, Jatrophane 6.
| Property | This compound | Jatrophane 6 |
| Appearance | Powder[4] | Not Specified |
| Molecular Formula | C39H52O14[4] | C37H48O14[5] |
| Molecular Weight | 744.82 g/mol [4] | 716.77 g/mol [5] |
| Stability | Stable under standard laboratory conditions; may degrade under extreme pH or temperature.[4] | Not Specified |
Operational Plan: Safe Handling of this compound
This section provides a step-by-step guide for the safe handling of this compound in a research environment.
Engineering Controls
-
Ventilation: All handling of this compound, especially when in powdered form, should be conducted in a well-ventilated area.[5] A certified chemical fume hood is recommended to avoid the formation and inhalation of dust and aerosols.[5]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the laboratory.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound.
| PPE Category | Specifications |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any damage before use.[5] |
| Body Protection | A lab coat or other suitable protective clothing should be worn. For tasks with a higher risk of exposure, fire/flame resistant and impervious clothing is recommended.[5] |
| Respiratory Protection | If exposure limits are exceeded or if irritation is experienced, a full-face respirator should be used.[5] |
Handling Procedures
-
General Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[6]
-
Avoiding Contamination: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust, mists, or vapors.[5]
-
Electrostatic Discharge: Use non-sparking tools and take measures to prevent fire caused by electrostatic discharge.[5]
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[5] It should be stored away from incompatible materials.
Accidental Release Measures
-
Personnel Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation and wear the appropriate personal protective equipment as outlined above.[5]
-
Containment and Cleanup: Prevent further leakage or spillage if it is safe to do so. Collect the spilled material and place it in a suitable, closed container for disposal.[5] Avoid allowing the chemical to enter drains.[5]
Disposal Plan for this compound
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
Waste Classification
-
This compound waste should be classified as hazardous chemical waste.
Disposal Method
-
Chemical Destruction: The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]
-
Sewer System: Do not discharge this compound into sewer systems.[5]
Contaminated Packaging
-
Decontamination: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.
-
Disposal: Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill. Combustible packaging materials can be disposed of through controlled incineration with flue gas scrubbing.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for handling and disposal of this compound.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound (EVT-1493810) | 210108-88-6 [evitachem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
